2-Methoxy-5-nitrobenzo[d]thiazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCUQAOADSIOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the synthesis pathway and mechanism for 2-Methoxy-5-nitrobenzo[d]thiazole, a key intermediate in medicinal chemistry. The synthesis is a two-step process commencing with the preparation of the precursor, 2-chloro-5-nitrobenzo[d]thiazole, followed by a nucleophilic aromatic substitution reaction with sodium methoxide.
Synthesis Pathway Overview
The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves the conversion of 2-mercapto-5-nitrobenzothiazole to 2-chloro-5-nitrobenzothiazole. The subsequent step is the substitution of the chloro group with a methoxy group using sodium methoxide.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2-chloro-5-nitrobenzo[d]thiazole
This procedure is based on a general method for the chlorination of 2-mercaptobenzothiazoles.[]
Reactants:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Mercapto-5-nitrobenzothiazole | C₇H₄N₂O₂S₂ | 212.25 |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 |
| Dichloromethane (solvent) | CH₂Cl₂ | 84.93 |
| Water | H₂O | 18.02 |
| Sodium hydroxide (for quench) | NaOH | 40.00 |
Procedure:
-
To a solution of sulfuryl chloride (5.8 g) in dichloromethane (9 ml) and water (720 mg), add 2-mercapto-5-nitrobenzothiazole (1.35 g) in portions at 0°C with stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by adjusting the pH to ~2 with an aqueous sodium hydroxide solution (30%).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield crude 2-chloro-5-nitrobenzothiazole.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 2-methoxy-5-nitrothiazole.[2]
Reactants:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Chloro-5-nitrobenzothiazole | C₇H₃ClN₂O₂S | 214.63 |
| Sodium methoxide | CH₃ONa | 54.02 |
| Methanol (solvent) | CH₃OH | 32.04 |
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitrobenzothiazole in methanol.
-
Add an equimolar amount of sodium methoxide to the solution.
-
Heat the reaction mixture to 50°C and maintain this temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford this compound as a solid. A yield of approximately 90% can be expected based on the thiazole analogue.[2]
Reaction Mechanism
The conversion of 2-chloro-5-nitrobenzo[d]thiazole to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon atom at the 2-position of the benzothiazole ring, which is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing nitro group (-NO₂) at the 5-position, which delocalizes the negative charge of the intermediate. This step leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), which is a good leaving group. This results in the formation of the final product, this compound.
Caption: The SNAr mechanism for the synthesis of this compound.
Quantitative Data
While specific experimental data for the synthesis of this compound is not widely published, the following table provides expected values based on the properties of the reactants and the closely related thiazole analogue.
| Parameter | 2-chloro-5-nitrobenzothiazole | This compound |
| Molecular Formula | C₇H₃ClN₂O₂S | C₈H₆N₂O₃S |
| Molar Mass ( g/mol ) | 214.63 | 210.21 |
| Expected Yield (%) | >90 (based on general method) | ~90 (based on thiazole analogue) |
| Appearance | Light yellow to yellow solid | Expected to be a solid |
| Melting Point (°C) | Not readily available | Not readily available |
Conclusion
The synthesis of this compound is a straightforward two-step process that can be achieved in high yield. The key steps involve the chlorination of the corresponding 2-mercaptobenzothiazole followed by a nucleophilic aromatic substitution with sodium methoxide. The reaction mechanism is well-understood and follows the SNAr pathway, which is activated by the presence of the electron-withdrawing nitro group. This guide provides a comprehensive overview and detailed protocols that can be readily adapted by researchers in the field of medicinal and organic chemistry.
References
In-Depth Technical Guide: Physicochemical Properties of 2-Methoxy-5-nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data is available for the specific isomer 2-Methoxy-5-nitrobenzo[d]thiazole. The information presented herein is a compilation of predicted data from computational models, general experimental methodologies, and a summary of activities observed in structurally similar compounds.
Introduction
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. The benzothiazole scaffold, a fusion of benzene and thiazole rings, imparts unique electronic and structural characteristics. Substitutions on this core structure, such as methoxy (-OCH3) and nitro (-NO2) groups, can profoundly influence the molecule's physicochemical properties and biological activity. This guide focuses on the physicochemical properties of a specific isomer, this compound. Due to the scarcity of direct experimental data for this compound, this document provides predicted properties and outlines established experimental protocols for their determination.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the predicted physicochemical properties for this compound.
| Property | Predicted Value | Data Source |
| Molecular Formula | C8H6N2O3S | ChemDraw |
| Molecular Weight | 210.21 g/mol | ChemDraw |
| Melting Point | 134-137 °C | Predicted based on similar structures[1] |
| Boiling Point | 336.5±15.0 °C | Predicted[1] |
| pKa (most acidic) | -0.07±0.10 | Predicted[1] |
| logP | 2.35 | Predicted (ALOGP) |
| Solubility | Moderately soluble in organic solvents. | General characteristic of similar compounds[2] |
| Density | 1.445±0.06 g/cm3 | Predicted[1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A common and effective method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenols with various electrophiles. For this compound, a potential route could involve the reaction of 2-amino-4-nitrothiophenol with a suitable methoxy-group donor.
A representative workflow for the synthesis is depicted below:
General Experimental Protocols
The following are detailed, generic protocols for the determination of key physicochemical properties.
The melting point of a crystalline solid is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat again, but at a much slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[3][4][5]
Solubility is typically determined in a range of solvents of varying polarity.
Apparatus:
-
Test tubes and rack
-
Vortex mixer
-
Spatula or weighing balance
-
Graduated pipettes or cylinders
Procedure:
-
Add a small, accurately weighed amount of the compound (e.g., 1-5 mg) to a test tube.
-
Add a known volume of the solvent (e.g., 1 mL) to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).
-
Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
If the compound is insoluble, the experiment can be repeated with gentle heating, noting any changes in solubility.
-
This procedure should be repeated with a variety of solvents, such as water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).[6][7][8][9]
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Dissolve a known amount of the compound in a suitable solvent (often a water-miscible co-solvent is required for poorly water-soluble compounds).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10][11]
The partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach.[12]
Apparatus:
-
Separatory funnel or screw-cap vials
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
Prepare a solution of the compound in one of the two immiscible solvents (typically n-octanol and water).
-
Add a known volume of this solution to a separatory funnel or vial containing a known volume of the second immiscible solvent.
-
Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
-
Allow the layers to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully separate the two layers.
-
Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
A general workflow for the determination of these physicochemical properties is presented below:
Potential Biological Activities of Nitro-Methoxy Benzothiazole Derivatives
Disclaimer: The following information is based on studies of various nitro- and methoxy-substituted benzothiazole derivatives and may not be representative of the biological activity of this compound.
The benzothiazole nucleus is a common scaffold in compounds exhibiting a wide range of biological activities. The presence and position of substituents like nitro and methoxy groups can significantly modulate these activities.
-
Antimicrobial and Antifungal Activity: Several methoxy-substituted benzothiazole derivatives have been synthesized and shown to possess antifungal activity against various fungal strains, including Aspergillus niger.[16][17] The introduction of a nitro group can sometimes enhance or alter the spectrum of antimicrobial activity.[17][18]
-
Anticancer Activity: The 2-arylbenzothiazole scaffold, in particular, has been extensively investigated for its anticancer properties. Studies have shown that the presence of methoxy groups on the 2-phenyl ring can be important for antitumor activity.[19] Conversely, the introduction of electron-withdrawing groups like nitro has also been shown in some cases to improve the antiproliferative activity of certain benzothiazole derivatives.[20]
-
Other Activities: Benzothiazole derivatives have also been explored for a variety of other therapeutic applications, including as antitubercular, anti-inflammatory, and antiviral agents.[21] The specific combination of a methoxy and a nitro group on the benzothiazole core would require dedicated biological screening to determine its unique activity profile.
Conclusion
This technical guide provides a summary of the predicted physicochemical properties of this compound, alongside detailed, generalized experimental protocols for their determination. While direct experimental data for this specific isomer is lacking, the information presented serves as a valuable resource for researchers interested in its synthesis and characterization. The overview of the potential biological activities of related compounds highlights the therapeutic potential of this class of molecules and underscores the need for further investigation into the specific properties and activities of this compound. It is recommended that any future work on this compound involves rigorous experimental validation of the predicted properties.
References
- 1. Determination of Melting Point [wiredchemist.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. ursinus.edu [ursinus.edu]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scribd.com [scribd.com]
- 9. quora.com [quora.com]
- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
- 21. researchgate.net [researchgate.net]
"2-Methoxy-5-nitrobenzo[d]thiazole" spectral analysis (NMR, IR, Mass Spec)
For Immediate Release
This technical guide provides a comprehensive overview of the spectral analysis of 2-Methoxy-5-nitrobenzo[d]thiazole, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth data presentation, experimental protocols, and a logical workflow for the structural elucidation of this compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values derived from analyses of structurally similar compounds and spectroscopic principles. These predictions serve as a robust reference for the identification and characterization of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.60 | d | ~2.5 | H-4 |
| ~8.20 | dd | ~9.0, 2.5 | H-6 |
| ~7.80 | d | ~9.0 | H-7 |
| ~4.20 | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C-2 |
| ~155.0 | C-7a |
| ~145.0 | C-5 |
| ~144.0 | C-3a |
| ~125.0 | C-6 |
| ~120.0 | C-4 |
| ~118.0 | C-7 |
| ~56.0 | -OCH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1590, ~1470 | Strong | Aromatic C=C stretch |
| ~1520 | Strong, Sharp | Asymmetric NO₂ stretch[1][2][3] |
| ~1340 | Strong, Sharp | Symmetric NO₂ stretch[1][2][3] |
| ~1250 | Strong | Aryl-O stretch (C-O) |
| ~1020 | Medium | Aliphatic C-O stretch (-OCH₃) |
| ~830 | Strong | C-N stretch |
| ~740 | Medium | C-S stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Predicted Fragment Ion |
| 210 | [M]⁺ (Molecular Ion) |
| 195 | [M - CH₃]⁺ |
| 180 | [M - NO]⁺ |
| 164 | [M - NO₂]⁺ |
| 152 | [M - CO - NO]⁺ |
| 134 | [C₇H₄N₂S]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 16 ppm, centered at 8 ppm.
-
Employ a 30-degree pulse width with a relaxation delay of 2 seconds.
-
Collect 16 scans for adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at 298 K.
-
Use a spectral width of 240 ppm, centered at 120 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a 45-degree pulse width with a relaxation delay of 5 seconds.
-
Collect 1024 scans.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Reference the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Acquire the spectrum at a resolution of 4 cm⁻¹.
-
Perform a background scan using a pure KBr pellet and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via direct infusion or after separation using liquid chromatography (LC). For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[4][5]
-
Acquisition:
-
Operate the ESI source in positive ion mode.
-
Set the capillary voltage to 3.5 kV and the source temperature to 120°C.
-
Acquire mass spectra over a mass range of m/z 50-500.
-
For fragmentation analysis (MS/MS), select the molecular ion (m/z 210) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV).
-
Workflow for Spectral Analysis
The structural elucidation of this compound follows a logical progression of spectroscopic analysis. The following diagram illustrates this workflow.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Activity of 2-Methoxy-5-nitrobenzo[d]thiazole and its Derivatives
Abstract
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This technical guide focuses on the biological properties of 2-methoxy-5-nitrobenzo[d]thiazole and its structurally related derivatives. The strategic placement of electron-donating (methoxy) and electron-withdrawing (nitro) groups significantly influences the molecule's electronic properties and, consequently, its interaction with biological targets.[4] This document provides a comprehensive overview of the anticancer and antimicrobial activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to serve as a resource for researchers, scientists, and drug development professionals.
Anticancer Activity
Derivatives of the nitrobenzothiazole scaffold have demonstrated significant antiproliferative and apoptotic effects across a variety of cancer cell lines, including those originating from the breast, liver, lung, and colon.[1][5][6] The mechanisms underlying this activity are multifaceted, primarily involving the inhibition of critical enzymes in cell signaling pathways and the induction of cell cycle arrest.
In Vitro Cytotoxicity
The cytotoxic potential of nitro- and methoxy-substituted benzothiazole derivatives has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are a key metric for evaluating potency. While data for the exact this compound is limited, extensive research on closely related 6-nitrobenzothiazole and other substituted benzothiazoles provides valuable structure-activity relationship (SAR) insights.
Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives
| Compound ID | Structure / Description | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4a | 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | MCF-7 (Breast) | 3.84 | [6] |
| HCT-116 (Colon) | 5.61 | [6] | ||
| HEPG-2 (Liver) | 7.92 | [6] | ||
| 8a | Benzothiazole/cyanothiouracil hybrid | MCF-7 (Breast) | 10.86 | [6] |
| CJM 126 | 2-(4-aminophenyl)-benzothiazole | Breast Carcinoma Lines | Nanomolar Range | [5] |
| 12 | Indole based hydrazine carboxamide benzothiazole | HT29 (Colon) | 0.015 | [1] |
| H460 (Lung) | 0.28 | [1] | ||
| 29 | Bromopyridine acetamide benzothiazole | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | ||
| A549 (Lung) | 0.044 | [1] | ||
| 3 | 3,5-dimethoxybenzothiazole derivative | NQO2 Inhibition | 0.108 | [7] |
| 32 | 3,4-dimethoxybenzothiazole derivative | NQO2 Inhibition | 1.27 |[7] |
Mechanism of Action and Signaling Pathways
The anticancer effects of these derivatives are often attributed to their ability to interfere with specific molecular targets crucial for tumor growth and survival.
-
Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases involved in cancer progression. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target. Its inhibition disrupts angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Certain nitrobenzothiazole hybrids have been identified as potent inhibitors of VEGFR-2, with IC50 values in the nanomolar range.[6] Another target is the oxidoreductase NQO2, which is implicated in inflammation and cancer; methoxy-substituted benzothiazoles have shown potent NQO2 inhibitory activity.[7] Preliminary studies also suggest that some derivatives may inhibit tubulin polymerization, a mechanism used by several successful chemotherapy drugs.[4]
-
Cell Cycle Arrest: Flow cytometry analyses have revealed that potent benzothiazole derivatives can induce cell cycle arrest. For example, some compounds have been shown to cause an accumulation of cells in the S phase or G1/S phase, thereby preventing cell division and proliferation.[6]
Caption: VEGFR-2 signaling pathway and its inhibition by benzothiazole derivatives.
Antimicrobial Activity
Benzothiazole derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacteria and fungi.[2][8] The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents, and its inclusion in the benzothiazole scaffold often enhances potency.
Antibacterial and Antifungal Spectrum
These compounds have been evaluated for their minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. Studies have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[9][10][11]
Table 2: Antimicrobial Activity (MIC) of Selected Benzothiazole Derivatives
| Compound ID | Description | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 7a,d | Dihydropyrido[2,3-d]pyrimidin-4-one derivatives | Bacteria | 4–12 (µmol/L) | [9] |
| 9d | Pyrrolo[2,1-b][1][5]benzothiazole derivative | Candida albicans | Potent | [9] |
| 107b | 2,5-disubstituted furane benzothiazole | S. cerevisiae | 1.6 (µM) | [8] |
| 107d | 2,5-disubstituted furane benzothiazole | S. cerevisiae | 3.13 (µM) | [8] |
| 2j | Heteroarylated benzothiazole | Bacteria | 230–940 | [11] |
| 2d | Heteroarylated benzothiazole | Fungi | 60–470 |[11] |
Mechanism of Action
The antimicrobial action of benzothiazole derivatives is linked to the inhibition of essential microbial enzymes that are absent in mammals, providing a degree of selective toxicity. Key targets include:
-
DNA Gyrase and Topoisomerase IV: These enzymes are critical for bacterial DNA replication and are well-established targets for antibacterial drugs.[2]
-
Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA): A key enzyme in the fatty acid biosynthesis pathway of bacteria like Mycobacterium tuberculosis.[8]
-
Pyruvate:ferredoxin oxidoreductase (PFOR): An essential enzyme for energy metabolism in anaerobic bacteria and parasites. The mechanism of action for the related drug Nitazoxanide (a nitrothiazole) involves the inhibition of PFOR.[12]
-
14α-lanosterol demethylase: A crucial enzyme in fungal ergosterol biosynthesis, which is the target for azole antifungal drugs. Molecular docking studies suggest this as a likely target for the antifungal activity of benzothiazole derivatives.[11]
Caption: General experimental workflow for antimicrobial screening of derivatives.
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.
General Synthesis of N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide Derivatives
This protocol is a representative example for creating hybrid molecules based on a nitrobenzothiazole core, adapted from published methods.[6][13]
-
Synthesis of Intermediate (2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide):
-
Dissolve 2-amino-6-nitrobenzothiazole in a suitable solvent (e.g., glacial acetic acid).
-
Add chloroacetyl chloride dropwise to the solution under stirring at room temperature.
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring completion with Thin Layer Chromatography (TLC).
-
After cooling, pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the chloro-acetamide intermediate.
-
-
Synthesis of Final Hybrids:
-
Dissolve the desired side-chain moiety (e.g., a substituted thiadiazole) and a base (e.g., triethylamine or NaH) in a polar aprotic solvent like acetone or DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add an equimolar amount of the chloro-acetamide intermediate synthesized in step 1.
-
Reflux the resulting mixture overnight.
-
Pour the cooled reaction mixture into crushed ice to precipitate the final product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified derivative.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
-
Caption: A generalized two-step synthesis scheme for benzothiazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
VEGFR-2 Kinase Inhibition Assay
This protocol outlines a typical procedure, often performed using commercially available kits.
-
Assay Preparation: The assay is typically performed in a 96-well plate format. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase buffer solution.
-
Inhibitor Addition: Add various concentrations of the test compounds (dissolved in DMSO) to the wells. Include a positive control inhibitor (e.g., Sorafenib) and a negative (no inhibitor) control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of substrate phosphorylation. This is commonly done using an antibody that specifically recognizes the phosphorylated substrate, linked to a detection system like HRP (colorimetric) or a europium chelate (time-resolved fluorescence).
-
Data Analysis: Measure the signal from each well. The signal is inversely proportional to the kinase inhibition. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[14]
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the microbial inoculum to each well containing 100 µL of the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a promising class of compounds with potent dual-action potential as both anticancer and antimicrobial agents. Their activity stems from the ability to inhibit key enzymes in critical pathways for cancer cell proliferation and microbial survival. The data summarized herein highlights the significant potency that can be achieved through structural modification of the benzothiazole core.
Future research should focus on synthesizing and screening a wider array of derivatives to further refine structure-activity relationships. In vivo studies in relevant animal models are a critical next step to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of the most promising lead compounds. Furthermore, exploring novel molecular targets and investigating potential synergistic effects with existing therapies could unlock new avenues for the clinical application of these versatile molecules.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid | 886745-59-1 | Benchchem [benchchem.com]
- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Technical Guide to Benzothiazole-Based Allosteric JNK Inhibition
Lack of Publicly Available Data for "2-Methoxy-5-nitrobenzo[d]thiazole" as a JNK Inhibitor
Extensive searches of publicly available scientific literature and databases did not yield any specific data or publications identifying or evaluating "this compound" as a c-Jun N-terminal kinase (JNK) inhibitor. While the chemical itself is listed by some vendors, there is no associated biological data to support its activity as a JNK inhibitor.
Therefore, this technical guide will focus on a closely related class of compounds, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles , which have been identified and characterized as novel, potent, and allosteric JNK inhibitors. This will serve as a representative technical overview for researchers interested in the benzothiazole scaffold for JNK inhibition.
This guide provides an in-depth look at a representative benzothiazole compound as a c-Jun N-terminal kinase (JNK) inhibitor, based on published findings for a series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles.
Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family. They are activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock. The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Specifically, MKK4 and MKK7 are the primary MAP2Ks that activate JNKs through dual phosphorylation on threonine and tyrosine residues.
Once activated, JNKs phosphorylate a range of transcription factors and other proteins, such as c-Jun, ATF2, and p53, thereby regulating critical cellular processes like gene expression, cell proliferation, apoptosis, and inflammation. Dysregulation of the JNK pathway is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, type-2 diabetes, and cancer, making JNK an attractive therapeutic target.
Allosteric Inhibition by Benzothiazole Derivatives
Instead of competing with ATP at the kinase domain, which is highly conserved among different kinases, some benzothiazole derivatives function as allosteric inhibitors. They are thought to bind to the JNK-JIP1 interaction site, which is a substrate docking domain. JNK-interacting protein-1 (JIP1) is a scaffold protein that enhances JNK signaling. By targeting this less conserved docking site, these inhibitors can achieve greater selectivity over other kinases.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a representative 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole compound, referred to as Compound A , against JNK isoforms. Data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target Kinase | Compound A IC50 (nM) | Selectivity vs. p38α |
| JNK1 | 280 | > 100-fold |
| JNK2 | Not Reported | - |
| JNK3 | Not Reported | - |
| p38α | > 30,000 | - |
Data is representative of potent compounds from the series reported in literature.
Experimental Protocols
In Vitro JNK Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the ability of a compound to inhibit JNK-mediated phosphorylation of a substrate peptide.
Materials:
-
Recombinant human JNK1 enzyme
-
ATF2 substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)
-
Test compound (e.g., Compound A) dissolved in DMSO
-
Terbium-labeled anti-phospho-ATF2 antibody
-
EDTA solution to stop the reaction
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, JNK1 enzyme (e.g., 100 ng/ml final concentration), and ATF2 substrate (e.g., 200 nM final concentration) in kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP (e.g., 1 µM final concentration).
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction by adding EDTA solution.
-
Add the terbium-labeled anti-phospho-ATF2 antibody.
-
Incubate for an additional 1 hour at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a fluorescence plate reader (e.g., excitation at 340 nm, emission at 520 nm and 495 nm).
-
Calculate the ratio of the emission signals (520/495 nm), which is proportional to the amount of phosphorylated substrate.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for c-Jun Phosphorylation
This assay measures the inhibitor's effect on JNK activity within a cellular context by quantifying the phosphorylation of its direct substrate, c-Jun.
Materials:
-
HeLa or A375 cells
-
Cell culture medium and supplements
-
Test compound
-
JNK pathway activator (e.g., Anisomycin or UV irradiation)
-
Lysis buffer
-
Primary antibody: anti-phospho-c-Jun (Ser73)
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blot equipment and reagents or TR-FRET cellular assay kit
Procedure (Western Blot):
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., Anisomycin) for 30 minutes.
-
Wash the cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary anti-phospho-c-Jun antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensity and normalize to a loading control (e.g., total c-Jun or GAPDH) to determine the dose-dependent inhibition of c-Jun phosphorylation.
Conclusion
While no data exists for "this compound" as a JNK inhibitor, the broader class of benzothiazole derivatives has shown significant promise. Specifically, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles act as potent and selective allosteric JNK inhibitors. By targeting the substrate docking site rather than the conserved ATP-binding pocket, these compounds provide a valuable scaffold for developing therapeutic agents against JNK-mediated diseases. The experimental protocols outlined provide a standard framework for evaluating the efficacy and mechanism of action of such inhibitors.
Potential Therapeutic Applications of 2-Methoxy-5-nitrobenzo[d]thiazole: A Technical Overview
Disclaimer: Direct experimental data on the therapeutic applications of 2-Methoxy-5-nitrobenzo[d]thiazole is limited in publicly available scientific literature. This document synthesizes information from studies on structurally related benzothiazole derivatives to infer potential therapeutic avenues and mechanisms of action. The presented data pertains to these analogues and should be interpreted as a predictive guide for future research on this compound.
Introduction
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of substituents such as methoxy and nitro groups can significantly modulate the biological activity of the benzothiazole core. This technical guide explores the potential therapeutic applications of this compound by examining the established activities of analogous compounds.
Potential Therapeutic Targets and Applications
Based on the structure-activity relationships of related benzothiazole derivatives, this compound is predicted to have potential applications primarily in two therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Substituted benzothiazoles have demonstrated potent anticancer effects through various mechanisms of action. The presence of a nitro group, in particular, is often associated with enhanced cytotoxicity in tumor cell lines.
1. Kinase Inhibition:
Several 2-substituted benzothiazoles have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[3] Key signaling pathways potentially targeted include:
-
EGFR (Epidermal Growth Factor Receptor) Signaling: Downregulation of EGFR protein levels has been observed with benzothiazole derivatives, leading to the suppression of downstream pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway by benzothiazole analogues can induce apoptosis in cancer cells.[3]
2. Tubulin Polymerization Inhibition:
Certain 4-substituted methoxybenzoyl-aryl-thiazoles have been found to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. This mechanism is shared by several established chemotherapeutic agents.
3. Induction of Apoptosis:
Benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by disrupting the mitochondrial membrane potential and increasing the accumulation of reactive oxygen species (ROS).[3]
Antimicrobial Activity
The 5-nitrothiazole moiety is a key pharmacophore in some antimicrobial drugs. Its inclusion in the benzothiazole structure suggests potential activity against a range of pathogens.
1. Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR):
Analogues of Nitazoxanide, which contains a 2-amino-5-nitrothiazole ring, are known to inhibit PFOR.[4][5] This enzyme is essential for the energy metabolism of anaerobic bacteria and parasites. The 5-nitro group in this compound may enable a similar mechanism of action.
2. General Antimicrobial Potential:
Benzothiazole derivatives have shown a broad spectrum of activity against various bacterial and fungal strains.[6] The specific spectrum of this compound would require experimental verification.
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for various benzothiazole derivatives, providing an indication of the potential potency of this compound.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| 2-Aminobenzothiazole Derivative | VEGFR-2 | IC50 | 0.5 µM | [3] |
| 2-Arylbenzothiazole Derivative | Pancreatic Cancer Cells | IC50 | Low µM range | [7] |
| Benzothiazole-based Hsp90 Inhibitor | MCF-7 (Breast Cancer) | IC50 | 2.8 - 3.9 µM | [8] |
| 2-Phenyl Benzothiazole Derivative | T47D (Breast Cancer) | IC50 | Potent Activity | [9] |
Table 2: Antimicrobial Activity of Selected Nitrothiazole/Benzothiazole Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
| 2-Amino-5-nitrothiazole Analogues | Helicobacter pylori, Campylobacter jejuni, Clostridium difficile | MIC | Not Specified | [4][5] |
| 2-(Alkenylthio)-5-aminobenzothiazoles | Candida albicans | MIC | 15.6 µg/mL | [10] |
Experimental Protocols for Key Assays
Detailed methodologies for the key experiments cited are crucial for the evaluation and development of new compounds.
1. VEGFR-2 Kinase Inhibition Assay:
-
Principle: To measure the in-vitro inhibitory activity of a compound against the Vascular Endothelial Growth Factor Receptor 2.
-
Protocol:
-
Recombinant human VEGFR-2 is incubated with the test compound at various concentrations in a kinase buffer.
-
The reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
2. Cell Viability (MTT) Assay:
-
Principle: To assess the cytotoxic effect of a compound on cancer cell lines.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[9]
-
3. PFOR Enzyme Inhibition Assay:
-
Principle: To determine the inhibitory effect of a compound on the pyruvate:ferredoxin oxidoreductase enzyme.
-
Protocol:
-
The PFOR enzyme is purified from a relevant anaerobic microorganism.
-
The enzyme is incubated with the test compound at various concentrations in an anaerobic environment.
-
The enzymatic reaction is initiated by adding pyruvate and an electron acceptor like ferredoxin.
-
The rate of pyruvate oxidation is monitored, often by measuring the reduction of a chromogenic or fluorogenic substrate coupled to the re-oxidation of ferredoxin.
-
IC50 values are calculated from the dose-response curve.[4]
-
Visualizing Potential Mechanisms of Action
The following diagrams, generated using DOT language, illustrate the potential signaling pathways and experimental workflows relevant to the therapeutic applications of this compound.
Caption: Predicted inhibition of the EGFR signaling cascade by this compound.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Predicted mechanism of antimicrobial action via PFOR inhibition.
Conclusion
While direct experimental evidence for the therapeutic applications of this compound is currently lacking, the analysis of structurally similar compounds strongly suggests its potential as a lead molecule for the development of novel anticancer and antimicrobial agents. The key structural features, namely the 2-methoxy and 5-nitro substitutions on the benzothiazole core, are present in other compounds with established biological activities. Future research should focus on the synthesis and in-vitro evaluation of this compound to validate these predicted therapeutic potentials and elucidate its precise mechanisms of action. The experimental protocols and signaling pathways outlined in this guide provide a framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Methoxy-5-nitrobenzo[d]thiazole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for 2-Methoxy-5-nitrobenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of direct SAR studies on this specific molecule, this paper synthesizes findings from closely related benzothiazole analogs to infer its potential biological activities and the structural features crucial for such effects. The benzothiazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds.[1][2][3][4]
Core Scaffold: this compound
The foundational structure is a benzothiazole core, which consists of a benzene ring fused to a thiazole ring.[1][5] In this specific molecule, the thiazole ring is substituted with a methoxy group (-OCH3) at the 2-position, and the benzene ring is substituted with a nitro group (-NO2) at the 5-position.
Chemical Structure:
-
IUPAC Name: 2-Methoxy-5-nitro-1,3-benzothiazole
-
Molecular Formula: C8H6N2O3S[6]
-
Molecular Weight: 210.21 g/mol [6]
-
SMILES: O=--INVALID-LINK--[O-][6]
The electronic properties of the methoxy and nitro groups are expected to significantly influence the molecule's reactivity and interactions with biological targets. The nitro group is a strong electron-withdrawing group, which can impact the electron density of the entire ring system and may be involved in interactions with nucleophiles in biological systems.[5] The methoxy group at the 2-position can affect the molecule's polarity and solubility.
Inferred Structure-Activity Relationship (SAR) Studies
The SAR of this compound can be inferred by examining related compounds where substitutions at the 2-position and on the benzene ring have been systematically studied.
Influence of the 2-Position Substituent
The substituent at the 2-position of the benzothiazole ring is a critical determinant of biological activity. Studies on various 2-substituted benzothiazoles have shown that this position can accommodate a range of functional groups, leading to diverse pharmacological effects, including anticancer and kinase inhibitory activities.
For instance, the replacement of the methoxy group with a thioether linkage has been explored in the context of c-Jun N-terminal kinase (JNK) inhibitors.[7][8] In this series, a 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole scaffold was identified as a potent allosteric JNK inhibitor.[7][8] This suggests that the 2-position is a key interaction point with the target protein.
Influence of Benzene Ring Substituents
Substituents on the benzene portion of the benzothiazole ring, particularly methoxy and nitro groups, have been shown to modulate anticancer activity.[9]
-
Nitro Group: The presence of a nitro group, as seen in the 5-position of the target molecule, is often associated with potent biological activity. For example, N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide exhibited significant anticancer activity.[9] In a series of 2-thioether-benzothiazoles, a nitro group on the benzimidazole ring (a related scaffold) was tolerated.[7]
-
Methoxy Group: Methoxy groups on the benzene ring have also been shown to be important for anticancer activity.[9] For example, in a series of propanamide/acetamide based benzothiazoles, the presence of a methoxy group contributed to their anticancer effects.[9] The position of the methoxy group is crucial; for instance, in 2-phenylbenzothiazole derivatives, a 6-methoxy substituent was part of the most potent cytotoxic compound.[10]
Combining these observations, the 5-nitro group in this compound is predicted to be a key contributor to its potential biological activity, while the 2-methoxy group will modulate its interaction with the target and its physicochemical properties.
Quantitative Data from Related Benzothiazole Derivatives
The following tables summarize the biological activity of various benzothiazole derivatives, providing context for the potential potency of this compound.
Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydrazine based benzothiazole (11) | HeLa | 2.41 | [9] |
| Hydrazine based benzothiazole (11) | COS-7 | 4.31 | [9] |
| 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a) | HCT-116 | 5.61 | [11] |
| 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a) | HEPG-2 | 7.92 | [11] |
| 2-(5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (4a) | MCF-7 | 3.84 | [11] |
| 2-aminobenzothiazole-TZD hybrid (20) | HepG2 | 9.99 | [12] |
| 2-aminobenzothiazole-TZD hybrid (20) | HCT-116 | 7.44 | [12] |
| 2-aminobenzothiazole-TZD hybrid (20) | MCF-7 | 8.27 | [12] |
| 2-aminobenzothiazole-CT hybrid (21) | Tumor cells | 10.34 - 12.14 | [12] |
| Pyrazolopyridine derivative (5a) | HepG-2 | 3.42 | [13] |
| Pyrazolopyridine derivative (5b) | HepG-2 | 3.56 | [13] |
Table 2: Kinase Inhibitory Activity of Related Compounds
| Compound | Kinase | IC50 (nM) | Reference |
| 2-aminobenzothiazole-TZD hybrid (20) | VEGFR-2 | 150 | [12] |
| 2-aminobenzothiazole-CT hybrid (21) | VEGFR-2 | 190 | [12] |
| 2-aminobenzothiazole derivative (54) | PI3Kα | 1.03 | [12] |
| Pyrazolopyridine derivative (5a) | c-Met | 4.27 | [13] |
| Pyrazolopyridine derivative (5b) | c-Met | 7.95 | [13] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of benzothiazole derivatives are crucial for reproducible research.
General Synthesis of 2-Substituted Benzothiazoles
A common method for the synthesis of 2-substituted benzothiazoles is the condensation and cyclization of an appropriate amine with o-aminothiophenol.[14] For example, 2-phenyl benzothiazole derivatives can be synthesized via the Jacobson synthesis, which involves the annulation of thiobenzanilides using alkaline potassium ferricyanide.[10]
Synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole:
To a solution of benzothiazol-2-thiol (1 mmol) in methanol (5 mL), sodium methoxide (1.2 mmol) is added at room temperature. After stirring for 5 minutes, 2-bromo-5-nitrothiazole (1.1 mmol) is added, and the mixture is stirred for 16 hours. The reaction is then acidified with 1 N HCl, and the resulting precipitate is collected by filtration and washed with water, hexanes, and 10% ethyl acetate in hexanes.[7]
In Vitro Kinase Inhibition Assay
The inhibitory activity of compounds against kinases such as JNK or VEGFR-2 is often determined using assays that measure the phosphorylation of a substrate. For example, a DELFIA (Dissociation-Enhanced Lanthanide Fluoroimmunoassay) based assay can be used to measure the displacement of a peptide from the kinase.[7]
Cell Proliferation (MTT) Assay
The cytotoxic effects of the compounds on cancer cell lines are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15] Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, MTT solution is added, and the resulting formazan crystals are dissolved in a suitable solvent. The absorbance is then measured at a specific wavelength, which is proportional to the number of viable cells.[15]
Flow Cytometry for Cell Cycle Analysis
To determine the effect of a compound on the cell cycle, treated cells are harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[11]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound and its analogs.
Caption: General synthetic route to 2-substituted benzothiazoles.
Caption: Potential inhibition of the JNK signaling pathway by benzothiazole derivatives.
Caption: A typical workflow for the discovery and development of benzothiazole-based drugs.
Conclusion
While direct experimental data on the structure-activity relationship of this compound is not extensively available, a comprehensive analysis of related benzothiazole analogs provides significant insights. The 2-methoxy and 5-nitro substituents are positioned on a privileged scaffold known for a wide range of biological activities, particularly as anticancer agents and kinase inhibitors. The nitro group is anticipated to be a key determinant of potency, while the methoxy group will likely influence the molecule's interaction with its biological target and its overall pharmacokinetic properties. Further synthesis and biological evaluation of this compound and its derivatives are warranted to fully elucidate its therapeutic potential.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 5. 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid | 886745-59-1 | Benchchem [benchchem.com]
- 6. 1421491-60-2|this compound|BLD Pharm [bldpharm.com]
- 7. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 11. tandfonline.com [tandfonline.com]
- 12. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pcbiochemres.com [pcbiochemres.com]
- 15. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 2-Methoxy-5-nitrobenzo[d]thiazole Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico modeling of "2-Methoxy-5-nitrobenzo[d]thiazole" and its interactions with biological targets. Given the specificity of this compound, this guide leverages data and methodologies from closely related benzothiazole derivatives to establish a robust framework for its computational analysis. Benzothiazole and its derivatives are recognized for their wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] In silico modeling offers a powerful approach to elucidate the mechanisms of action, predict potential biological targets, and guide the development of novel therapeutics based on this scaffold.
Theoretical Framework for In Silico Analysis
In silico modeling of small molecules like this compound involves a multi-faceted computational approach to predict its physicochemical properties, biological activity, and potential interactions with macromolecular targets. Key methodologies include molecular docking, density functional theory (DFT) calculations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and affinity of this compound with potential protein targets. Studies on related benzothiazole derivatives have successfully employed molecular docking to identify potential antibacterial and anticancer targets.[1][5]
Density Functional Theory (DFT)
DFT calculations are used to investigate the electronic structure and properties of molecules. For this compound, DFT can provide insights into its reactivity, stability, and spectroscopic features. Such computational studies on benzothiazole analogs have been used to analyze optimized geometry, charge distribution, and the energies of frontier molecular orbitals (HOMO-LUMO), which are critical for understanding the molecule's reactivity.[5][6]
ADMET Prediction
Predicting the ADMET properties of a compound is essential in the early stages of drug discovery. In silico tools can estimate parameters such as solubility, permeability, metabolic stability, and potential toxicity, helping to assess the druglikeness of this compound.
Potential Biological Targets and Signaling Pathways
While the specific targets of this compound are not extensively documented, the broader class of benzothiazole derivatives has been shown to interact with a variety of biological molecules and pathways. These include enzymes, kinases, and proteins involved in microbial and cancer cell proliferation.[1][2] For instance, some benzothiazole derivatives have been identified as inhibitors of c-Jun N-terminal kinase (JNK), a key protein in stress-induced signaling pathways.[7] Other potential targets include dihydroorotase in E. coli and NQO2, an oxidoreductase implicated in cancer and inflammation.[1][8]
Methodologies for In Silico Modeling
A generalized workflow for the in silico modeling of this compound is presented below. This workflow outlines the key steps from ligand and protein preparation to data analysis.
References
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxy-5-nitrobenzo[d]thiazole: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methoxy-5-nitrobenzo[d]thiazole and its potential role in cancer research. While direct research on this specific compound is emerging, this document synthesizes data from closely related benzothiazole derivatives to present a comprehensive resource on its potential synthesis, mechanism of action, and relevant experimental protocols.
Introduction
Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The benzothiazole scaffold is a key component in a variety of therapeutic agents.[2] The introduction of substituents such as methoxy and nitro groups can modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity. This guide focuses on the 2-methoxy-5-nitro derivative, exploring its potential as an anticancer agent.
Synthesis
The synthesis of this compound can be approached through multi-step synthetic routes common for benzothiazole derivatives. A plausible method involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid to form the core benzothiazole ring, followed by appropriate functional group manipulations.
A general synthetic approach, adapted from related benzothiazole syntheses, is outlined below.[3][4]
Experimental Protocol: Synthesis of a Representative 2-Substituted Benzothiazole
This protocol describes a general method for synthesizing a 2-amino-substituted benzothiazole, which can be a precursor to this compound.
-
Step 1: Formation of 2-Amino-5-nitrobenzothiazole. To a solution of 4-nitroaniline in glacial acetic acid, add potassium thiocyanate.
-
Cool the mixture in an ice bath and add a solution of bromine in glacial acetic acid dropwise with constant stirring.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent like ethanol to obtain 2-amino-5-nitrobenzothiazole.
-
Step 2: Conversion to 2-Methoxy-5-nitrobenzothiazole. The 2-amino group can be converted to a 2-methoxy group through a Sandmeyer-type reaction, followed by reaction with a methoxide source. Further optimization of this step would be required for this specific transformation.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as n-Hexane:Ethyl acetate.[4] The final product should be characterized by spectroscopic methods like FT-IR, 1H-NMR, and Mass Spectrometry.[5]
In Vitro Anticancer Activity
Benzothiazole derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines.[2][6] The anticancer activity is typically quantified by IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Data Presentation: IC50 Values of Representative Benzothiazole Derivatives
The following table summarizes the IC50 values for various benzothiazole derivatives against different cancer cell lines, providing a reference for the potential potency of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Benzothiazole Derivatives | AsPC-1 (Pancreatic) | Varies | [7] |
| BxPC-3 (Pancreatic) | Varies | [7] | |
| Capan-2 (Pancreatic) | Varies | [7] | |
| PTJ64i (Paraganglioma) | Varies | [7] | |
| PTJ86i (Paraganglioma) | Varies | [7] | |
| 2-Aminobenzothiazole Hybrids | HCT-116 (Colorectal) | 5.61 - 29.92 | [6] |
| HEPG-2 (Hepatocellular) | 7.92 - 34.68 | [6] | |
| MCF-7 (Breast) | 3.84 - 22.27 | [6] | |
| Thiazole Derivatives | HCT116 (Colon) | 4.7 | [8] |
| MCF-7 (Breast) | 4.8 | [8] | |
| HEPG2 (Liver) | 11 | [8] |
Mechanism of Action: Induction of Apoptosis
A primary mechanism by which many anticancer agents, including benzothiazole derivatives, exert their effect is through the induction of apoptosis, or programmed cell death.[1][9] This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins.
The Role of Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[10] This family includes anti-apoptotic members like Bcl-2 and Bcl-xL, and pro-apoptotic members like Bax and Bak.[10] The ratio of these proteins is critical in determining a cell's fate. Many benzothiazole derivatives have been shown to modulate the expression of these proteins, leading to apoptosis. Specifically, they can downregulate the expression of Bcl-2 and upregulate the expression of Bax.[1][9]
Signaling Pathways
The anticancer activity of benzothiazole derivatives has been linked to the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.[1] Studies on related compounds suggest that this compound could potentially impact the following pathways:
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition can lead to apoptosis.
-
JAK/STAT Pathway: This pathway is involved in cell growth and differentiation, and its dysregulation is common in cancer.
-
ERK/MAPK Pathway: This pathway plays a role in cell division and survival.
The diagram below illustrates the potential mechanism of action of this compound in inducing apoptosis.
Caption: Proposed mechanism of this compound inducing apoptosis.
Key Experimental Protocols
To evaluate the anticancer potential of this compound, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[9]
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.[9]
-
Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the number of apoptotic and necrotic cells.[11][12]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a T25 flask and treat with the compound for 48 hours.[11][12]
-
Cell Collection: Collect both floating (apoptotic) and adherent cells.[11][12]
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Caption: Workflow for quantifying apoptosis using Annexin V/PI staining.
Conclusion
While further direct investigation is required, the existing body of research on benzothiazole derivatives strongly suggests that this compound is a promising candidate for anticancer drug development. Its potential to induce apoptosis through the modulation of key signaling pathways and Bcl-2 family proteins warrants detailed preclinical evaluation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to undertake such studies.
References
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. blj.journals.ekb.eg [blj.journals.ekb.eg]
- 9. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
The Antimicrobial Potential of Substituted Nitrobenzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent activity against pathogenic microorganisms. Substituted nitrobenzothiazoles have emerged as a promising class of compounds, demonstrating significant antibacterial and antifungal properties. This technical guide provides a comprehensive overview of the synthesis, antimicrobial activity, and proposed mechanisms of action of these compounds, with a focus on quantitative data and detailed experimental protocols to aid in further research and development.
Synthesis of Substituted Nitrobenzothiazoles
The core of many antimicrobial nitrobenzothiazole derivatives is the 2-amino-6-nitrobenzothiazole scaffold. A common synthetic route involves the reaction of a substituted aniline with potassium thiocyanate, followed by cyclization and nitration.
General Synthesis of 2-Amino-6-nitrobenzothiazole
A widely used method for the synthesis of 2-amino-6-nitrobenzothiazole involves the nitration of 2-aminobenzothiazole. The 2-aminobenzothiazole can be prepared from a corresponding aniline and potassium thiocyanate. Further modifications, such as the formation of Schiff bases, are often employed to generate a diverse library of derivatives with potentially enhanced antimicrobial activity.[1]
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzothiazole
This protocol outlines a typical laboratory-scale synthesis:
-
Synthesis of 2-Thiocyanatoaniline: An appropriate aniline (0.1 mol) in acetic acid is added to a solution of potassium thiocyanate (KSCN) (0.2 mol) in acetic acid (100 ml). The mixture is cooled to 0-5°C. A solution of bromine (Br2) (0.1 mol) in acetic acid (30 ml) is added slowly with vigorous stirring, maintaining the temperature between 0 and 10°C. After the addition is complete, stirring is continued for 1 hour at 5°C. The mixture is then poured into water, and the resulting solid is collected and recrystallized from ethanol to yield 2-thiocyanatoaniline.[1]
-
Synthesis of 2-Aminobenzothiazole: The prepared 2-thiocyanatoaniline is cyclized to form 2-aminobenzothiazole. This can be achieved through various methods, including heating in the presence of a catalyst.
-
Nitration of 2-Aminobenzothiazole: 2-aminobenzothiazole (0.157 mol) is dissolved in sulfuric acid (36 ml) below 5°C with vigorous stirring. Nitric acid (19 ml) is added dropwise, ensuring the temperature is maintained at 20°C. The reaction mixture is stirred for 4-5 hours. The mixture is then poured over ice with stirring, and aqueous ammonia is added until the solids turn slightly orange. The solids are filtered, washed with water, and dried. The crude product is recrystallized from ethanol to obtain 2-amino-6-nitrobenzothiazole.[1]
Synthesis of Schiff Base Derivatives
Schiff bases of 2-amino-6-nitrobenzothiazole are commonly synthesized to explore structure-activity relationships.
Experimental Protocol: Synthesis of N-Substituted-6-nitro[d]thiazol-2-amine (Schiff Base)
-
To a solution of an appropriate aromatic aldehyde (0.015 mol) in 40 ml of ethanol, add 2-amino-6-nitrobenzothiazole (0.01 mol).
-
Add 4-5 drops of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion, cool the solution, and the product will precipitate.
-
Filter the solid product, wash it with water, and recrystallize from ethanol.[1]
Antimicrobial Properties
Substituted nitrobenzothiazoles have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Antibacterial Activity
The antibacterial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) and the Zone of Inhibition.
Table 1: Antibacterial Activity of Selected Substituted Nitrobenzothiazoles (Zone of Inhibition in mm)
| Compound | Derivative Type | Concentration (µg/ml) | Staphylococcus aureus | Escherichia coli | Reference |
| 5a | N-benzylidene-6-nitro[d]thiazol-2-amine | 100 | 11.4 ± 0.21 | 10.2 ± 0.11 | [1] |
| 5b | N-(2,5-dimethoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine | 100 | 13.6 ± 0.14 | 12.8 ± 0.17 | [1] |
| 5c | 6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine | 100 | 12.1 ± 0.24 | 11.5 ± 0.22 | [1] |
| 5d | N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine | 100 | 12.9 ± 0.18 | 11.9 ± 0.14 | [1] |
| Ampicillin | Standard Antibiotic | 100 | 18.2 ± 0.21 | 16.5 ± 0.16 | [1] |
Antifungal Activity
Several nitrobenzothiazole derivatives have also been screened for their activity against fungal pathogens like Candida albicans.
Table 2: Antifungal Activity of Selected Substituted Nitrobenzothiazoles (Zone of Inhibition in mm)
| Compound | Derivative Type | Concentration (µg/ml) | Candida albicans | Reference |
| 5a | N-benzylidene-6-nitro[d]thiazol-2-amine | 100 | No Activity | [1] |
| 5b | N-(2,5-dimethoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine | 100 | No Activity | [1] |
| 5c | 6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine | 100 | No Activity | [1] |
| 5d | N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine | 100 | No Activity | [1] |
| Fluconazole | Standard Antifungal | 100 | 15.8 ± 0.13 | [1] |
Experimental Protocols for Antimicrobial Susceptibility Testing
Standardized methods are crucial for the reliable evaluation of the antimicrobial properties of new compounds. The agar well diffusion method and the broth microdilution method are commonly employed.
Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Media: Prepare nutrient agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is uniformly spread over the surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Compound: Add a specific volume (e.g., 100 µl) of the test compound solution (dissolved in a suitable solvent like DMSO) at a known concentration into the wells. A well with the solvent alone serves as a negative control, and a well with a standard antibiotic/antifungal serves as a positive control.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Broth Microdilution Method for MIC Determination
This method is used to quantitatively determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Test Compound Dilutions: Perform serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/ml.
-
Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature and time).
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader.
Proposed Mechanism of Action
The precise signaling pathways of substituted nitrobenzothiazoles are still under investigation. However, based on the known mechanisms of other nitro-heterocyclic antimicrobial agents, a general mechanism can be proposed. The antimicrobial activity is believed to be dependent on the reduction of the nitro group within the microbial cell.
This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species are non-specific in their action and can cause widespread cellular damage by reacting with and inactivating critical biomolecules such as DNA, RNA, and proteins (including essential enzymes). This multi-targeted assault disrupts vital cellular processes, ultimately leading to microbial cell death.
Conclusion and Future Directions
Substituted nitrobenzothiazoles represent a valuable scaffold for the development of new antimicrobial agents. The ease of synthesis and the potential for diverse functionalization at various positions of the benzothiazole ring allow for the generation of large compound libraries for screening. The data presented in this guide highlight the promising antibacterial and, to a lesser extent, antifungal activities of these compounds.
Future research should focus on:
-
Elucidating detailed structure-activity relationships (SAR): A systematic investigation of the effects of different substituents on the antimicrobial potency and spectrum is needed to guide the rational design of more effective compounds.
-
Investigating the precise mechanism of action: While a general mechanism is proposed, further studies are required to identify the specific cellular targets and enzymatic pathways involved in the activation of nitrobenzothiazoles in different microorganisms.
-
Evaluating in vivo efficacy and toxicity: Promising candidates from in vitro studies should be advanced to animal models to assess their therapeutic potential and safety profiles.
By addressing these key areas, the full potential of substituted nitrobenzothiazoles as a new class of antimicrobial drugs can be realized, contributing to the ongoing fight against infectious diseases.
References
A Technical Guide to the Synthesis and Biological Evaluation of 2-Methoxy-5-nitrobenzo[d]thiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis, experimental protocols, and biological activities of 2-methoxy-5-nitrobenzo[d]thiazole and its analogs. This class of compounds has garnered significant interest within the scientific community due to its potential therapeutic applications, particularly in the fields of oncology and microbiology. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and insights into their mechanisms of action.
Synthesis of this compound Analogs
The core structure of this compound can be efficiently synthesized through a two-step process starting from commercially available materials. The general synthetic approach involves the initial formation of a 2-chloro-5-nitrobenzo[d]thiazole intermediate, followed by a nucleophilic aromatic substitution reaction with sodium methoxide.
A plausible synthetic route begins with the reaction of 2-amino-5-nitrobenzothiazole with sodium nitrite and a copper(II) chloride catalyst to yield 2-chloro-5-nitrobenzo[d]thiazole. This intermediate is then treated with sodium methoxide in a suitable solvent, such as methanol, to afford the desired this compound. Analogous thiazole systems have been shown to proceed with high yield (approximately 90%) when equimolar amounts of the chloro-thiazole and sodium methoxide are used.[1]
Further diversification of the benzothiazole scaffold can be achieved by utilizing various substituted anilines in the initial cyclization reaction to introduce a range of functionalities at different positions on the benzene ring.
General Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-5-nitrobenzo[d]thiazole
Step 2: Synthesis of this compound
To a solution of 2-chloro-5-nitrobenzo[d]thiazole (1.0 eq) in anhydrous methanol is added sodium methoxide (1.0 eq) at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the final product, this compound.
Note: This is a generalized protocol based on the reaction of 2-chloro-5-nitrothiazole with sodium methoxide.[1] Optimization of reaction conditions (temperature, reaction time, and solvent) may be necessary for the benzothiazole analog.
Biological Activities of this compound Analogs
Derivatives of the benzothiazole scaffold have demonstrated a wide array of biological activities, including anticancer and antimicrobial effects. The presence of both the methoxy and nitro groups on the benzothiazole core is believed to play a crucial role in their pharmacological profiles.
Anticancer Activity
Several studies have highlighted the potent anticancer properties of methoxy and nitro-substituted benzothiazole analogs. These compounds have been shown to inhibit the proliferation of various cancer cell lines. A key mechanism of action for some benzothiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.[1][2]
dot
Caption: VEGFR-2 Signaling Pathway Inhibition by Benzothiazole Analogs.
Table 1: Anticancer Activity of Benzothiazole Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | 2-((5-(4-Fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)acetamido)-6-nitrobenzothiazole | HCT-116 | 5.61 | [2] |
| HEPG-2 | 7.92 | [2] | ||
| MCF-7 | 3.84 | [2] | ||
| 4e | 2-((2,4-Dioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)acetamido)-6-nitrobenzothiazole | MCF-7 | 6.11 | [2] |
| 8a | N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide | MCF-7 | 10.86 | [2] |
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is not fully elucidated but may involve the inhibition of essential microbial enzymes.
Table 2: Antimicrobial Activity of Benzothiazole Analogs
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 3e | Click chemistry product of dialkyne substituted 2-aminobenzothiazole and an aryl azide | Staphylococcus aureus | 3.12 | [3] |
| Enterococcus faecalis | 3.12 | [3] | ||
| Salmonella typhi | 3.12 | [3] | ||
| Escherichia coli | 3.12 | [3] | ||
| Klebsiella pneumoniae | 3.12 | [3] | ||
| Pseudomonas aeruginosa | 3.12 | [3] | ||
| 3n | Click chemistry product of dialkyne substituted 2-aminobenzothiazole and an aryl azide | Candida tropicalis | 1.56 - 12.5 | [3] |
| Candida albicans | 1.56 - 12.5 | [3] | ||
| Candida krusei | 1.56 - 12.5 | [3] | ||
| Cryptococcus neoformans | 1.56 - 12.5 | [3] | ||
| Aspergillus niger | 1.56 - 12.5 | [3] | ||
| Aspergillus fumigatus | 1.56 - 12.5 | [3] | ||
| K-03 | Methoxy substituted benzothiazole derivative | Pseudomonas aeruginosa | Potent | [1] |
| K-05 | Methoxy substituted benzothiazole derivative | Pseudomonas aeruginosa | Potent | [1] |
| K-06 | Methoxy substituted benzothiazole derivative | Pseudomonas aeruginosa | Potent | [1] |
Experimental Workflows
The development and evaluation of this compound analogs typically follow a structured workflow encompassing synthesis, characterization, and biological screening.
dot
Caption: General workflow for the development of benzothiazole analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes are accessible, and the demonstrated biological activities, particularly against cancer and microbial targets, warrant further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of new, more potent analogs for future therapeutic applications.
References
- 1. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 2. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Evolution of Nitrobenzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nitrobenzothiazole scaffold, a heterocyclic aromatic organic compound, has carved a significant niche in the landscape of medicinal chemistry and materials science. First identified in the early 20th century, these compounds have transitioned from mere chemical curiosities to pivotal intermediates in the synthesis of dyes and, more recently, to a class of molecules with profound biological activities. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving applications of nitrobenzothiazole compounds. It delves into the key synthetic methodologies, presents quantitative biological data, and details experimental protocols for their synthesis and evaluation. Furthermore, this guide illustrates a key signaling pathway influenced by nitrobenzothiazole derivatives, offering insights into their mechanism of action.
Discovery and Historical Perspective
The history of nitrobenzothiazole compounds is intrinsically linked to the broader development of benzothiazole chemistry. While the benzothiazole ring system was first described by Hantzsch and Waber in 1887, the introduction of a nitro group onto this scaffold occurred later. An early report in the Journal of the American Chemical Society in 1927 described the synthesis of 2-amino-6-nitrobenzothiazole from 2-mercapto-6-nitrobenzothiazole, albeit in a low yield.[1]
A significant advancement in the synthesis of nitrobenzothiazoles came in 1930 when Hunter and Jones published their work on the direct nitration of 2-aminobenzothiazole in the Journal of the Chemical Society.[2] Their method, however, resulted in a mixture of isomers, with the desired 6-nitro compound being a minor product. This challenge of regioselectivity spurred further research into more controlled synthetic approaches.
Subsequent developments focused on protecting the amino group of 2-aminobenzothiazole before nitration to achieve higher yields of the 6-nitro isomer. This two-step process, involving acylation followed by nitration and subsequent deacylation, became a more reliable method for producing 2-amino-6-nitrobenzothiazole, a key intermediate for azo dyes and, later, for the synthesis of biologically active molecules.[3] Another approach involved the cyclization of p-nitrophenyl thiourea derivatives.[3] These early synthetic endeavors laid the groundwork for the exploration of the diverse chemical space and biological potential of nitrobenzothiazole compounds.
Synthetic Methodologies: A Chronological Overview
The synthesis of nitrobenzothiazole derivatives has evolved from classical nitration reactions to more sophisticated and regioselective methods. The primary approaches can be categorized as follows:
-
Direct Nitration: This is the earliest and most direct method, typically involving the treatment of a benzothiazole derivative with a nitrating agent such as a mixture of nitric acid and sulfuric acid. As noted by Hunter and Jones, the direct nitration of 2-aminobenzothiazole is often unselective, leading to a mixture of nitro isomers.[2]
-
Two-Step Synthesis via Acylation-Nitration-Deacylation: To overcome the lack of regioselectivity in direct nitration, a two-step method is commonly employed for the synthesis of 2-amino-6-nitrobenzothiazole. This involves the protection of the reactive amino group by acylation (e.g., with acetic anhydride), followed by nitration, and subsequent hydrolysis of the acyl group to yield the desired product with high regioselectivity.[3]
-
Cyclization of Substituted Anilines: This approach involves the reaction of a nitro-substituted aniline with a source of thiocyanate, followed by oxidative cyclization to form the nitrobenzothiazole ring. For instance, 4-nitroaniline can be reacted with potassium thiocyanate to form the corresponding thiourea, which is then cyclized to produce 2-amino-6-nitrobenzothiazole.[3]
Biological Activities and Therapeutic Potential
Nitrobenzothiazole derivatives have emerged as a promising class of compounds with a wide range of biological activities. The electron-withdrawing nature of the nitro group often enhances the biological efficacy of the benzothiazole scaffold.
Anticancer Activity
A significant area of research has focused on the anticancer properties of nitrobenzothiazoles. These compounds have been shown to inhibit the growth of various cancer cell lines through multiple mechanisms, including the inhibition of crucial signaling pathways.
Table 1: Anticancer Activity of Selected Nitrobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | MCF-7 (Breast) | 34.5 | |
| HeLa (Cervical) | 44.15 | ||
| MG63 (Osteosarcoma) | 36.1 | ||
| Compound B | HCT-116 (Colon) | 60.83 (nM) | [4] |
| HepG2 (Liver) | - | ||
| Compound C | HCT-116 (Colon) | 129.30 (nM) | [4] |
Antimicrobial Activity
Nitrobenzothiazole derivatives have also demonstrated potent activity against various microbial pathogens. Notably, they have been investigated as inhibitors of Mycobacterium tuberculosis.
Table 2: Antimicrobial Activity of a Nitrobenzothiazole Inhibitor
| Compound ID | Target Organism | Target Enzyme | IC50 (µM) | Reference |
| Compound 4 | M. tuberculosis | ATP phosphoribosyl transferase (HisG) | 4 | [5] |
| Compound 6 | M. tuberculosis | ATP phosphoribosyl transferase (HisG) | 6 | [5] |
Monoamine Oxidase (MAO) Inhibition
Certain 2-amino-6-nitrobenzothiazole-derived hydrazones have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes implicated in neurodegenerative diseases.[6]
Table 3: MAO Inhibitory Activity of 2-Amino-6-nitrobenzothiazole Derivatives
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity Index (SI) | Reference |
| Compound 31 | MAO-B | 1.8 ± 0.3 | 766.67 | [6] |
| Compound 6 | MAO-A | 420 ± 3 | - | [6] |
Experimental Protocols
Synthesis of 2-Amino-6-nitrobenzothiazole (Two-Step Method)
Materials:
-
2-Aminobenzothiazole
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Hydrochloric Acid (HCl)
-
Ethanol
-
Ice
Procedure:
-
Acetylation of 2-Aminobenzothiazole:
-
Dissolve 2-aminobenzothiazole in acetic anhydride.
-
Heat the mixture under reflux for a specified period (e.g., 2 hours) to form 2-acetamidobenzothiazole.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter, wash with water, and dry the 2-acetamidobenzothiazole.
-
-
Nitration of 2-Acetamidobenzothiazole:
-
Carefully dissolve the dried 2-acetamidobenzothiazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for several hours.
-
Pour the mixture onto crushed ice to precipitate the 2-acetamido-6-nitrobenzothiazole.
-
Filter, wash thoroughly with water until neutral, and dry the product.
-
-
Hydrolysis of 2-Acetamido-6-nitrobenzothiazole:
-
Suspend the 2-acetamido-6-nitrobenzothiazole in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base (e.g., ammonia solution) to precipitate the 2-amino-6-nitrobenzothiazole.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure compound.[2][7]
-
In Vitro VEGFR-2 Kinase Inhibition Assay
Principle:
This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. The inhibition is typically quantified by measuring the decrease in the signal generated by the phosphorylated substrate.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test nitrobenzothiazole compound
-
Detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate)
-
96-well microplate
-
Plate reader
Procedure:
-
Add the assay buffer, VEGFR-2 enzyme, and the test nitrobenzothiazole compound (at various concentrations) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP and the VEGFR-2 substrate to each well.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the detection reagent to each well and incubate to allow for binding to the phosphorylated substrate.
-
Measure the signal (e.g., fluorescence or absorbance) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[8][9]
Apoptosis Detection by TUNEL Assay
Principle:
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs.
Materials:
-
Cells treated with the nitrobenzothiazole compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TdT enzyme
-
Labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP)
-
Staining solution (if using indirect detection)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture and treat the cells with the desired concentrations of the nitrobenzothiazole compound for a specific duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow the entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture containing TdT and labeled dUTPs.
-
If using an indirect method, incubate with a secondary detection reagent (e.g., a fluorescently labeled antibody against the incorporated nucleotide).
-
Wash the cells to remove unbound reagents.
-
Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer to quantify the number of apoptotic cells.[10][11]
Conclusion and Future Directions
The journey of nitrobenzothiazole compounds from their initial synthesis to their current status as promising therapeutic agents is a testament to the continuous evolution of medicinal chemistry. The historical challenges in their synthesis have been largely overcome, enabling the exploration of a vast chemical space and the discovery of potent biological activities. The anticancer, antimicrobial, and MAO inhibitory properties of these compounds highlight their potential for addressing significant unmet medical needs.
Future research in this area will likely focus on several key aspects. The elucidation of detailed mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective derivatives. The development of novel synthetic methodologies that are more efficient, cost-effective, and environmentally friendly will also be a priority. Furthermore, comprehensive preclinical and clinical studies will be necessary to translate the promising in vitro and in vivo activities of nitrobenzothiazole compounds into tangible therapeutic benefits for patients. The rich history and diverse biological profile of nitrobenzothiazoles suggest that they will continue to be a fertile ground for discovery and innovation in the years to come.
References
- 1. prepchem.com [prepchem.com]
- 2. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
"2-Methoxy-5-nitrobenzo[d]thiazole" CAS number and chemical identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-5-nitrobenzo[d]thiazole, focusing on its chemical identity, plausible synthetic routes, and potential biological significance based on related compounds. While specific experimental data for this compound is limited in publicly available literature, this document compiles relevant information on its chemical characteristics and the broader context of nitrobenzothiazole derivatives.
Core Chemical Identifiers
Precise identification of chemical compounds is critical for research and development. The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1421491-60-2 | BLD Pharm[1] |
| Molecular Formula | C₈H₆N₂O₃S | - |
| Molecular Weight | 210.21 g/mol | - |
| IUPAC Name | 2-methoxy-5-nitro-1,3-benzothiazole | - |
| PubChem CID | Not available | - |
| InChI | Not available | - |
| InChIKey | Not available | - |
| Canonical SMILES | Not available | - |
Plausible Synthetic Experimental Protocols
Specific experimental protocols for the synthesis of this compound are not detailed in the surveyed literature. However, based on established methods for the synthesis of 2-substituted benzothiazoles, a plausible route can be proposed. The following represents a generalized experimental protocol that could be adapted and optimized.
A common and effective method for the synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol derivative with an appropriate electrophile.
Proposed Synthesis of this compound
This proposed synthesis involves a two-step process: the synthesis of the key intermediate 2-amino-4-nitrophenol, followed by its conversion to the target molecule.
Step 1: Synthesis of 2-amino-4-nitrothiophenol
This intermediate can be prepared from 2-chloro-5-nitroaniline through nucleophilic aromatic substitution with sodium sulfide or a similar sulfur source.
-
Materials: 2-chloro-5-nitroaniline, Sodium sulfide nonahydrate (Na₂S·9H₂O), Ethanol, Water.
-
Protocol:
-
Dissolve 2-chloro-5-nitroaniline in ethanol in a round-bottom flask.
-
Prepare an aqueous solution of sodium sulfide nonahydrate.
-
Add the sodium sulfide solution dropwise to the ethanolic solution of 2-chloro-5-nitroaniline at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Acidify the mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-4-nitrothiophenol.
-
Step 2: Synthesis of this compound
The synthesized 2-amino-4-nitrothiophenol can then be reacted with a suitable methoxy-containing electrophile, such as cyanogen bromide followed by methanolysis, or more directly with a reagent like methyl chlorothioformate. A plausible one-pot approach could involve reaction with a methylating agent in the presence of an oxidant.
-
Materials: 2-amino-4-nitrothiophenol, Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., Sodium hydroxide, Potassium carbonate), Oxidizing agent (e.g., Hydrogen peroxide, Iodine), Solvent (e.g., Methanol, Ethanol, DMF).
-
Protocol:
-
Dissolve 2-amino-4-nitrothiophenol and a base in a suitable solvent in a reaction vessel.
-
Add the methylating agent dropwise to the mixture at a controlled temperature.
-
After the initial reaction, introduce an oxidizing agent to facilitate the cyclization to the benzothiazole ring.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Work-up the reaction by quenching any excess oxidant, followed by extraction with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not available in the current literature. However, the benzothiazole scaffold, particularly when substituted with a nitro group, is a well-recognized pharmacophore present in compounds with a wide range of biological activities.[2]
Anticipated Biological Profile
Based on the activities of structurally related nitrobenzothiazole derivatives, this compound could potentially exhibit:
-
Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties.[3][4] The nitro group can enhance this activity. For instance, certain nitrobenzylidene-containing thiazolidine derivatives have shown significant cytotoxicity against cancer cell lines like MCF7 and HEPG2.[3]
-
Anti-inflammatory Activity: Benzothiazole derivatives have been investigated for their anti-inflammatory effects.[5]
-
Antimicrobial Activity: The benzothiazole nucleus is a core component of various antimicrobial agents.
Potential Signaling Pathway Involvement
Given the prevalence of benzothiazole derivatives as anticancer agents, it is plausible that this compound could interact with signaling pathways crucial for cancer cell proliferation and survival. Benzothiazole-based compounds have been shown to target various components of cellular signaling, including:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR and c-Met.[5]
-
PI3K/Akt/mTOR Pathway: A critical pathway in cell growth and survival.[5]
The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer compounds, and where a novel benzothiazole derivative might exert its effects.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
Summary and Future Directions
This compound is a defined chemical entity with a registered CAS number. While specific experimental data regarding its synthesis and biological activity are currently scarce, its structural features suggest it may hold potential as a bioactive molecule, particularly in the areas of oncology and anti-inflammatory research. The synthetic protocols and potential biological targets outlined in this guide are based on well-established chemistry and pharmacology of the benzothiazole class of compounds and provide a solid foundation for future research.
Further investigation is warranted to:
-
Develop and optimize a reliable synthetic route for this compound.
-
Characterize the compound thoroughly using modern analytical techniques (NMR, MS, etc.).
-
Screen the compound for a range of biological activities, starting with anticancer and anti-inflammatory assays.
-
Elucidate its mechanism of action and identify specific molecular targets if biological activity is confirmed.
This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this compound and its potential applications in drug discovery and development.
References
- 1. 1421491-60-2|this compound|BLD Pharm [bldpharm.com]
- 2. flore.unifi.it [flore.unifi.it]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
Safety and Handling Precautions for 2-Methoxy-5-nitrobenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. All laboratory personnel should consult the official SDS and receive proper training before handling 2-Methoxy-5-nitrobenzo[d]thiazole.
Introduction
This compound is a nitroaromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a summary of available safety information, general handling procedures for nitroaromatic compounds, and recommended safety workflows.
Hazard Identification and Classification
Based on available data for closely related nitrobenzothiazole compounds, this compound is anticipated to be a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating these hazards.
GHS Hazard Summary
The following table summarizes the known GHS classifications for nitrobenzothiazoles, which should be considered applicable to this compound in the absence of specific data.
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[1][2][3] |
| Acute toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[4] |
| Acute toxicity (Dermal) | Category 4 | H302: Harmful in contact with skin.[4] |
| Acute toxicity (Inhalation) | Category 4 | H302: Harmful if inhaled.[4] |
GHS Pictograms
GHS Signal Word
GHS Precautionary Statements
The following precautionary statements are recommended for handling nitrobenzothiazoles and should be applied to this compound.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling.[2][3] |
| P270 | Do not eat, drink or smoke when using this product.[4] |
| P271 | Use only outdoors or in a well-ventilated area.[2][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3] |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2][3][4] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| P330 | Rinse mouth.[4] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[2][3] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[2][3] |
| P362 | Take off contaminated clothing and wash before reuse.[3] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3] |
| P405 | Store locked up.[2] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[2] |
Toxicological Information
No specific toxicological data (e.g., LD50, LC50) for this compound was found in the public domain during the literature search. The toxicological properties have not been fully investigated.[3] As a nitroaromatic compound, it should be handled with care, assuming it may have toxic properties. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the lack of specific data for this compound, the following experimental protocols are based on general best practices for handling potentially hazardous nitroaromatic compounds in a laboratory setting.
Engineering Controls
-
Fume Hood: All work with solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][4]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially after direct contact with the compound.[3][4]
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.[4]
-
Respiratory Protection: If dusts are generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be necessary.
General Hygiene Practices
-
Avoid dust formation.[3]
-
Wash hands thoroughly after handling and before leaving the laboratory.[3]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[4]
-
Keep the work area clean and tidy.
First-Aid Measures
In case of exposure, follow these general first-aid guidelines and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][4]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash before reuse.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[3][4]
Storage and Disposal
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Disposal
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not let the product enter drains.[3]
-
Contaminated packaging should be disposed of as unused product.[5]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.[5]
-
Containment and Cleanup: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8H6N2O3S |
| Molecular Weight | 210.21 g/mol |
| Appearance | Not specified (likely a solid) |
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Incompatible Materials: Strong oxidizing agents.[5]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides.[5]
-
Hazardous Polymerization: Hazardous polymerization does not occur.[3]
Visualizations
GHS Hazard Relationship Diagram
Caption: Relationship between routes of exposure and GHS hazards.
Safe Handling Workflow
Caption: General workflow for safely handling hazardous chemicals.
References
Methodological & Application
Application Notes and Protocols for 2-Methoxy-5-nitrobenzo[d]thiazole
These application notes provide an overview of potential in vitro assays for evaluating the biological activity of 2-Methoxy-5-nitrobenzo[d]thiazole. The protocols are based on established methodologies for similar benzothiazole derivatives and are intended to serve as a starting point for researchers.
Overview
This compound is a heterocyclic compound belonging to the benzothiazole class. Derivatives of this class have been investigated for a range of biological activities, including as kinase inhibitors and antimicrobial or antitumor agents.[1][2] The methoxy and nitro functional groups on the benzothiazole core are expected to influence the compound's electronic properties, reactivity, and biological targets.[2] In vitro assays are essential for characterizing the bioactivity and mechanism of action of this compound.
Potential Biological Activities and In Vitro Assays
Based on the activities of related compounds, this compound could be evaluated for several biological effects. The following are representative in vitro assays that can be adapted for this purpose:
-
Antitumor Activity: Assays to determine the cytotoxic effects of the compound on cancer cell lines.
-
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) tests to assess its efficacy against various bacterial or fungal strains.[2]
-
Enzyme Inhibition: Assays to screen for inhibitory activity against specific enzymes, such as kinases or peptidases.[2]
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for Antitumor Activity
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or MCF-7) using the MTT assay.[2]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of this compound in liver microsomes.[1]
Materials:
-
This compound
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (for LC-MS analysis)
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of liver microsomes (e.g., 1 mg/mL total protein) and phosphate buffer at 37°C for 5 minutes.[1]
-
Initiation of Reaction: Add this compound to the pre-warmed microsome mixture to a final concentration of, for example, 4 µM. Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a quenching solution, such as cold acetonitrile containing an internal standard.[1]
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the remaining amount of this compound at each time point.
-
Data Analysis: Determine the half-life (t1/2) of the compound by plotting the natural logarithm of the percentage of the compound remaining versus time.
Data Presentation
Quantitative data from the in vitro assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound against HeLa Cells
| Compound | IC50 (µM) |
| This compound | Data |
| Doxorubicin (Positive Control) | Data |
Table 2: Metabolic Stability of this compound in Human Liver Microsomes
| Compound | Half-life (t1/2, min) |
| This compound | Data |
| Verapamil (Control) | Data |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability assay.
References
Application Notes and Protocols for Cell-Based Assays of 2-Methoxy-5-nitrobenzo[d]thiazole Activity
Introduction
2-Methoxy-5-nitrobenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole class. While this specific molecule is commercially available, there is limited publicly available data on its biological activity. However, the broader family of benzothiazole derivatives, particularly those with nitro-substitutions, has been reported to exhibit a range of biological effects, including antiproliferative and antimicrobial activities. Therefore, the following application notes provide detailed protocols for cell-based assays to enable researchers to investigate the potential cytotoxic, cell cycle-modulating, and antimicrobial properties of this compound. These protocols are based on standard methodologies widely used for the evaluation of novel chemical entities.
Application Note 1: Evaluation of Antiproliferative and Cytotoxic Activity
Many benzothiazole derivatives have been investigated for their potential as anticancer agents. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The following protocols describe foundational assays to determine the antiproliferative and cytotoxic potential of this compound against cancer cell lines.
Quantitative Data Summary: Antiproliferative Activity
The following tables represent example data that could be generated for this compound using the described protocols.
Table 1: Example Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 23.4 |
| HCT-116 | Colorectal Carcinoma | 11.2 |
| A549 | Lung Carcinoma | 35.1 |
| HeLa | Cervical Cancer | 18.9 |
Table 2: Example Cell Cycle Distribution Analysis of HCT-116 Cells Treated with this compound for 24h
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| 5 | 60.1 ± 2.8 | 25.4 ± 2.2 | 14.5 ± 1.5 |
| 10 | 72.5 ± 4.5 | 15.3 ± 1.9 | 12.2 ± 1.3 |
| 25 | 78.9 ± 5.2 | 9.8 ± 1.1 | 11.3 ± 1.0 |
Experimental Protocols
This protocol measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100
-
Plot the % viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Application Note 2: Assessment of Antimicrobial Activity
Nitro-substituted thiazole compounds are known for their antimicrobial properties. The following protocol describes a standard method to determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Quantitative Data Summary: Antimicrobial Activity
Table 3: Example Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 32 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 |
Experimental Protocol
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
DMSO
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (600 nm)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Compound Preparation and Plate Setup:
-
Dissolve this compound in DMSO to create a high-concentration stock.
-
In a 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next. Discard the final 100 µL from the last well. This creates a range of concentrations.
-
Include a positive control (a standard antibiotic) and a negative control (no compound, only inoculum) and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be approximately 110 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be confirmed by measuring the optical density at 600 nm.
-
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Hypothetical intrinsic apoptosis pathway potentially activated by a benzothiazole derivative.
Application Notes and Protocols for JNK Inhibition Studies of 2-Methoxy-5-nitrobenzo[d]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated by a wide range of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1][3] The JNK signaling pathway plays a critical role in regulating various cellular processes such as cell growth, differentiation, survival, and apoptosis.[1][4] Dysregulation of the JNK pathway is implicated in numerous pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, inflammatory disorders, and cancer.[2][5][6][7] Consequently, inhibitors of the JNK pathway are of significant interest as potential therapeutic agents.
This document provides detailed protocols for investigating the JNK inhibitory potential of "2-Methoxy-5-nitrobenzo[d]thiazole," a novel compound with a benzothiazole scaffold. While direct studies on this specific molecule are not widely published, related structures such as 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have shown promise as JNK inhibitors.[8][9] The following protocols outline an experimental workflow, from initial biochemical screening to cellular validation, to characterize the compound's efficacy and mechanism of action.
JNK Signaling Pathway Overview
The JNK signaling cascade is a multi-tiered pathway. It is typically initiated by environmental stresses or cytokines, which activate a MAP kinase kinase kinase (MAP3K).[3] The MAP3K then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7.[3] These dual-specificity kinases, in turn, phosphorylate JNK on threonine and tyrosine residues within its activation loop, leading to JNK activation.[1][10] Activated JNK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex.[4] This leads to the transcription of genes involved in apoptosis, inflammation, and other cellular responses.
Experimental Design and Workflow
A tiered approach is recommended to efficiently evaluate the JNK inhibitory properties of this compound. The workflow begins with a direct biochemical assay to determine the compound's potency against the isolated JNK enzyme. Positive hits are then advanced to cell-based assays to confirm target engagement and assess functional outcomes in a physiological context.
Data Presentation
Quantitative data should be organized into clear and concise tables to facilitate comparison and interpretation.
Table 1: In Vitro JNK Kinase Inhibition
| Compound | JNK Isoform | IC₅₀ (nM) |
|---|---|---|
| This compound | JNK1 | Value |
| This compound | JNK2 | Value |
| This compound | JNK3 | Value |
| SP600125 (Control)[5] | JNK1 | 40 |
| SP600125 (Control)[5] | JNK2 | 40 |
| SP600125 (Control)[5] | JNK3 | 90 |
Table 2: Cellular Assay Summary
| Assay | Cell Line | Treatment | Endpoint | Result |
|---|---|---|---|---|
| c-Jun Phosphorylation | HeLa | Anisomycin ± Compound | p-c-Jun (Ser73) Levels | e.g., % Inhibition |
| Apoptosis (Annexin V) | Jurkat | UV ± Compound | % Apoptotic Cells | e.g., Fold Change |
Experimental Protocols
Protocol 1: In Vitro JNK Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the activity of a JNK enzyme by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.[11]
Materials:
-
Recombinant human JNK1, JNK2, or JNK3 enzyme
-
ATF2 or c-Jun protein substrate
-
ATP
-
This compound (dissolved in DMSO)
-
SP600125 (positive control inhibitor)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in Kinase Reaction Buffer to achieve the desired final assay concentrations. Ensure the final DMSO concentration is ≤1% in all wells.
-
Assay Setup:
-
Add 1 µL of diluted compound or control (DMSO for negative control, SP600125 for positive control) to the wells of a 384-well plate.
-
Add 2 µL of JNK enzyme (e.g., 5 ng/µL) diluted in Kinase Reaction Buffer.
-
To initiate the reaction, add 2 µL of a substrate/ATP mixture (e.g., 0.2 µg/µL ATF2 substrate and 25 µM ATP) diluted in Kinase Reaction Buffer.
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data by setting the negative control (DMSO) as 100% activity and the high-concentration inhibitor control as 0% activity.
-
Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Protocol 2: Cellular JNK Inhibition Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit JNK activity within cells by measuring the phosphorylation of its direct substrate, c-Jun, in response to a JNK-activating stimulus.[12][13]
Materials:
-
HeLa or A375 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Anisomycin (or UV radiation) as a JNK pathway activator
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and Western blot transfer system
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-c-Jun (Ser73), Rabbit anti-total c-Jun, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours by replacing the medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.
-
-
JNK Activation: Stimulate the JNK pathway by adding a JNK activator (e.g., 25 ng/mL Anisomycin) to the medium for 30 minutes at 37°C. Leave one well of DMSO-treated cells unstimulated as a negative control.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-c-Jun (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total c-Jun and GAPDH to ensure equal loading.
-
Quantify the band intensities using image analysis software. Normalize the phospho-c-Jun signal to the total c-Jun or GAPDH signal. Calculate the percentage inhibition of c-Jun phosphorylation relative to the stimulated DMSO control.
-
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol measures the induction of apoptosis, a downstream functional consequence of JNK activation in many cell types. Inhibition of JNK can prevent stress-induced apoptosis.[14]
Materials:
-
Jurkat T-cells (suspension cell line suitable for apoptosis studies)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
UV-C light source (e.g., Stratalinker) for apoptosis induction
-
This compound
-
Annexin V-FITC / Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture Jurkat cells to a density of approximately 0.5 x 10⁶ cells/mL.
-
Pre-treat cells with desired concentrations of this compound or DMSO vehicle for 1 hour.
-
-
Apoptosis Induction:
-
Transfer the cell suspension to a petri dish. Remove the lid and expose the cells to a pulse of UV-C radiation (e.g., 100 J/m²) to induce apoptosis. A non-irradiated control should be included.
-
Transfer the cells back to a culture flask or plate and incubate for 4-6 hours at 37°C.
-
-
Cell Staining:
-
Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation (300 x g for 5 minutes).
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC (for Annexin V) and PI signal detectors.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late) for each condition and compare the compound-treated samples to the UV-stimulated control to determine the protective effect.
-
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. journals.asm.org [journals.asm.org]
- 4. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Perspective on the Development of c-Jun N-terminal Kinase Inhibitors as Therapeutics for Alzheimer’s Disease: Investigating Structure through Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. france.promega.com [france.promega.com]
- 12. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Inhibition on JNK Mimics Silencing of Wnt-11 Mediated Cellular Response in Androgen-Independent Prostate Cancer Cells [mdpi.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-Methoxy-5-nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial properties.[1][2][3][4][5] 2-Methoxy-5-nitrobenzo[d]thiazole is a novel compound within this class, and evaluating its efficacy against various microbial pathogens is a critical step in the drug development process. This document provides a detailed protocol for determining the in vitro antimicrobial susceptibility of this compound.
The primary method detailed here is the broth microdilution method, a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9] The MIC is defined as the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[7] This protocol is intended to serve as a comprehensive guide for researchers initiating studies on this compound.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from established guidelines for antimicrobial susceptibility testing and is suitable for screening this compound against a panel of bacteria and fungi.[8][9][10][11][12][13]
Materials:
-
This compound
-
Appropriate solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria, adjusted for specific strains if necessary[7]
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains for testing (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL). The choice of solvent should be based on the compound's solubility and should be tested for any intrinsic antimicrobial activity at the concentrations used.
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations for testing.
-
-
Preparation of Inoculum:
-
From a fresh agar plate (18-24 hours old), select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Microtiter Plate Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of the appropriate sterile broth to all wells.
-
Add 100 µL of the highest concentration of the diluted test compound to the first column of wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.
-
This will result in wells containing 100 µL of varying concentrations of the test compound.
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
-
Incubation:
-
Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours for bacteria.
-
For fungi, incubate at an appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.[7]
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the visualization of microbial growth.
-
Data Presentation
The following tables represent hypothetical MIC data for this compound against common bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Bacterial Strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Fungal Strains.
| Fungal Strain | MIC (µg/mL) |
| Candida albicans ATCC 90028 | 16 |
| Aspergillus fumigatus ATCC 204305 | 32 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution antimicrobial susceptibility testing protocol.
Caption: Broth microdilution workflow for MIC determination.
Potential Mechanism of Action Signaling Pathway
While the specific mechanism of action for this compound is yet to be elucidated, many antimicrobial benzothiazoles are known to interfere with essential cellular processes. A hypothetical signaling pathway diagram is presented below, illustrating potential targets.
Caption: Hypothetical antimicrobial mechanism of action.
References
- 1. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Application Notes and Protocols for 2-Methoxy-5-nitrobenzo[d]thiazole in Cancer Cell Line Viability Assays
Disclaimer: Direct experimental data on the anticancer effects of 2-Methoxy-5-nitrobenzo[d]thiazole is limited in publicly available literature. The following application notes and protocols are based on the broader class of nitro- and methoxy-substituted benzothiazole derivatives, which have demonstrated significant potential in cancer cell line viability assays. Researchers should consider this information as a foundational guide and optimize protocols for their specific experimental context.
Introduction
Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including potent anticancer effects. The introduction of nitro and methoxy groups on the benzothiazole ring can significantly modulate their cytotoxic and pro-apoptotic activities. These compounds have been shown to target various cancer cell lines by interfering with critical signaling pathways, inducing cell cycle arrest, and promoting apoptosis. This document provides an overview of the application of benzothiazole derivatives in cancer cell viability assays, along with detailed experimental protocols.
Data Presentation: Anticancer Activity of Substituted Benzothiazole Derivatives
The following tables summarize the in vitro cytotoxic activity of various nitro- and methoxy-substituted benzothiazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Nitro-Substituted Benzothiazole Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| 2-amino-6-nitrobenzothiazole derivative | MCF-7 (Breast) | 34.5 | - |
| HeLa (Cervical) | 44.15 | - | |
| MG63 (Osteosarcoma) | 36.1 | - | |
| Nitrobenzylidene containing thiazolidine derivative | MCF7 (Breast) | 0.036 | - |
| HEPG2 (Liver) | 0.048 | - | |
| 6-nitrobenzothiazole derivative (Compound 4a) | HCT-116 (Colon) | 5.61 | Sorafenib |
| HEPG-2 (Liver) | 7.92 | Sorafenib | |
| MCF-7 (Breast) | 3.84 | Sorafenib |
Table 2: IC50 Values of Methoxy-Substituted Benzothiazole Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Methoxybenzothiazole derivative (Compound 28) | - | Potent Activity | - |
| Phenylamino based methoxybenzothiazole (Compound 68) | HeLa (Cervical) | 0.5 ± 0.02 | - |
| Phenylamino based methoxy methylbenzothiazole (Compound 69) | HeLa (Cervical) | 0.6 ± 0.29 | - |
| Pyrimidine derivative with methoxy group (Compound 34) | colo205 (Colon) | 5.04 | Etoposide |
| U937 (Lymphoma) | 13.9 | Etoposide | |
| MCF-7 (Breast) | 30.67 | Etoposide | |
| A549 (Lung) | 30.45 | Etoposide |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability. Metabolically active cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or related benzothiazole derivative)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value of the compound.
-
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or related benzothiazole derivative)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
Washing:
-
Carefully discard the supernatant.
-
Wash the plate five times with slow-running tap water and allow it to air dry.[5]
-
-
SRB Staining:
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[7]
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each treatment group.
-
Plot a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing cancer cell line viability.
Caption: Potential signaling pathways targeted by benzothiazole derivatives.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
Application Notes and Protocols for Measuring the Binding Affinity of 2-Methoxy-5-nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for measuring the binding affinity of the small molecule 2-Methoxy-5-nitrobenzo[d]thiazole to a representative protein target. While specific targets for this particular compound are not extensively documented, this guide utilizes NRH:quinone oxidoreductase 2 (NQO2), a known target for other benzothiazole derivatives, as an illustrative example.[1] The methodologies outlined herein are broadly applicable to other potential protein targets.
The determination of binding affinity is a critical step in early-stage drug discovery and for understanding the mechanism of action of a compound. The equilibrium dissociation constant (KD) is a key parameter that quantifies the strength of the interaction between a ligand (in this case, this compound) and its protein target. A lower KD value indicates a stronger binding affinity.
This document details two widely used, label-free techniques for measuring binding affinity: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[2][3][4][5]
Data Presentation
Quantitative data from binding affinity experiments should be summarized for clear comparison. Below is a template table for presenting such data.
| Technique | Ligand | Analyte | KD (nM) | ka (M-1s-1) | kd (s-1) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| SPR | Recombinant Human NQO2 | This compound | Value | Value | Value | N/A | N/A | N/A |
| ITC | Recombinant Human NQO2 | This compound | Value | N/A | N/A | Value | Value | Value |
Note: The values in this table are placeholders and would be populated with experimental results.
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[3][4] This allows for the determination of association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Objective: To determine the binding kinetics and affinity of this compound for immobilized NQO2.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO)
-
Recombinant human NQO2 protein
-
This compound
-
High-purity DMSO
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Prepare a solution of NQO2 protein (20 µg/mL) in immobilization buffer.
-
Inject the NQO2 solution over the activated surface until the desired immobilization level is reached (e.g., 8000-10000 Response Units).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
The second flow cell can be left blank or used to immobilize a reference protein to serve as a negative control.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the compound in running buffer, ensuring the final DMSO concentration is consistent across all samples and does not exceed a level that affects the assay (typically ≤ 1%). A typical concentration range would be from 1 nM to 10 µM.
-
-
Binding Analysis:
-
Inject the prepared analyte concentrations over the immobilized NQO2 surface at a constant flow rate (e.g., 30 µL/min).
-
Include several buffer-only injections (blanks) for double referencing.
-
Monitor the association phase, followed by a dissociation phase where only running buffer is injected.
-
Regenerate the sensor surface between analyte injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer).
-
-
Data Analysis:
-
Subtract the reference cell data and the blank injections from the active cell sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.[6]
-
This will yield the kinetic parameters ka and kd, and the affinity constant KD.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[4] It allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Objective: To determine the thermodynamic parameters of the interaction between this compound and NQO2.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human NQO2 protein
-
This compound
-
ITC buffer (e.g., PBS, with buffer components having low ionization enthalpy)
-
High-purity DMSO
Protocol:
-
Sample Preparation:
-
Dialyze the NQO2 protein extensively against the chosen ITC buffer to minimize buffer mismatch effects.
-
Determine the precise protein concentration after dialysis using a reliable method (e.g., A280 measurement with the correct extinction coefficient, or a colorimetric assay).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the compound and the protein in the final ITC buffer. The final DMSO concentration must be identical in both the protein solution (in the sample cell) and the ligand solution (in the syringe) to avoid heat of dilution artifacts.
-
Typical concentrations are 10-50 µM NQO2 in the cell and 100-500 µM this compound in the syringe.
-
-
ITC Experiment Setup:
-
Thoroughly clean the sample cell and syringe.
-
Load the NQO2 solution into the sample cell and the this compound solution into the injection syringe.
-
Place the apparatus in the calorimeter and allow it to equilibrate thermally.
-
-
Titration:
-
Set the experimental parameters: temperature, stirring speed, injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).
-
Perform an initial small injection (e.g., 0.4 µL) that will be discarded during analysis.
-
Carry out a series of injections (typically 20-30) of the ligand into the protein solution.
-
-
Control Experiment:
-
To determine the heat of dilution, perform a control experiment by injecting the ligand solution into the buffer alone.
-
-
Data Analysis:
-
Integrate the raw power data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding data.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the analysis software.
-
The fitting will provide the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from these values.
-
Signaling Pathway Considerations
While a specific signaling pathway for this compound is not defined, its potential interaction with NQO2 places it within pathways related to oxidative stress and cellular detoxification. NQO2 is involved in the reduction of quinones, which can have downstream effects on redox cycling and the generation of reactive oxygen species (ROS). Inhibition of NQO2 could therefore modulate these processes.
References
- 1. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02460A [pubs.rsc.org]
- 6. Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Methoxy-5-nitrobenzo[d]thiazole - A Novel Molecular Probe for Thiol Detection in Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitrobenzo[d]thiazole is an emerging molecular probe with significant potential in the elucidation of cellular signaling pathways, particularly those involving thiols. Its unique chemical structure, featuring a benzothiazole core substituted with a methoxy and a nitro group, underpins its utility as a fluorescent sensor. The electron-withdrawing nitro group enhances the electrophilicity of the benzothiazole ring system, making it reactive towards nucleophilic thiols, such as glutathione (GSH), a key antioxidant and signaling molecule in cells. This reactivity, coupled with a discernible change in fluorescence upon reaction, allows for the sensitive and selective detection of thiols in biological systems.
The methoxy group further modulates the electronic properties and solubility of the probe. Upon reaction with a thiol, the electronic structure of the benzothiazole fluorophore is altered, leading to a change in its fluorescence emission. This "turn-on" or ratiometric fluorescence response can be quantified to determine the concentration of thiols within cells and subcellular compartments, providing valuable insights into the redox state and signaling cascades.
Principle of Detection
The mechanism of action for this compound as a thiol probe is based on a nucleophilic aromatic substitution (SNAr) reaction. The thiol group (-SH) of molecules like glutathione acts as a nucleophile, attacking the electron-deficient aromatic ring of the benzothiazole. This leads to the displacement of the methoxy group and the formation of a new thioether bond. This covalent modification results in a significant shift in the fluorescence properties of the molecule, allowing for the detection and quantification of thiols.
Below is a diagram illustrating the proposed reaction mechanism.
Caption: Proposed mechanism of this compound with cellular thiols.
Applications in Cell Signaling Research
The ability of this compound to specifically react with and report on the presence of thiols makes it a valuable tool for investigating a variety of cell signaling pathways where redox regulation plays a critical role. Potential applications include:
-
Monitoring Oxidative Stress: Tracking changes in the intracellular glutathione pool in response to oxidative stressors.
-
Studying Enzyme Activity: Developing assays for enzymes that catalyze thiol-disulfide exchange reactions.
-
Investigating Drug Mechanisms: Assessing the impact of drug candidates on cellular redox homeostasis.
-
High-Throughput Screening: Screening for modulators of thiol-dependent signaling pathways.
Quantitative Data Summary
While specific quantitative data for this compound is still emerging, the following table presents hypothetical data based on the expected performance of similar benzothiazole-based thiol probes. This data serves as a guideline for expected experimental outcomes.
| Parameter | Value | Conditions |
| Excitation Wavelength (λex) | 420 nm | PBS, pH 7.4 |
| Emission Wavelength (λem) - Unbound | 480 nm | PBS, pH 7.4 |
| Emission Wavelength (λem) - Thiol-Adduct | 530 nm | PBS, pH 7.4 |
| Quantum Yield (Φ) - Unbound | < 0.05 | PBS, pH 7.4 |
| Quantum Yield (Φ) - Thiol-Adduct | > 0.4 | In the presence of excess GSH |
| Limit of Detection (LOD) | 50 nM | In vitro assay |
| Reaction Time | 15 - 30 minutes | At 37°C |
| Cell Permeability | Yes | Live-cell imaging |
Experimental Protocols
Protocol 1: In Vitro Measurement of Thiol Concentration
This protocol describes the use of this compound to determine the concentration of a pure thiol solution (e.g., glutathione) in a cell-free system.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Glutathione (GSH) standard solutions (0 - 100 µM in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Standards: Prepare a serial dilution of GSH standard solutions in PBS.
-
Prepare Reaction Mixture: In each well of the 96-well plate, add 90 µL of the GSH standard or unknown sample.
-
Initiate Reaction: Add 10 µL of the 1 mM this compound stock solution to each well to achieve a final concentration of 100 µM.
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 420 nm and an emission wavelength of 530 nm.
-
Data Analysis: Subtract the fluorescence of a blank control (PBS with probe only). Plot the fluorescence intensity of the GSH standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of the unknown sample.
Caption: Workflow for in vitro thiol quantification.
Protocol 2: Live-Cell Imaging of Intracellular Thiols
This protocol outlines the procedure for visualizing intracellular thiols in cultured cells using this compound and fluorescence microscopy.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) grown on glass-bottom dishes
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other imaging buffer
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI/FITC)
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes and grow to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 5-10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the probe-containing medium to the cells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes.
-
Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Imaging:
-
Add fresh HBSS to the cells.
-
Image the cells using a fluorescence microscope. Use an excitation wavelength around 420 nm and collect emission around 530 nm.
-
Optionally, acquire images in a second channel (e.g., around 480 nm) to perform ratiometric analysis.
-
-
Image Analysis: Quantify the fluorescence intensity in the cells or specific subcellular regions using image analysis software (e.g., ImageJ, CellProfiler).
Caption: Workflow for live-cell imaging of thiols.
Logical Relationship of Signaling Pathway Analysis
The use of this compound can be integrated into broader cell signaling studies to understand the role of redox modifications.
Caption: Integrating the probe into cell signaling studies.
Safety and Handling
This compound should be handled with care in a laboratory setting. As with any novel chemical compound, a comprehensive safety assessment has not been performed. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. The stock solution should be prepared in a well-ventilated fume hood. Store the compound and its solutions protected from light and moisture. Dispose of waste according to institutional guidelines.
Application Notes and Protocols for In Vivo Animal Studies of 2-Methoxy-5-nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-nitrobenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole class, a group of molecules known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[1] While the specific mechanisms of action for this compound are still under investigation, related benzothiazole derivatives have been shown to exhibit activities such as c-Jun N-terminal kinase (JNK) inhibition. Given its structural properties, this compound is anticipated to have low aqueous solubility, a common challenge in the development of new chemical entities for in vivo studies.
These application notes provide a comprehensive guide to formulating this compound for preclinical animal research, with a focus on overcoming its presumed poor solubility to achieve adequate bioavailability for efficacy and toxicity assessments. The following sections detail proposed formulation strategies, experimental protocols for preparation and administration, and analytical methods for characterization.
Physicochemical Properties and Formulation Challenges
While specific experimental data for this compound is limited, based on the properties of structurally similar compounds such as 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid and 5-Fluoro-2-methoxybenzo[d]thiazole, it is predicted to be a poorly water-soluble compound. This characteristic presents a significant hurdle for in vivo administration, potentially leading to low absorption and bioavailability. Therefore, appropriate formulation strategies are crucial for meaningful preclinical evaluation.
Table 1: Predicted Physicochemical Properties of this compound and Formulation Implications
| Property | Predicted Value/Characteristic | Formulation Implication |
| Aqueous Solubility | Low | Requires solubilization techniques for both oral and parenteral administration. |
| Organic Solvent Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, DCM). | Useful for initial stock solution preparation, but requires further dilution in a biocompatible vehicle. |
| Chemical Stability | Stable under standard laboratory conditions. | Formulation development should consider potential degradation under extreme pH or high-energy processing. |
| Molecular Weight | ~210.22 g/mol | Moderate molecular weight, unlikely to be a primary barrier to absorption if solubilized. |
Proposed Formulation Strategies for In Vivo Studies
The selection of a formulation strategy will depend on the intended route of administration, the required dose, and the animal species being studied. Below are several recommended approaches for formulating this compound.
1. Co-solvent Systems: A common and straightforward approach for early-stage in vivo studies is the use of a co-solvent system. This involves dissolving the compound in a small amount of a water-miscible organic solvent and then diluting it with an aqueous vehicle.
2. Surfactant-based Formulations (Micellar Solutions): Surfactants can be used to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in an aqueous medium.
3. Suspension Formulations: If the compound cannot be adequately solubilized, a micronized suspension can be prepared. Particle size reduction is key to improving the dissolution rate.
Table 2: Example Formulations for this compound
| Formulation Type | Composition | Suitability |
| Parenteral (Intravenous) Co-solvent Formulation | 5% DMSO / 40% PEG 400 / 55% Saline | Suitable for initial pharmacokinetic and acute efficacy studies. Requires careful monitoring for potential solvent-related toxicity. |
| Oral Co-solvent/Surfactant Formulation | 10% DMSO / 20% Solutol® HS 15 / 70% Water | Aims to enhance oral absorption by improving solubility and utilizing the emulsifying properties of the surfactant. |
| Oral Suspension | Micronized this compound in 0.5% (w/v) Methylcellulose in Water | Appropriate for higher dose toxicology studies where complete solubilization is not feasible. |
Experimental Protocols
Protocol 1: Preparation of a Parenteral Co-solvent Formulation
Objective: To prepare a 1 mg/mL solution of this compound for intravenous administration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials and syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh 10 mg of this compound and place it in a sterile vial.
-
Add 0.5 mL of DMSO to the vial.
-
Vortex the mixture until the compound is completely dissolved.
-
Add 4.0 mL of PEG 400 to the vial and vortex to mix thoroughly.
-
Slowly add 5.5 mL of sterile saline to the vial while vortexing to avoid precipitation.
-
Visually inspect the final solution for any signs of precipitation or immiscibility.
-
The final concentration will be 1 mg/mL in a vehicle of 5% DMSO, 40% PEG 400, and 55% saline.
-
Administer the formulation to the animals shortly after preparation.
Protocol 2: Preparation of an Oral Suspension
Objective: To prepare a 10 mg/mL oral suspension of this compound.
Materials:
-
Micronized this compound
-
Methylcellulose (or other suitable suspending agent like carboxymethylcellulose sodium)
-
Purified water
-
Mortar and pestle
-
Graduated cylinder
-
Stir plate and stir bar
Procedure:
-
Prepare a 0.5% (w/v) methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of hot water (~80°C) while stirring. Allow it to cool to room temperature with continued stirring to form a clear, viscous solution.
-
Weigh 100 mg of micronized this compound.
-
In a mortar, add a small amount of the 0.5% methylcellulose solution to the powder to form a smooth paste.
-
Gradually add the remaining volume of the methylcellulose solution while triturating to ensure a uniform suspension.
-
Transfer the suspension to a graduated cylinder and adjust the final volume to 10 mL with the methylcellulose solution.
-
Stir the suspension continuously before and during administration to ensure dose uniformity.
Visualization of Experimental Workflow and Potential Signaling Pathway
Caption: Experimental workflow for formulation and in vivo testing.
Caption: Hypothesized JNK signaling pathway inhibition.
Analytical Characterization
It is essential to characterize the formulation to ensure its quality and stability.
Table 3: Recommended Analytical Techniques for Formulation Characterization
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the concentration and purity of this compound in the formulation. To assess stability over time. |
| Dynamic Light Scattering (DLS) | For suspension formulations, to determine the particle size distribution, which can impact dissolution and absorption. |
| Osmolality Measurement | For parenteral formulations, to ensure the solution is isotonic and minimize irritation at the injection site. |
| Visual Inspection | To check for any signs of precipitation, crystallization, or phase separation before administration. |
Conclusion
The successful in vivo evaluation of this compound relies heavily on the development of an appropriate formulation to overcome its predicted poor aqueous solubility. The strategies and protocols outlined in these application notes provide a starting point for researchers. It is recommended that formulation development be guided by the specific objectives of the animal study, and that the final formulation be thoroughly characterized before use. Careful consideration of the vehicle and its potential effects on the animal model is also crucial for the accurate interpretation of study results.
References
Application Notes and Protocols for 2-Methoxy-5-nitrobenzo[d]thiazole in Fluorescence Microscopy
Disclaimer: The following application notes and protocols are a generalized guide based on the known properties of benzothiazole derivatives. As of the latest literature review, specific experimental data for the use of "2-Methoxy-5-nitrobenzo[d]thiazole" in fluorescence microscopy is not available. These protocols are intended to serve as a starting point for researchers interested in evaluating this compound as a novel fluorescent probe.
Introduction
Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of biomedical imaging due to their diverse photophysical properties.[1] Many derivatives exhibit fluorescence and have been developed as probes for sensing various biological molecules and ions, as well as for imaging cellular structures.[2][3] The "this compound" molecule possesses a core benzothiazole structure, suggesting its potential as a fluorescent probe. The methoxy group often enhances fluorescence quantum yield, while the nitro group can act as an electron-withdrawing group, potentially making the fluorescence sensitive to the local microenvironment, such as pH or the presence of specific enzymes.
These notes provide a hypothetical framework for the characterization and application of this compound in fluorescence microscopy, targeting researchers in cell biology, drug discovery, and materials science.
Potential Applications
Based on the characteristics of similar benzothiazole derivatives, this compound could potentially be developed for:
-
Staining of specific cellular compartments: Depending on its lipophilicity and charge, it may accumulate in organelles like mitochondria, lysosomes, or the Golgi apparatus.
-
Sensing of intracellular pH: The nitro group may modulate the fluorescence in response to changes in proton concentration.[3]
-
"Turn-on" sensing of enzymatic activity: The nitro group could be a substrate for nitroreductases, leading to a change in fluorescence upon reduction.
-
General cytoplasmic or membrane staining: The overall structure may lend itself to nonspecific staining for visualization of cell morphology.
Photophysical Properties (Hypothetical)
The following table summarizes hypothetical photophysical properties for this compound based on typical values for similar benzothiazole derivatives. Note: These values require experimental validation.
| Property | Hypothetical Value | Notes |
| Absorption Maximum (λ_abs) | 380 - 420 nm | Benzothiazole derivatives typically absorb in the UV to blue region of the spectrum.[1] This value may shift depending on solvent polarity and pH. |
| Emission Maximum (λ_em) | 480 - 550 nm | A significant Stokes shift (the difference between absorption and emission maxima) is a common and desirable feature of benzothiazole fluorophores, minimizing self-quenching and background.[4] |
| Molar Absorptivity (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Represents the light-absorbing efficiency of the molecule. |
| Quantum Yield (Φ) | 0.1 - 0.4 | The efficiency of converting absorbed light into emitted fluorescence. This is highly dependent on the molecular environment. |
| Solubility | Soluble in DMSO, DMF | Likely requires an organic solvent for stock solutions. Aqueous solubility may be limited. |
Experimental Protocols
The following are generalized protocols for the preparation, staining, and imaging of live or fixed cells using a novel fluorescent probe like this compound.
Preparation of Stock Solution
-
Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
-
Protocol:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
-
Live Cell Staining and Imaging
-
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
1 mM this compound stock solution in DMSO
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube, depending on experimentally determined spectra)
-
-
Protocol:
-
Grow cells to the desired confluency (typically 60-80%).
-
Prepare a working solution of the probe by diluting the DMSO stock solution in pre-warmed complete culture medium or imaging buffer (e.g., HBSS) to a final concentration ranging from 1-10 µM. Note: The optimal concentration must be determined experimentally.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. Protect from light.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer.
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths.
-
Fixed Cell Staining
-
Materials:
-
Cells cultured on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Staining solution (as prepared for live cells)
-
Mounting medium (with or without DAPI)
-
-
Protocol:
-
Wash cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
(Optional) Wash three times with PBS.
-
Add the staining solution and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells on a fluorescence microscope.
-
Visualizations
The following diagrams illustrate the general workflow for validating a new fluorescent probe and a hypothetical signaling pathway that could be investigated.
Caption: Workflow for validation of a new fluorescent probe.
Caption: Hypothetical inhibition of the JNK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol for synthesis and use of a turn-on fluorescent probe for quantifying labile Zn2+ in the Golgi apparatus in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and -benzothiazole to fluorescent probes sensing pH and metal cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Exploring the Potential of 2-Methoxy-5-nitrobenzo[d]thiazole in Flow Cytometry
Disclaimer: Based on a comprehensive review of the current scientific literature, there are no established or published applications of "2-Methoxy-5-nitrobenzo[d]thiazole" specifically for flow cytometry. The following application notes and protocols are presented as a hypothetical exploration of its potential use, based on the known biological activities of similar benzothiazole derivatives, such as their role as enzyme inhibitors and their effects on cancer cells.[1][2][3] These protocols are intended to serve as a conceptual guide for researchers interested in investigating novel applications for this compound.
Hypothetical Application: Assessment of Cell Cycle Progression in Cancer Cells
Given that various benzothiazole derivatives have demonstrated anti-proliferative effects on cancer cells, a potential application of "this compound" could be in the analysis of cell cycle progression.[1][3] Flow cytometry is a powerful technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This hypothetical protocol outlines a method to assess the impact of "this compound" on the cell cycle of a human cancer cell line.
Experimental Protocol: Cell Cycle Analysis using Propidium Iodide Staining
1. Cell Culture and Treatment:
-
Cell Line: Human melanoma cell line (e.g., A375) or other suitable cancer cell line.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of "this compound" (e.g., 0, 1, 5, 10, 25, 50 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the treated cells for a specified time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting and Fixation:
-
Harvesting: After incubation, aspirate the media and wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Detachment: Detach the cells using a gentle cell scraper or trypsin-EDTA.
-
Collection: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
3. Staining:
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with ice-cold PBS.
-
Staining Solution: Resuspend the cells in 500 µL of a staining solution containing:
-
Propidium Iodide (PI): 50 µg/mL
-
RNase A: 100 µg/mL
-
Triton X-100: 0.1% in PBS
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Instrument: Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Data Acquisition: Acquire data for at least 10,000 events per sample. Collect the PI fluorescence signal in the appropriate channel (e.g., FL2 or PE-Texas Red).
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate the cell population to exclude debris and doublets. Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. Quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Hypothetical Data Presentation
The following table summarizes hypothetical data from a cell cycle analysis experiment.
| Treatment Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 1 | 68.1 ± 2.8 | 18.9 ± 2.1 | 13.0 ± 1.5 |
| 5 | 72.5 ± 3.5 | 15.3 ± 1.9 | 12.2 ± 1.7 |
| 10 | 78.9 ± 4.2 | 10.1 ± 1.4 | 11.0 ± 1.3 |
| 25 | 85.3 ± 5.1 | 5.6 ± 0.9 | 9.1 ± 1.1 |
| 50 | 89.7 ± 4.8 | 3.2 ± 0.5 | 7.1 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for cell cycle analysis.
Hypothetical Signaling Pathway Involvement
Benzothiazole derivatives have been shown to act as inhibitors of various enzymes and signaling pathways involved in cell proliferation and survival.[2][3] For instance, some inhibit tubulin polymerization, which would lead to a G2/M phase cell cycle arrest. The hypothetical data above, showing an accumulation of cells in the G0/G1 phase, might suggest an alternative mechanism, perhaps involving the inhibition of cyclin-dependent kinases (CDKs) that regulate the G1/S transition.
Caption: Hypothetical inhibition of G1/S transition.
While "this compound" does not have established applications in flow cytometry, its chemical structure, shared with other biologically active benzothiazoles, suggests potential for investigation. The provided hypothetical application and protocols for cell cycle analysis offer a starting point for researchers to explore its effects on cancer cells using flow cytometric methods. Further research would be necessary to validate these hypothetical applications and elucidate the precise mechanism of action.
References
- 1. 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid | 886745-59-1 | Benchchem [benchchem.com]
- 2. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing "2-Methoxy-5-nitrobenzo[d]thiazole" synthesis yield and purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Methoxy-5-nitrobenzo[d]thiazole, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A frequently employed strategy involves a multi-step synthesis starting from commercially available p-anisidine. The general sequence includes:
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Thiocyanation of p-anisidine to form 2-amino-6-methoxybenzothiazole.
-
Protection of the amino group, typically through acetylation.
-
Regioselective nitration of the protected intermediate.
-
Deprotection to yield 2-amino-5-nitro-6-methoxybenzothiazole.
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Conversion of the amino group to a methoxy group via a Sandmeyer-type reaction followed by nucleophilic substitution with sodium methoxide.
Q2: What are the critical parameters to control during the nitration step to ensure regioselectivity and avoid side products?
A2: Precise control of reaction conditions during nitration is crucial. Key parameters include:
-
Temperature: Maintaining a low temperature (typically 0-5 °C) is essential to prevent over-nitration and the formation of undesired isomers.
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is commonly used. The ratio of these acids should be carefully controlled to modulate the reactivity of the nitrating species.
-
Reaction Time: The reaction should be monitored closely (e.g., by TLC) to ensure complete consumption of the starting material without prolonged exposure to the harsh nitrating conditions, which can lead to degradation.
Q3: How can I effectively purify the final product, this compound?
A3: Purification is typically achieved through a combination of techniques. The crude product is often first washed with a sodium bicarbonate solution to remove any residual acid. Subsequently, column chromatography on silica gel is a highly effective method for separating the desired product from isomers and other impurities. The choice of eluent is critical and may require some optimization, but a mixture of ethyl acetate and hexane is a good starting point. Recrystallization from a suitable solvent system can be employed for further purification if necessary.
Q4: I am observing a low yield in my synthesis. What are the potential causes?
A4: Low yields can stem from several factors throughout the multi-step synthesis. Common causes include:
-
Incomplete reaction in any of the steps.
-
Suboptimal temperature control, leading to side reactions or product degradation.
-
Loss of product during work-up and purification steps.
-
Moisture in the reaction, particularly in steps involving water-sensitive reagents.
-
Poor quality of starting materials or reagents.
Q5: What are the likely impurities I might encounter in the final product?
A5: Potential impurities include:
-
Isomers formed during the nitration step (e.g., 2-Methoxy-7-nitrobenzo[d]thiazole).
-
Unreacted starting materials or intermediates from previous steps.
-
Byproducts from side reactions, such as hydrolysis of the methoxy group or over-nitration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive reagents. | Ensure the use of fresh, high-quality reagents. Check the concentration of acids and the activity of other key reagents. |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature at each step using an appropriate cooling bath. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC. Extend the reaction time if the starting material is not fully consumed. | |
| Low Purity of Final Product | Formation of isomeric byproducts. | Optimize the nitration conditions (temperature, nitrating agent ratio) to favor the desired regioisomer. Employ careful column chromatography for purification. |
| Presence of unreacted intermediates. | Ensure each reaction step goes to completion before proceeding to the next. Consider a purification step for key intermediates. | |
| Product degradation. | Avoid excessive heating during reaction work-up and purification. Use milder conditions where possible. | |
| Difficulty in Isolating the Product | Product is too soluble in the work-up solvent. | Modify the work-up procedure, for example, by using a different extraction solvent or by adjusting the pH to decrease solubility. |
| Formation of an emulsion during extraction. | Add brine to the aqueous layer to break the emulsion. Alternatively, filter the mixture through celite. |
Experimental Protocols
A plausible synthetic pathway is outlined below. It is essential to adapt and optimize these procedures based on laboratory conditions and analytical monitoring.
Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole
This step is based on the reaction of p-anisidine with potassium thiocyanate in the presence of bromine.
-
Materials: p-anisidine, potassium thiocyanate, glacial acetic acid, bromine.
-
Procedure:
-
Dissolve p-anisidine and potassium thiocyanate in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for several hours at room temperature.
-
Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from ethanol.
-
Step 2: Acetylation of 2-Amino-6-methoxybenzothiazole
-
Materials: 2-Amino-6-methoxybenzothiazole, acetic anhydride, pyridine.
-
Procedure:
-
Dissolve 2-amino-6-methoxybenzothiazole in pyridine.
-
Add acetic anhydride dropwise at room temperature.
-
Stir the mixture for a few hours until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into ice water to precipitate the acetylated product.
-
Filter the solid, wash with water, and dry.
-
Step 3: Nitration of N-(6-methoxybenzo[d]thiazol-2-yl)acetamide
-
Materials: N-(6-methoxybenzo[d]thiazol-2-yl)acetamide, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure:
-
Carefully dissolve the acetylated compound in cold concentrated sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at this temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
Step 4: Deprotection to 2-Amino-5-nitro-6-methoxybenzothiazole
-
Materials: N-(6-methoxy-5-nitrobenzo[d]thiazol-2-yl)acetamide, hydrochloric acid, ethanol.
-
Procedure:
-
Suspend the nitrated product in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the deprotection is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with a base to precipitate the amino product.
-
Filter the solid, wash with water, and dry.
-
Step 5: Synthesis of 2-Chloro-5-nitro-6-methoxybenzothiazole (via Sandmeyer Reaction)
-
Materials: 2-Amino-5-nitro-6-methoxybenzothiazole, sodium nitrite, hydrochloric acid, copper(I) chloride.
-
Procedure:
-
Suspend the amino compound in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer, dry, and concentrate.
-
Step 6: Synthesis of this compound
-
Materials: 2-Chloro-5-nitro-6-methoxybenzothiazole, sodium methoxide, methanol.
-
Procedure:
-
Dissolve the chloro-substituted benzothiazole in dry methanol.
-
Add a solution of sodium methoxide in methanol.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction, pour into water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain the crude product.
-
Purify by column chromatography.
-
Data Presentation
Table 1: Expected Yields and Purity for the Synthesis of this compound
| Reaction Step | Product | Typical Yield Range (%) | Typical Purity (%) |
| Thiocyanation | 2-Amino-6-methoxybenzothiazole | 70-85 | >95 |
| Acetylation | N-(6-methoxybenzo[d]thiazol-2-yl)acetamide | 85-95 | >98 |
| Nitration | N-(6-methoxy-5-nitrobenzo[d]thiazol-2-yl)acetamide | 60-75 | >90 (mixture of isomers possible) |
| Deprotection | 2-Amino-5-nitro-6-methoxybenzothiazole | 80-90 | >95 |
| Sandmeyer Reaction | 2-Chloro-5-nitro-6-methoxybenzothiazole | 50-70 | >90 |
| Methoxylation | This compound | 65-80 | >98 (after chromatography) |
Note: These are typical ranges and actual results may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic workflow for this compound.
Common side products in "2-Methoxy-5-nitrobenzo[d]thiazole" synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-nitrobenzo[d]thiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A common and effective method is a two-step process. The first step is the synthesis of the precursor, 2-chloro-5-nitrobenzo[d]thiazole. This is followed by a nucleophilic aromatic substitution reaction with sodium methoxide to yield the desired this compound.
Q2: What are the primary side products I should be aware of during the synthesis?
The main side products in the synthesis of this compound can be categorized into two main types:
-
Positional Isomers: If the synthesis involves the nitration of 2-methoxybenzothiazole, the formation of the undesired 2-methoxy-7-nitrobenzo[d]thiazole isomer is a common issue. The directing effects of the methoxy group can lead to a mixture of the 5-nitro and 7-nitro isomers.
-
Hydrolysis and Over-reaction Products: In the nucleophilic substitution step with sodium methoxide, incomplete reaction may leave unreacted 2-chloro-5-nitrobenzo[d]thiazole. Conversely, using a large excess of sodium methoxide can lead to the formation of undesired byproducts and a significant decrease in the yield of the target molecule. While the exact structures of these "unidentified complexes" are not always fully characterized in the literature, they are thought to arise from further reactions of the desired product or reactions involving the solvent. Additionally, the presence of water can lead to the formation of 2-hydroxy-5-nitrobenzo[d]thiazole.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Use of excess sodium methoxide during the nucleophilic substitution step. | Carefully control the stoichiometry of the reaction. Use an equimolar amount of sodium methoxide relative to 2-chloro-5-nitrobenzo[d]thiazole to minimize the formation of side products and maximize the yield of the desired product.[1] |
| Incomplete reaction. | Ensure the reaction is carried out at an appropriate temperature (e.g., 50 °C in methanol) and for a sufficient duration to drive the reaction to completion.[1] Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC). | |
| Presence of multiple spots on TLC, indicating a mixture of isomers | Direct nitration of 2-methoxybenzothiazole leading to a mixture of 5-nitro and 7-nitro isomers. | Consider an alternative synthetic strategy that avoids direct nitration of the methoxy-substituted benzothiazole ring. A more regioselective method is the nucleophilic substitution of 2-chloro-5-nitrobenzo[d]thiazole with sodium methoxide. |
| If direct nitration is unavoidable, the isomers will need to be separated. High-Performance Liquid Chromatography (HPLC) is often effective for separating positional isomers of nitroaromatic compounds.[2] | ||
| Product contains 2-hydroxy-5-nitrobenzo[d]thiazole | Presence of water in the reaction mixture during the nucleophilic substitution with sodium methoxide, leading to hydrolysis of the 2-chloro or 2-methoxy group. | Ensure all reagents and solvents are anhydrous. Use freshly prepared sodium methoxide or commercially available anhydrous sodium methoxide. |
| Formation of unidentified byproducts | Using a large excess of sodium methoxide. | As mentioned previously, strict control of the stoichiometry is crucial. An equimolar ratio of sodium methoxide to 2-chloro-5-nitrobenzo[d]thiazole is recommended to avoid the formation of complex side products.[1] |
Experimental Protocols
Synthesis of this compound via Nucleophilic Aromatic Substitution
This protocol is based on the reaction of 2-chloro-5-nitrobenzo[d]thiazole with sodium methoxide.
Materials:
-
2-chloro-5-nitrobenzo[d]thiazole
-
Sodium methoxide (solid or a freshly prepared solution in methanol)
-
Anhydrous methanol
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 2-chloro-5-nitrobenzo[d]thiazole in anhydrous methanol.
-
Add an equimolar amount of sodium methoxide to the solution.
-
Heat the reaction mixture to 50 °C and stir for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH.
-
The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Purification of this compound
| Purification Method | Description | Typical Solvents/Conditions |
| Recrystallization | This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. | The choice of solvent is critical and may require some experimentation. A mixture of ethanol and water, or ethyl acetate and hexanes are often good starting points for benzothiazole derivatives. |
| Column Chromatography | This technique is used to separate compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating positional isomers. | Stationary Phase: Silica gel is commonly used. Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase is gradually increased to elute the compounds. For separating nitro isomers, a careful selection of the mobile phase composition is necessary to achieve good resolution.[2] |
Visualizing the Synthesis and Potential Side Reactions
Synthesis of this compound
References
"2-Methoxy-5-nitrobenzo[d]thiazole" solubility issues and solutions for biological assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges associated with "2-Methoxy-5-nitrobenzo[d]thiazole" in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a heterocyclic compound that, like many benzothiazole derivatives, is expected to have good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but limited solubility in aqueous solutions.[1] The presence of the nitro and methoxy groups can influence its polarity and potential for hydrogen bonding, affecting its overall solubility profile. For a related compound, 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid, the carboxylic acid group enhances solubility in polar solvents; its absence in this compound suggests a more hydrophobic nature.[2]
Q2: Why is my compound precipitating when I add it to my aqueous assay buffer?
A2: Precipitation upon addition to aqueous buffer is a common issue for poorly soluble compounds. This often occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous buffer, causing the compound to crash out of solution as its concentration exceeds its solubility limit in the final solvent mixture. The final concentration of the organic solvent in the assay should be kept to a minimum, typically below 1%, to avoid solvent effects on the biological system.
Q3: Can I heat my solution to dissolve the compound?
A3: Gentle warming can be a method to help dissolve a compound. However, it should be done with caution as excessive heat can lead to the degradation of the compound or evaporation of the solvent, leading to inaccurate concentrations. It is crucial to assess the thermal stability of this compound before applying heat.
Q4: Are there any alternative solvents I can use besides DMSO?
A4: While DMSO is a common choice, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can also be considered for creating stock solutions, depending on the specific requirements and tolerance of your biological assay.[3] It is essential to perform a solvent tolerance test for your specific assay to ensure the chosen solvent and its final concentration do not interfere with the experimental results.
Troubleshooting Guide
Issue: Compound Precipitation in Stock Solution
| Possible Cause | Solution |
| Incorrect Solvent | Ensure you are using a suitable organic solvent like DMSO or ethanol for your stock solution. |
| Concentration Too High | Try preparing a less concentrated stock solution. |
| Low Temperature | Store the stock solution at room temperature or 2-8°C, but be aware that refrigeration can sometimes promote precipitation of less soluble compounds. Avoid repeated freeze-thaw cycles. |
| Compound Degradation | 2-aminothiazoles, a related class of compounds, have been shown to be unstable in DMSO at room temperature over time.[4] It is advisable to prepare fresh stock solutions before use or store them at -20°C to minimize degradation. |
Issue: Compound Precipitation in Assay Medium
| Possible Cause | Solution |
| Poor Aqueous Solubility | Decrease the final concentration of the compound in the assay. |
| High Salt Concentration in Buffer | Salts in the buffer can decrease the solubility of organic compounds. Try performing serial dilutions in deionized water before the final dilution into the assay buffer.[3] |
| Solvent Shock | When diluting the DMSO stock, add it to the assay buffer dropwise while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation. |
| Use of Co-solvents or Detergents | For in-vitro binding assays, consider the inclusion of a low percentage of a non-ionic detergent like Tween-20 or the use of co-solvents if compatible with your assay.[3] |
Quantitative Data Summary
Table 1: Representative Solubility of a Poorly Soluble Benzothiazole Derivative.
Disclaimer: The following data is a representative example for a poorly soluble benzothiazole derivative and not experimentally determined values for this compound. Researchers should determine the solubility of their specific compound empirically.
| Solvent | Concentration (mM) | Temperature (°C) | Notes |
| DMSO | > 50 | 25 | Generally high solubility. |
| Ethanol | 10 - 20 | 25 | Good solubility. |
| Methanol | 5 - 10 | 25 | Moderate solubility. |
| PBS (pH 7.4) | < 0.01 | 25 | Very low solubility. |
| Water | < 0.001 | 25 | Practically insoluble. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Vortex mixer
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Sonicator (optional)
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Calibrated analytical balance
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Microcentrifuge tubes or amber glass vials
Procedure:
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Weigh the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined for the specific compound), you would weigh out the corresponding mass in milligrams.
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Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
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Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
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Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If particles remain, consider preparing a more dilute stock solution.
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Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C for long-term storage to minimize degradation.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Performing a Cell-Based Assay with a Poorly Soluble Compound
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., HeLa) using an MTT assay.
Procedure:
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Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Dilution Series:
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Prepare a fresh intermediate dilution of your 10 mM this compound stock solution in serum-free medium. For example, dilute the 10 mM stock 1:100 to get a 100 µM solution.
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Perform serial dilutions of the 100 µM solution in serum-free medium to obtain a range of concentrations (e.g., 50 µM, 25 µM, 12.5 µM, etc.). Ensure the final DMSO concentration in the highest concentration well does not exceed 1%.
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Cell Treatment: After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
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Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
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MTT Assay:
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Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Hypothetical signaling pathway for antibacterial activity.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid | 886745-59-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of "2-Methoxy-5-nitrobenzo[d]thiazole" in solution
Welcome to the technical support center for 2-Methoxy-5-nitrobenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Disclaimer: Specific stability data for "this compound" is not extensively available in published literature. The information provided herein is based on the general chemical properties of nitroaromatic compounds and benzothiazole derivatives. It is crucial to perform specific stability studies for your particular formulation and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of "this compound" solutions.
Q1: I am observing a decrease in the concentration of my "this compound" solution over time. What could be the cause?
A1: A decrease in concentration suggests degradation of the compound. Several factors could be responsible:
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Hydrolysis: The compound may be susceptible to hydrolysis, especially under acidic or basic conditions. The methoxy group could be a potential site for hydrolysis.
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Photodegradation: Nitroaromatic compounds are often sensitive to light, particularly UV radiation. Exposure to ambient light during storage or experimentation can lead to degradation.
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Thermal Degradation: Elevated temperatures can accelerate the degradation of the compound.
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Oxidation: The presence of oxidizing agents in your solution or exposure to air could lead to oxidative degradation.
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Reaction with Solvent or Excipients: The compound may react with components of your solution, such as solvents, buffers, or other excipients.
Q2: My initially colorless or pale-yellow solution of "this compound" has developed a darker color. What does this indicate?
A2: Color change is a common indicator of chemical degradation. The formation of colored degradation products is likely. For nitroaromatic compounds, this can sometimes be associated with the reduction of the nitro group to form nitroso, hydroxylamino, or amino derivatives, which can be colored.
Q3: I have noticed the formation of a precipitate in my "this compound" solution. What should I do?
A3: Precipitate formation can be due to several reasons:
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Low Solubility: The concentration of your solution may exceed the solubility of the compound in the chosen solvent, especially if the temperature has decreased.
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Degradation Product Insolubility: A degradation product may be less soluble than the parent compound, leading to its precipitation.
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pH Change: A shift in the pH of the solution could alter the solubility of the compound or its degradation products.
To address this, you can try to re-dissolve the precipitate by gentle warming or sonication. However, it is crucial to first determine if the precipitate is the parent compound or a degradant. This can be done by isolating the precipitate and analyzing it using techniques like HPLC, LC-MS, or NMR.
Frequently Asked Questions (FAQs)
Q4: What are the ideal storage conditions for solutions of "this compound"?
A4: Based on the general properties of similar compounds, it is recommended to store solutions of "this compound" under the following conditions:
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Temperature: Store at low temperatures (2-8 °C) to minimize thermal degradation. For long-term storage, consider freezing the solution if the solvent system permits.
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Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
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Atmosphere: For sensitive applications, consider purging the solution with an inert gas like nitrogen or argon to prevent oxidation.
Q5: Which solvents are recommended for dissolving "this compound"?
A5: The choice of solvent will depend on the specific application. Common organic solvents such as DMSO, DMF, and acetonitrile are likely to be suitable. For aqueous solutions, the use of co-solvents may be necessary to achieve the desired concentration. It is important to assess the stability of the compound in the chosen solvent system as part of your experimental validation.
Q6: How does pH affect the stability of "this compound"?
A6: The stability of "this compound" is likely to be pH-dependent. Both acidic and basic conditions can promote hydrolysis. It is recommended to maintain the pH of aqueous solutions within a neutral range (pH 6-8) if possible. The optimal pH for stability should be determined experimentally.
Data Presentation
The following table summarizes the expected stability of "this compound" under various stress conditions based on the general behavior of nitroaromatic and benzothiazole compounds.
| Stress Condition | Expected Stability | Potential Degradation Pathways |
| Acidic pH | Potentially Unstable | Hydrolysis of the methoxy group, degradation of the thiazole ring. |
| Neutral pH | Likely More Stable | Slower hydrolysis compared to acidic or basic conditions. |
| Basic pH | Potentially Unstable | Hydrolysis of the methoxy group, reactions involving the nitro group. |
| Oxidation | Potentially Unstable | Oxidation of the thiazole sulfur, reactions at the methoxy group. |
| Photolysis (UV/Vis) | Likely Unstable | Reduction of the nitro group, cleavage of the thiazole ring. |
| Thermal | Degradation at elevated temperatures | General decomposition, cleavage of functional groups. |
Experimental Protocols
Protocol 1: General Stability Assessment in Solution
This protocol outlines a general procedure for assessing the stability of "this compound" in a given solvent system.
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Solution Preparation: Prepare a stock solution of "this compound" in the desired solvent at a known concentration.
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Sample Aliquoting: Aliquot the stock solution into multiple amber vials to minimize the effects of repeated sampling from a single container.
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Storage Conditions: Store the vials under different conditions to be tested (e.g., 4°C, room temperature, 40°C; protected from light and exposed to light).
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Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition.
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Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
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Data Evaluation: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0). A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
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Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours.
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Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at 60°C for 24-48 hours.
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Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
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Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.
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Thermal Degradation: Heat a solid sample of the compound at a high temperature (e.g., 105°C) for 24 hours. Also, heat a solution of the compound at 60°C.
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Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC and LC-MS. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
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Peak Purity and Mass Balance: Assess the peak purity of the parent compound in the stressed samples to ensure the analytical method is specific. Calculate the mass balance to account for all the material, including the parent compound and all degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Hypothetical degradation pathways.
Caption: Experimental workflow for stability testing.
Technical Support Center: Crystallization of 2-Methoxy-5-nitrobenzo[d]thiazole for X-ray Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality single crystals of "2-Methoxy-5-nitrobenzo[d]thiazole" suitable for X-ray analysis.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended steps before attempting to crystallize this compound?
A1: Before proceeding with crystallization experiments, it is crucial to ensure the purity of your compound. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. We recommend a purity of at least 95%. Characterization by NMR and mass spectrometry is advised to confirm the identity and purity of the material.
Q2: What solvents are recommended for the crystallization of this compound?
A2: The choice of solvent is critical for successful crystallization. Based on the structure of this compound, which contains both polar (nitro group) and non-polar (aromatic rings) moieties, a range of solvents should be screened. Polar aprotic solvents may enhance solubility due to the presence of the carboxylic acid group in similar structures.[1] A good starting point is to test solubility in a variety of solvents with different polarities, such as acetone, acetonitrile, ethyl acetate, dichloromethane, methanol, ethanol, and toluene. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.
Q3: How much compound is typically needed for crystallization screening?
A3: Initial screening can be performed with small amounts of material, typically 1-5 mg per experiment. Once promising conditions are identified, larger quantities may be required for optimization and to grow crystals of sufficient size for X-ray diffraction.
Q4: What are the most common crystallization techniques for small organic molecules like this compound?
A4: The most common and effective techniques for small molecules include:
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Slow Evaporation: Simple and effective for many compounds.
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Vapor Diffusion (Hanging and Sitting Drop): A versatile method that allows for a slow approach to supersaturation.
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Slow Cooling: Suitable for compounds that show a significant increase in solubility with temperature.
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Solvent Layering: Involves layering a solvent in which the compound is soluble with a miscible solvent in which it is insoluble.
Troubleshooting Guides
Issue 1: No Crystals Formed
If your experiments are not yielding any crystals, consider the following troubleshooting steps:
| Potential Cause | Suggested Solution |
| Solution is undersaturated. | - Increase the concentration of the compound in the solvent. - For slow evaporation, allow more solvent to evaporate. - For vapor diffusion, increase the concentration of the precipitant in the reservoir. |
| Solution is oversaturated, leading to amorphous precipitation. | - Dilute the initial solution. - Slow down the rate of crystallization by reducing the temperature or using a less volatile solvent. |
| Incorrect solvent system. | - Perform a broader solvent screen with a wider range of polarities. - Try solvent mixtures to fine-tune the solubility. |
| Compound has very high solubility. | - Use a more non-polar solvent or a solvent mixture. - Consider using an anti-solvent precipitation method. |
| Presence of impurities. | - Re-purify the compound using techniques like column chromatography or recrystallization. |
Issue 2: Formation of Oils Instead of Crystals
"Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystal.
| Potential Cause | Suggested Solution |
| High concentration of the solute. | - Reduce the initial concentration of the compound. |
| Rapid change in conditions. | - Slow down the crystallization process. For slow cooling, reduce the rate of temperature decrease. For vapor diffusion, use a smaller precipitant concentration gradient. |
| Inappropriate solvent. | - Try a different solvent or a mixture of solvents. Solvents with a higher viscosity can sometimes promote oiling. |
| Presence of impurities. | - Purify the compound. Impurities can lower the melting point of the solid, leading to the formation of an oil. |
| Temperature is too high. | - Conduct the crystallization at a lower temperature. |
Issue 3: Poor Crystal Quality (e.g., small, clustered, or needle-like crystals)
The formation of small, clustered, or needle-like crystals can be due to rapid nucleation and/or growth.
| Potential Cause | Suggested Solution |
| Too many nucleation sites. | - Filter the solution to remove any dust or particulate matter. - Use a clean crystallization vessel. - Reduce the concentration to lower the supersaturation level. |
| Crystallization is too fast. | - Slow down the rate of evaporation by using a container with a smaller opening or by placing it in a controlled environment. - For slow cooling, decrease the cooling rate. - For vapor diffusion, reduce the precipitant concentration. |
| Solvent system is not optimal. | - Experiment with different solvents or co-solvents. The presence of a co-solvent can sometimes alter the crystal habit. |
| Mechanical disturbance. | - Place the crystallization experiment in a vibration-free environment. |
Data Presentation
Table 1: Properties of Common Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant |
| Water | 100.0 | 10.2 | 80.1 |
| Methanol | 64.7 | 5.1 | 32.7 |
| Ethanol | 78.4 | 4.3 | 24.5 |
| Acetonitrile | 81.6 | 5.8 | 37.5 |
| Acetone | 56.2 | 5.1 | 20.7 |
| Ethyl Acetate | 77.1 | 4.4 | 6.0 |
| Dichloromethane | 39.6 | 3.1 | 9.1 |
| Toluene | 110.6 | 2.4 | 2.4 |
| Hexane | 68.7 | 0.1 | 1.9 |
Experimental Protocols
Protocol 1: Slow Evaporation
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Prepare a nearly saturated solution of this compound in a suitable solvent at room temperature.
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Filter the solution through a syringe filter (0.22 µm) into a clean vial.
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Cover the vial with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.
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Place the vial in a quiet, vibration-free location.
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Monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion (Sitting Drop)
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Prepare a concentrated stock solution of this compound in a suitable solvent.
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In a well of a sitting drop crystallization plate, place 1-2 µL of the compound solution.
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In the surrounding reservoir of the same well, add 500-1000 µL of a precipitant solution (a solvent in which the compound is less soluble).
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Seal the well to create a closed system.
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The solvent from the drop will slowly vaporize and equilibrate with the reservoir, increasing the concentration of the compound in the drop and inducing crystallization.
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Monitor the drop for crystal growth.
Visualizations
Caption: Troubleshooting workflow for crystallization experiments.
Caption: Principle of the vapor diffusion crystallization technique.
References
"2-Methoxy-5-nitrobenzo[d]thiazole" reaction condition optimization for specific derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 2-Methoxy-5-nitrobenzo[d]thiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a low yield in the initial synthesis of the this compound core. What are the common causes and solutions?
A1: Low yields in the synthesis of the benzothiazole core often stem from incomplete cyclization, side reactions, or degradation of the starting materials. Here are some common issues and troubleshooting steps:
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Poor Quality of 2-Amino-4-nitrothiophenol: This starting material can be unstable and prone to oxidation. Ensure it is pure and, if possible, use it freshly prepared or purchased from a reliable supplier.
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Inefficient Cyclization: The condensation reaction to form the thiazole ring requires optimal conditions. If you are reacting with an acyl chloride or carboxylic acid, ensure the reaction is sufficiently heated and that the water byproduct is effectively removed.
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Suboptimal Reaction Conditions for Methoxylation: If you are performing a nucleophilic aromatic substitution to introduce the methoxy group (e.g., from a 2-chloro-5-nitrobenzo[d]thiazole precursor), the choice of base and solvent is critical. An equimolar ratio of sodium methoxide to the starting material is often optimal; using an excess can lead to the formation of unidentified complex side products and a decrease in yield to as low as 30%.[1]
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Alternative Green Chemistry Approach: For the cyclization step, consider a solvent-free approach. Grinding 2-aminothiophenol derivatives with aldehydes at room temperature, sometimes with a catalyst like pepsin, can lead to high yields (up to 97%) in a very short reaction time.[2]
Q2: My nitration of 2-methoxybenzo[d]thiazole is not regioselective and I'm getting a mixture of isomers. How can I improve the selectivity for the 5-nitro position?
A2: Regioselectivity in the nitration of substituted benzothiazoles is a common challenge. The methoxy group is an ortho-, para-director. To favor nitration at the 5-position, precise control of the reaction conditions is essential.
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Control of Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature, typically between 0-5°C, is crucial to prevent over-nitration and improve selectivity.[3]
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Choice of Nitrating Agent: A standard mixture of nitric acid (HNO₃) in sulfuric acid (H₂SO₄) is commonly used. The concentration and ratio of these acids can influence the outcome. Using a milder nitrating agent might also be an option to explore.
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Purification: Even with optimized conditions, some isomeric impurities may form. Separation often requires careful column chromatography or recrystallization.[3]
Q3: I am having trouble with my Suzuki coupling reaction to add an aryl group to the benzothiazole core. What parameters should I optimize?
A3: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but its success is highly dependent on the specific substrates and reaction conditions. Key parameters to optimize include the catalyst, base, and solvent.
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Catalyst Choice: While various palladium catalysts can be used, their effectiveness varies. For example, in some systems, PdCl₂(PPh₃)₂ has been shown to be superior to Pd(OAc)₂, Pd(dba)₂, or Pd(PPh₃)₄.[4]
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Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. Stronger bases such as n-butyl lithium or LDA can be inefficient for some systems, leading to very low yields.[1]
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Solvent System: The solvent can significantly impact the reaction rate and yield. Dioxane has been found to be an effective solvent in many cases.[1] A mixture of dioxane and water is also frequently employed.[5]
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Boronic Acid Stability: Be aware that some boronic acids, especially those that are heteroaromatic or contain certain functional groups, can be unstable and undergo protodeboronation, leading to low yields. Using milder conditions (e.g., lower temperatures) may be necessary for these substrates.[5]
Q4: My Buchwald-Hartwig amination to introduce an amine derivative is failing or giving complex mixtures. What should I check?
A4: The Buchwald-Hartwig amination is sensitive to several factors. Failures can often be attributed to catalyst deactivation, improper base selection, or substrate-specific issues.
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Aryl Halide Reactivity: The reactivity of the aryl halide is a key factor. Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive aryl chlorides, specialized catalyst systems with bulky electron-rich phosphine ligands are often required.
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Base Compatibility: The base is crucial for the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base should be compatible with the functional groups in your substrates. For instance, strong bases like NaOtBu may not be suitable for substrates with sensitive ester groups.[6]
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Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands often give the best results. The optimal ligand can depend on the specific amine and aryl halide being coupled.
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Solvent and Temperature: Anhydrous solvents like toluene or dioxane are typically used under an inert atmosphere (e.g., argon). The reaction often requires elevated temperatures.
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Troubleshooting Side Reactions: An unproductive side reaction can be beta-hydride elimination from the amide intermediate, which leads to a hydrodehalogenated arene.[7] Optimizing the ligand and reaction conditions can help to minimize this.
Data Presentation: Reaction Condition Optimization
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | K₂CO₃ (2) | Dioxane | 90 | 12 | Low |
| 2 | PdCl₂(PPh₃)₂ (2) | K₂CO₃ (2) | Dioxane | 90 | 12 | 55 |
| 3 | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Dioxane | 90 | 12 | Trace |
| 4 | PdCl₂(PPh₃)₂ (2) | Cs₂CO₃ (2) | Dioxane | 90 | 12 | 65 |
| 5 | PdCl₂(PPh₃)₂ (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 8 | 91-99 |
| 6 | PdCl₂(PPh₃)₂ (2) | K₂CO₃ (2) | Toluene | 110 | 12 | 45 |
| 7 | PdCl₂(PPh₃)₂ (2) | K₂CO₃ (2) | MeCN | 80 | 12 | 30 |
Data synthesized from multiple sources for illustrative purposes.[1][4][5]
Table 2: Common Conditions for Buchwald-Hartwig Amination
| Catalyst System | Base | Solvent | Temperature Range (°C) | Typical Substrates |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 80-110 | Aryl bromides with primary/secondary amines |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-120 | Aryl chlorides with a range of amines |
| G3-Xantphos Precatalyst | DBU | MeCN/PhMe | 140 (Flow) | Aryl halides with amines (homogeneous) |
| Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | Aryl triflates with primary amines |
This table provides a general guide. Optimal conditions will vary with specific substrates.[7][8]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure synthesized from general methods for benzothiazole formation and functionalization.
Step 1: Synthesis of 2-Amino-5-nitrobenzo[d]thiazole
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In a round-bottom flask, dissolve 2,4-dinitrochlorobenzene (10.13 g) and thiourea (15.2 g) in pyridine (50 ml).[9]
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Heat the mixture to reflux with stirring for 3 hours.
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After cooling to room temperature, pour the reaction mixture into 500 ml of water.
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Stir the aqueous mixture thoroughly. A solid precipitate will form.
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Collect the solid by vacuum filtration, wash with water, and dry to obtain crude 2-amino-5-nitrobenzothiazole.[9]
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Purify the crude product by recrystallization from a suitable solvent like ethanol.
Step 2: Conversion to 2-Chloro-5-nitrobenzo[d]thiazole (Sandmeyer Reaction)
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Suspend the purified 2-amino-5-nitrobenzo[d]thiazole in an aqueous solution of hydrochloric acid.
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Cool the suspension to 0-5°C in an ice bath.
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Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5°C to form the diazonium salt.
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In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
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Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (N₂ gas) will be observed.
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Allow the reaction to warm to room temperature and stir for several hours.
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Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-chloro-5-nitrobenzo[d]thiazole.
Step 3: Synthesis of this compound
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Prepare a solution of sodium methoxide by carefully adding sodium metal to anhydrous methanol under an inert atmosphere. Ensure an equimolar amount relative to the 2-chloro-5-nitrobenzo[d]thiazole.
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Add the 2-chloro-5-nitrobenzo[d]thiazole to the sodium methoxide solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction of 2-chloro-5-nitrothiazole with sodium methoxide can yield up to 90% product when using equimolar reactants.[1]
-
After the reaction is complete, cool the mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Visualizations
Experimental Workflow: Screening for Enzyme Inhibitory Activity
Caption: Workflow for screening benzothiazole derivatives as enzyme inhibitors.
Logical Relationship: Troubleshooting Cross-Coupling Reactions
Caption: A logical guide for troubleshooting low-yielding cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Resistance to 2-Methoxy-5-nitrobenzo[d]thiazole and Related Compounds in Cancer Cells
Disclaimer: Information regarding specific mechanisms of resistance to "2-Methoxy-5-nitrobenzo[d]thiazole" is limited in publicly available literature. This guide is based on established principles of cancer drug resistance and data from structurally related benzothiazole compounds. The provided protocols and troubleshooting advice are intended as a general framework for research and development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues researchers may encounter during their experiments with this compound and other benzothiazole derivatives.
Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What could be the cause?
A1: This phenomenon is likely due to the development of acquired resistance. Cancer cells can adapt to the presence of a cytotoxic agent through various mechanisms. Potential causes include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: The cancer cells may have up-regulated enzymes that metabolize and inactivate the compound. For some benzothiazoles, metabolism by cytochrome P450 enzymes, such as CYP1A1, has been observed.[1]
-
Target Modification: If the compound has a specific molecular target, mutations in the target protein can prevent the drug from binding effectively.
-
Activation of Survival Pathways: Cancer cells can up-regulate pro-survival signaling pathways to counteract the drug's apoptotic effects. For instance, increased expression of anti-apoptotic proteins like Bcl-2 has been implicated in resistance to some benzothiazoles.[1]
-
Evasion of Apoptosis: Changes in the expression of proteins involved in the apoptotic cascade, such as p53, can make cells more resistant to drug-induced cell death.[1]
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the shift in the half-maximal inhibitory concentration (IC50) value compared to the parental, sensitive cell line.
-
Investigate Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) with and without a known inhibitor (e.g., Verapamil) to see if efflux pump activity is increased in the resistant cells.
-
Analyze Protein Expression: Use Western blotting to compare the expression levels of key proteins in sensitive and resistant cells. Focus on ABC transporters (e.g., P-glycoprotein), metabolic enzymes (e.g., CYP1A1), and apoptosis-related proteins (e.g., Bcl-2, Bax, p53).
-
Assess Apoptosis: Conduct an apoptosis assay (e.g., Annexin V/PI staining) to determine if the resistant cells are undergoing less apoptosis in response to the drug.
Q2: I am observing high variability in my IC50 values for this compound across experiments. How can I improve consistency?
A2: Inconsistent IC50 values can be frustrating. Here are some common causes and solutions:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity.
-
Cell Density: Ensure consistent cell seeding density for all experiments, as this can affect growth rates and drug response.
-
Media and Serum: Use the same batch of media and fetal bovine serum (FBS) whenever possible, as batch-to-batch variability can impact cell growth and drug-protein interactions.
-
-
Compound Handling:
-
Solubility: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture media. Precipitates will lead to inaccurate concentrations.
-
Storage: Store the compound under recommended conditions (e.g., -20°C, protected from light) to prevent degradation.
-
Serial Dilutions: Prepare fresh serial dilutions for each experiment to avoid inaccuracies from repeated freeze-thaw cycles or degradation in solution.
-
-
Assay Protocol:
-
Incubation Time: Use a consistent incubation time for drug treatment.
-
Assay Reagents: Ensure all assay reagents are within their expiration dates and are prepared correctly.
-
Plate Reader Settings: Use consistent settings on your plate reader for all measurements.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Q3: How can I determine if resistance to this compound in my cell line is due to a specific gene mutation?
A3: If you suspect a target-specific mutation, you can use the following approach:
-
Identify the Target (if known): The first step is to know the molecular target of the compound. If this is unknown, target identification studies would be necessary.
-
Sequence the Target Gene: Isolate RNA from both the sensitive and resistant cell lines, reverse transcribe it to cDNA, and then sequence the coding region of the target gene. Compare the sequences to identify any mutations in the resistant cell line.
-
Functional Validation: If a mutation is found, you will need to validate that it confers resistance. This can be done by:
-
Site-Directed Mutagenesis: Introduce the mutation into the wild-type version of the target gene and express it in the sensitive cell line. Then, assess if these cells become resistant to the compound.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout the target gene in the sensitive cells and see if it alters their response to the drug.
-
Quantitative Data Summary
The following tables provide hypothetical data based on findings for related benzothiazole compounds, illustrating the kind of quantitative changes that might be observed in a resistant cell line.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Description | IC50 (µM) | Fold Resistance |
| Parent-S | Parental Sensitive Line | 0.5 | 1 |
| Resistant-R | Resistant Sub-line | 15.0 | 30 |
Table 2: Hypothetical Changes in Protein Expression in Resistant Cells
| Protein | Function | Change in Resistant-R vs. Parent-S | Potential Implication |
| P-glycoprotein | Drug Efflux Pump | Up-regulated | Increased drug removal from the cell |
| CYP1A1 | Drug Metabolism | Up-regulated | Increased metabolic inactivation of the drug |
| Bcl-2 | Anti-apoptotic | Up-regulated | Evasion of apoptosis |
| p53 | Tumor Suppressor | Mutated/Down-regulated | Reduced apoptotic signaling |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 value of this compound.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the drug dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Protein Expression Analysis
Objective: To compare the expression levels of resistance-related proteins in sensitive and resistant cells.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-glycoprotein, anti-CYP1A1, anti-Bcl-2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Lyse cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system. Use a loading control like β-actin to normalize the data.
Visualizations
Caption: Potential mechanisms of acquired resistance to benzothiazole derivatives.
Caption: Workflow for identifying and characterizing drug resistance mechanisms.
References
Technical Support Center: Enhancing Cell Permeability of 2-Methoxy-5-nitrobenzo[d]thiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the cell permeability of "2-Methoxy-5-nitrobenzo[d]thiazole".
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the low cell permeability of this compound?
A1: The cell permeability of a small molecule like this compound is influenced by several physicochemical properties. Potential reasons for low permeability could include:
-
High Polarity: The presence of the nitro group (-NO2) and the methoxy group (-OCH3) can increase the molecule's polarity, making it less favorable to partition into the lipophilic cell membrane.
-
Low Lipophilicity: While the benzothiazole core is somewhat lipophilic, the polar substituents may result in an overall low octanol-water partition coefficient (LogP), hindering its ability to cross the lipid bilayer.
-
Molecular Size and Rigidity: A larger molecular size and rigid structure can impede passive diffusion across the cell membrane.
-
Efflux Transporter Substrate: The compound might be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), leading to low intracellular accumulation.[1]
-
Poor Aqueous Solubility: Although not directly a permeability issue, poor solubility in the experimental medium can limit the concentration of the compound available for absorption, thus appearing as low permeability.
Q2: What initial in vitro assays are recommended to assess the cell permeability of this compound?
A2: To get a baseline understanding of your compound's permeability, two standard assays are highly recommended:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that predicts passive diffusion across an artificial lipid membrane.[2][3] It is a cost-effective and high-throughput method to determine a compound's intrinsic passive permeability.[4]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[5][6][7] It provides information on both passive diffusion and active transport processes, including efflux.[6]
Q3: How can I improve the passive permeability of this compound?
A3: Enhancing passive permeability often involves structural modification of the molecule to optimize its physicochemical properties.[8] Consider the following strategies:
-
Increase Lipophilicity:
-
Prodrug Approach: Masking polar groups, such as the nitro group, with lipophilic moieties that can be cleaved off inside the cell to release the active compound.[9][10] For instance, the nitro group could potentially be reduced to an amine and then derivatized.
-
Structural Modifications: Introducing small, lipophilic substituents at suitable positions on the benzothiazole ring, provided they do not negatively impact the compound's primary activity.
-
-
Reduce Polarity:
-
Isosteric Replacement: Replacing the nitro group with a less polar bioisostere that retains the desired biological activity.
-
-
Optimize Molecular Size and Shape:
-
Simplifying the molecular structure, if possible, without losing efficacy.
-
Q4: What are permeability enhancers and can they be used with this compound?
A4: Permeability enhancers are excipients that can be co-administered with a drug to transiently increase the permeability of cell membranes.[11][12][13] They can act through various mechanisms, such as fluidizing the lipid bilayer or opening tight junctions between cells.[13] While promising, their use requires careful evaluation for potential cytotoxicity. Common classes of permeability enhancers include surfactants, fatty acids, and certain polymers. Whether they are suitable for your specific compound would require experimental validation.
Troubleshooting Guides
Issue 1: Low Permeability Observed in PAMPA Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Polarity / Low Lipophilicity | 1. Calculate the predicted LogP (cLogP) of the molecule. 2. Synthesize analogs with increased lipophilicity (e.g., adding alkyl chains) or reduced polarity (e.g., replacing the nitro group). | An increase in the apparent permeability coefficient (Papp) in subsequent PAMPA experiments. |
| Poor Solubility in Assay Buffer | 1. Measure the aqueous solubility of the compound at the assay pH. 2. If solubility is low, consider using a co-solvent (e.g., a low percentage of DMSO) in the donor compartment. Ensure the co-solvent concentration is compatible with the assay and does not disrupt the artificial membrane. | Improved dissolution of the compound leading to a more accurate permeability measurement. |
| Compound Instability | 1. Assess the chemical stability of the compound in the assay buffer over the incubation period. 2. If degradation is observed, consider modifying the buffer composition (e.g., adjusting pH) or shortening the incubation time. | Consistent compound recovery and a more reliable Papp value. |
Issue 2: Low Apical-to-Basolateral (A-B) Permeability and High Efflux Ratio in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Efflux by Transporters (e.g., P-gp) | 1. Perform the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[1] 2. Compare the Papp (A-B) values with and without the inhibitor. | A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor, confirming the compound is a substrate for that efflux pump. |
| Poor Intrinsic Permeability | 1. Correlate the Caco-2 results with data from the PAMPA assay. If both are low, the primary issue is likely poor passive diffusion. 2. Refer to the troubleshooting steps for low PAMPA permeability (Issue 1) and consider structural modifications. | Improved A-B permeability in subsequent Caco-2 assays with modified analogs. |
| Metabolism by Caco-2 Cells | 1. Analyze the receiver (basolateral) compartment for the presence of metabolites using LC-MS/MS. 2. If metabolism is significant, consider co-administration with an appropriate metabolic inhibitor (use with caution and proper controls) or structural modifications to block metabolic sites. | Increased recovery of the parent compound in the basolateral compartment and a more accurate assessment of permeability. |
Data Presentation
Table 1: Physicochemical Properties of this compound (Hypothetical Data)
| Property | Value | Method |
| Molecular Weight | 210.22 g/mol | Calculated |
| cLogP | 1.95 | ALOGPS 2.1 |
| Topological Polar Surface Area (TPSA) | 87.1 Ų | Calculated |
| Aqueous Solubility (pH 7.4) | 50 µg/mL | Experimental |
Table 2: In Vitro Permeability Data for this compound (Hypothetical Data)
| Assay | Condition | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Class |
| PAMPA | pH 7.4 | 0.8 | N/A | Low |
| Caco-2 | pH 7.4 | 0.5 | 5.2 | Low |
| Caco-2 with Verapamil | pH 7.4 | 2.5 | 1.1 | Moderate |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA procedures.[2][4][14]
1. Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter)
-
Acceptor plate (96-well)
-
Lecithin in dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
High and low permeability control compounds (e.g., testosterone and Lucifer yellow)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
2. Procedure:
-
Prepare the donor solution by diluting the stock solution of this compound and control compounds in PBS to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%).
-
Coat the filter membrane of the donor plate with the lipid solution (e.g., 5 µL per well) and allow it to impregnate for 5-10 minutes.
-
Add the appropriate volume of PBS to the acceptor plate wells (e.g., 300 µL).
-
Carefully place the lipid-coated donor plate on top of the acceptor plate.
-
Add the donor solutions to the donor plate wells (e.g., 150 µL).
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
3. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D = volume of donor well
-
V_A = volume of acceptor well
-
A = area of the filter
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_equil = equilibrium concentration
Protocol 2: Caco-2 Permeability Assay
This protocol is a generalized procedure based on established methods.[5][7][15]
1. Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer, pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (e.g., propranolol for high permeability, Lucifer yellow for monolayer integrity)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
2. Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer integrity by measuring the TEER values. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²). Also, perform a Lucifer yellow rejection test.[1]
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A-B) transport: Add the test compound solution (in transport buffer) to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a specific time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
3. Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
dQ/dt = rate of permeation (amount of compound in the receiver chamber over time)
-
A = surface area of the membrane
-
C_0 = initial concentration in the donor chamber
The efflux ratio is calculated as: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests active efflux.[1]
Visualizations
Caption: Workflow for assessing and troubleshooting the cell permeability of a novel compound.
Caption: Key strategies to improve the cellular uptake of this compound.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. enamine.net [enamine.net]
- 7. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 8. libstore.ugent.be [libstore.ugent.be]
- 9. Overall Review On Permeation Enhancers in Drug Delivery Systems | Auctores [auctoresonline.org]
- 10. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Permeability Enhancers for Bioavailability Improvement | Vici Health Sciences [vicihealthsciences.com]
- 14. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Minimizing off-target effects of "2-Methoxy-5-nitrobenzo[d]thiazole" in cellular models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects of "2-Methoxy-5-nitrobenzo[d]thiazole" in cellular models.
Troubleshooting Guide
Unexpected or inconsistent results can arise from off-target effects of a small molecule inhibitor. This guide provides solutions to common issues encountered when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High Cell Death at Low Concentrations | Off-target cytotoxicity: The compound may be hitting essential cellular targets other than the intended one. Nitroaromatic compounds can also induce oxidative stress. | 1. Perform a dose-response curve: Determine the IC50 and use concentrations well below this for target-specific assays. 2. Include a structurally related inactive control: This helps differentiate target-specific effects from general cytotoxicity. 3. Co-treat with an antioxidant: To test for oxidative stress-mediated toxicity. |
| Inconsistent Results Between Experiments | Compound instability or precipitation: The methoxy and nitro groups can affect solubility and stability in culture media.[1] | 1. Visually inspect media: Check for precipitate after adding the compound. 2. Prepare fresh stock solutions: Avoid repeated freeze-thaw cycles. 3. Test different serum concentrations: Serum proteins can bind to and affect the availability of small molecules. |
| Lack of Expected Phenotype | Poor cell permeability or target engagement: The compound may not be reaching its intracellular target at a sufficient concentration. | 1. Use a cell permeability assay: Assays like the parallel artificial membrane permeability assay (PAMPA) can be informative.[2] 2. Perform a target engagement assay: If the target is known, use techniques like cellular thermal shift assay (CETSA) to confirm binding. |
| Unexpected Changes in Gene or Protein Expression | Off-target kinase inhibition: Many benzothiazole derivatives are known to inhibit various kinases.[3] | 1. Perform a broad-spectrum kinase panel screen: This can identify unintended kinase targets. 2. Use a structurally distinct inhibitor for the same target: If the phenotype is consistent, it is more likely to be on-target.[4] 3. Conduct washout experiments: If the effect is reversible, it is less likely due to permanent off-target damage. |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound in a cellular assay?
For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration. A common starting range for small molecules is between 10 nM and 10 µM.[2] It is crucial to identify a concentration that shows the desired on-target effect with minimal cytotoxicity.
2. How can I confirm that the observed cellular phenotype is due to the intended target and not an off-target effect?
Several strategies can be employed:
-
Use a structurally unrelated inhibitor: If a different inhibitor for the same target produces the same phenotype, it strengthens the evidence for on-target activity.[4]
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the small molecule has no further effect in these cells, it suggests the effect is on-target.[5][6]
-
Rescue experiments: If the target has a known downstream signaling pathway, attempt to rescue the phenotype by overexpressing a downstream component.
3. What are some potential off-target liabilities of the this compound structure?
The benzothiazole scaffold is present in many biologically active compounds, including kinase inhibitors.[3][7] Therefore, off-target kinase inhibition is a possibility. The nitro group can be a source of oxidative stress through redox cycling, potentially leading to non-specific cytotoxicity.[1]
4. My results with this compound are not reproducible. What should I check?
In addition to compound stability and solubility, consider the following:
-
Cell passage number: High passage numbers can lead to genetic drift and altered cellular responses.[8]
-
Mycoplasma contamination: This common contamination can significantly alter cellular physiology and experimental outcomes.[8]
-
Assay conditions: Ensure consistency in cell seeding density, incubation times, and reagent concentrations.
Experimental Protocols
Dose-Response Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture media. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of the compound.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Off-Target Effect Minimization
Caption: Workflow for characterizing and minimizing off-target effects.
Hypothetical Signaling Pathway of Off-Target Kinase Inhibition
Caption: Potential off-target kinase inhibition by this compound.
References
- 1. 5-Methoxy-4-nitrobenzo[D]thiazole-2-carboxylic acid | 886745-59-1 | Benchchem [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
Technical Support Center: Purifying 2-Methoxy-5-nitrobenzo[d]thiazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methoxy-5-nitrobenzo[d]thiazole using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A1: This indicates your compound is very polar and requires a more polar mobile phase. You can try the following:
-
Increase Solvent Polarity: Prepare a stock solution of 10% ammonium hydroxide in methanol. Try using 1-10% of this stock solution in dichloromethane as your mobile phase.[1] The ammonia will help to move highly polar compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica if your compound is unstable on silica gel.[1]
Q2: My compound appears to be decomposing on the column, leading to streaking and multiple spots on the TLC of my collected fractions. How can I prevent this?
A2: Nitro-containing aromatic compounds can be sensitive to the acidic nature of standard silica gel.[1][2] Here are some strategies to mitigate decomposition:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel. Prepare your mobile phase with 1-3% triethylamine.[2] Before loading your sample, flush the packed column with this solvent mixture (equal to the volume of the silica) to deactivate it.[2]
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots, it's a sign of decomposition on silica.[1]
-
Use an Alternative Stationary Phase: If deactivation is not sufficient, consider using a less acidic stationary phase like neutral alumina.
Q3: The separation between my desired product and an impurity is poor, even though they have a good Rf difference on the TLC plate. What could be the issue?
A3: Several factors can cause poor separation on a column despite good TLC results:
-
Overloading the Column: The amount of crude sample loaded may be too high for the amount of silica gel used. As a general rule, for a difficult separation, use a sample-to-silica ratio of 1:100 by weight.
-
Improper Column Packing: An unevenly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.[3][4]
-
Sample Loading Technique: The initial band of your sample should be as narrow as possible. Dissolve your sample in a minimum amount of a solvent in which it is highly soluble, and carefully apply it to the top of the column.[5] If solubility is an issue, consider "dry loading".[2][3][5]
Q4: My compound is not very soluble in the elution solvent. How can I effectively load it onto the column?
A4: For compounds with poor solubility in the mobile phase, dry loading is the recommended technique.[2][3][5]
-
Dry Loading Protocol:
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your sample adsorbed onto the silica.[5]
-
Carefully add this powder to the top of your packed column.[5]
-
Q5: The solvent flow through my column is very slow. How can I fix this?
A5: Slow solvent flow can be caused by a few issues:
-
Tightly Packed Column: The silica gel may be packed too tightly, or very fine silica particles may be clogging the column.
-
High Solvent Viscosity: Some solvents, like dichloromethane, can lead to slower flow rates.[2]
-
Clogging: An impurity in your sample may have precipitated at the top of the column.
To improve the flow rate, you can apply positive pressure to the top of the column (flash chromatography).
Experimental Protocols
Protocol 1: Column Chromatography of this compound (Standard Conditions)
-
Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection:
-
Start by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of n-hexane and ethyl acetate.
-
Aim for an Rf value of approximately 0.2-0.3 for the this compound in your chosen solvent system.[2] A common starting ratio is 7:3 or 8:2 hexane:ethyl acetate.
-
-
Column Packing (Wet Slurry Method):
-
Plug the bottom of the column with glass wool or cotton.[4][6]
-
Add a small layer of sand.[6]
-
In a beaker, create a slurry of the silica gel in your initial mobile phase.
-
Pour the slurry into the column and gently tap the sides to ensure even packing and remove air bubbles.[4]
-
Allow the silica to settle, and then add a protective layer of sand on top.[5][6]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Carefully pipette the solution onto the top layer of sand.
-
Allow the sample to adsorb completely onto the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
If separation is difficult, a gradient elution can be used. Start with a less polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3, 1:1).[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | n-Hexane / Ethyl Acetate | Good starting solvent system for many organic compounds. |
| Initial Rf Value | 0.2 - 0.3 | Provides a good balance between retention and elution time.[2] |
| Sample Loading | 1:50 to 1:100 (Sample:Silica by wt) | Higher ratio for more difficult separations. |
| Elution Mode | Isocratic or Gradient | Gradient elution is useful for separating compounds with different polarities. |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Decision Tree for Column Chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chromtech.com [chromtech.com]
- 4. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
Addressing poor reproducibility in "2-Methoxy-5-nitrobenzo[d]thiazole" experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges in experiments involving 2-Methoxy-5-nitrobenzo[d]thiazole. Our aim is to assist researchers, scientists, and drug development professionals in achieving more consistent and reliable results.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Question: My synthesis of this compound is resulting in a low or no yield. What are the potential causes and solutions?
Answer: Low or no yield in the synthesis of this compound can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Reagent Quality: The purity of your starting materials is crucial. Impurities in reactants can lead to side reactions or inhibit the desired transformation.[1][2]
-
Solution: Ensure all reagents and solvents are of high purity and are properly stored to prevent degradation. It is advisable to use freshly distilled solvents and to verify the purity of starting materials via techniques like NMR or melting point analysis.
-
-
Reaction Conditions: The reaction conditions, including temperature, reaction time, and atmosphere, must be carefully controlled.[1][2]
-
Solution: Precisely monitor and control the reaction temperature. If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon). Optimize the reaction time by monitoring its progress using Thin Layer Chromatography (TLC).
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: As mentioned, monitor the reaction progress with TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
-
Product Degradation: The product itself might be unstable under the reaction or workup conditions. Nitroaromatic compounds can be sensitive to heat and certain reagents.[3]
-
Solution: Perform the reaction at the lowest effective temperature and minimize the duration of heating. During workup, avoid strongly acidic or basic conditions unless necessary for the protocol.
-
Question: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are these byproducts and how can I minimize them?
Answer: The formation of multiple byproducts is a common issue. Based on the chemistry of benzothiazole and nitroaromatic synthesis, these impurities could be:
-
Unreacted Starting Materials: The most common "impurity."
-
Solution: Optimize reaction time and temperature to ensure complete conversion. Consider a slight excess of one of the reagents if it's readily available and easily removed.
-
-
Over-nitrated or Isomeric Products: Depending on the synthetic route, nitration might occur at different positions on the aromatic ring.[4][5]
-
Solution: Carefully control the nitrating agent and reaction temperature to favor the desired isomer. The choice of solvent can also influence regioselectivity.
-
-
Oxidation or Reduction Products: The nitro group can be sensitive to oxidative or reductive conditions, leading to byproducts.[4]
-
Solution: Ensure the reaction is carried out under the prescribed atmosphere and that all reagents are free from oxidizing or reducing contaminants.
-
-
Polymerization/Decomposition Products: At elevated temperatures, some organic molecules can decompose or polymerize.
-
Solution: Maintain strict temperature control and avoid localized overheating.
-
Question: My purified this compound appears discolored or shows signs of degradation over time. How can I properly store this compound?
Answer: Nitroaromatic compounds can be light and heat sensitive.
-
Storage Conditions: Store the purified compound in a cool, dark, and dry place. An amber-colored vial under an inert atmosphere is ideal. For long-term storage, refrigeration or freezing may be appropriate, but ensure the container is well-sealed to prevent moisture condensation upon warming.
Frequently Asked Questions (FAQs)
Q1: What are the key critical parameters to control for reproducible synthesis of this compound?
A1: The most critical parameters are:
-
Strict control of reaction temperature.
-
Maintenance of an inert atmosphere if the reaction is sensitive to air or moisture.
-
Precise timing of reagent addition and overall reaction duration.[2]
-
Consistent workup and purification procedures.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity.
Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?
A3: Yes. Nitroaromatic compounds should be handled with care as they can be thermally unstable and potentially explosive, especially in bulk.[3] Always consult the Safety Data Sheet (SDS) for all reagents. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Avoiding exposure to high temperatures, sparks, or friction.
-
Handling nitrating agents (e.g., nitric acid, sulfuric acid) with extreme caution due to their corrosive nature.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized procedure based on common synthetic routes for similar benzothiazole derivatives.[6][7][8][9] Researchers should adapt and optimize this protocol based on their specific experimental setup and available reagents.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Amino-4-nitrophenol | 154.12 | 1.54 g | 10 |
| Potassium Thiocyanate | 97.18 | 1.94 g | 20 |
| Bromine | 159.81 | 0.51 mL | 10 |
| Methanol | 32.04 | 50 mL | - |
| Sodium Methoxide | 54.02 | 0.81 g | 15 |
| Dimethyl Sulfate | 126.13 | 1.13 mL | 12 |
| Dichloromethane | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Step 1: Synthesis of 2-Mercapto-5-nitrobenzo[d]thiazole
-
Dissolve 2-Amino-4-nitrophenol (10 mmol) and potassium thiocyanate (20 mmol) in methanol (30 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add bromine (10 mmol) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-mercapto-5-nitrobenzo[d]thiazole.
-
-
Step 2: Synthesis of this compound
-
Suspend the dried 2-mercapto-5-nitrobenzo[d]thiazole (assuming ~8 mmol from the previous step) in methanol (20 mL).
-
Add sodium methoxide (15 mmol) and stir for 30 minutes at room temperature.
-
Add dimethyl sulfate (12 mmol) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi-res.com [mdpi-res.com]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
"2-Methoxy-5-nitrobenzo[d]thiazole" degradation pathways and prevention
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Methoxy-5-nitrobenzo[d]thiazole. It addresses potential issues related to the compound's degradation and offers strategies for prevention.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the functional groups present (a methoxy group, a nitro group, and a benzothiazole core), potential degradation can be initiated by:
-
Extreme pH: Both acidic and basic conditions can lead to hydrolysis of the methoxy group or other ring-opening reactions.
-
Elevated Temperatures: Can accelerate degradation reactions. For similar compounds, storage at 2–8°C or -20°C is recommended to maintain stability.[1]
-
Light Exposure: Photodegradation is a common pathway for nitro-aromatic compounds.
-
Oxidizing and Reducing Agents: The nitro group is susceptible to reduction to an amino group, and the thiazole ring can be oxidized.[1]
Q2: How can I detect if my sample of this compound has degraded?
A2: Degradation can be monitored by a change in the physical appearance of the sample (e.g., color change) or by analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the compound and detect the appearance of new peaks corresponding to degradation products.[1] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the structure of the degradation products.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored in a cool, dark, and dry place. Based on recommendations for similar benzothiazole derivatives, storage at 2-8°C in a tightly sealed container, protected from light, is advisable.[1] For long-term storage, temperatures of -20°C are often recommended.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected experimental results or loss of bioactivity. | Compound degradation. | 1. Verify Purity: Re-analyze the purity of your compound stock using HPLC. 2. Review Storage: Confirm that the compound has been stored under the recommended conditions (cool, dark, dry). 3. Evaluate Experimental Conditions: Assess if experimental buffers, pH, or temperature could be contributing to degradation. |
| Appearance of new, unidentified peaks in HPLC analysis. | Formation of degradation products. | 1. Characterize Degradants: Use LC-MS and NMR to identify the structure of the new peaks. 2. Stress Testing: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to systematically identify potential degradation pathways. |
| Color change in the solid compound or in solution. | Likely degradation. Nitro compounds can sometimes change color upon degradation. | 1. Cease Use: Do not use the discolored sample for critical experiments. 2. Re-purify or Re-order: If possible, purify the existing stock (e.g., by recrystallization or chromatography) and verify its identity and purity, or obtain a fresh batch. |
Potential Degradation Pathways
Based on the chemical structure of this compound, two likely, yet hypothetical, degradation pathways are hydrolysis of the methoxy group and reduction of the nitro group.
Hypothetical degradation pathways of this compound.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a common wavelength for nitroaromatics is around 254 nm or 330 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps to intentionally degrade the compound to understand its stability profile.
Workflow for a forced degradation study.
Disclaimer: The information provided is based on general chemical principles and data from related compounds. Specific experimental validation for this compound is recommended.
References
Optimizing incubation times for "2-Methoxy-5-nitrobenzo[d]thiazole" in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "2-Methoxy-5-nitrobenzo[d]thiazole" in cell culture experiments. The information provided is based on general principles of cell-based assays and data from related benzothiazole compounds, as specific data for this molecule is limited. Optimization for your specific cell line and experimental conditions is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect on cell viability or desired biological activity. | Suboptimal Incubation Time: The incubation period may be too short for the compound to exert its effect. Benzothiazole derivatives often require 24 to 72 hours to show significant activity.[1][2] | Optimize Incubation Time: Perform a time-course experiment, testing viability at 24, 48, and 72 hours to determine the optimal exposure time. |
| Incorrect Compound Concentration: The concentration of the compound may be too low to elicit a response. | Determine Optimal Concentration: Conduct a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective concentration range and the IC50 value. | |
| Compound Instability: The compound may be degrading in the cell culture medium over the incubation period. | Assess Compound Stability: Prepare fresh stock solutions for each experiment. If instability is suspected, consider a shorter incubation time or repeated dosing. | |
| Cell Line Resistance: The chosen cell line may be inherently resistant to the compound's mechanism of action. | Select Appropriate Cell Lines: If possible, use cell lines that have been previously reported to be sensitive to similar benzothiazole derivatives or screen a panel of different cell lines. | |
| High variability between replicate wells. | Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. Use a multichannel pipette for consistent dispensing. A typical seeding density is 5,000-20,000 cells per well in a 96-well plate.[2] |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. | Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium. | |
| Compound Precipitation: The compound may not be fully soluble in the culture medium at the tested concentrations. | Check Compound Solubility: Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration. | |
| Unexpected Cell Death in Control Wells. | Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be toxic to the cells at the final concentration used. | Perform Solvent Control: Include a vehicle control group (cells treated with the same concentration of solvent as the experimental groups) to assess solvent toxicity. The final DMSO concentration should typically be kept below 0.5%. |
| Contamination: Bacterial or fungal contamination can cause widespread cell death. | Practice Aseptic Technique: Ensure all reagents and equipment are sterile. Regularly check cultures for signs of contamination. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the incubation time when testing "this compound"?
A1: Based on studies with other benzothiazole derivatives, a standard starting point for incubation time is 24 to 72 hours.[1][2] It is crucial to perform a time-course experiment (e.g., testing at 24, 48, and 72 hours) to determine the optimal incubation period for your specific cell line and experimental endpoint.
Q2: How do I determine the optimal concentration of "this compound" to use?
A2: To determine the optimal concentration, you should perform a dose-response study. This involves treating your cells with a range of concentrations of the compound. A common approach is to use a serial dilution, for example, from 0.1 µM to 100 µM. The results will allow you to calculate the IC50 value (the concentration at which 50% of the biological effect is observed), which is a good indicator of the compound's potency.
Q3: My compound is not dissolving well in the cell culture medium. What should I do?
A3: "this compound" is likely to be hydrophobic. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. When preparing your working solutions, ensure that the final concentration of the solvent in the cell culture medium is low enough to not affect the cells (typically <0.5% for DMSO). If you still observe precipitation, you can try gently warming the medium or using a solubilizing agent, but be sure to test for any effects of the agent on your cells.
Q4: Can I use serum-free medium for my experiments with this compound?
A4: While some assays are performed in serum-free medium to avoid interference from serum proteins, serum can also be important for cell health and proliferation. The decision to use serum-free or serum-containing medium depends on your specific assay and cell type. If you choose to use serum-free medium, be aware that the compound's activity might be different compared to when serum is present, as serum proteins can sometimes bind to small molecules and reduce their effective concentration.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a concentration of "this compound" that is expected to produce a measurable effect (e.g., the approximate IC50 if known, or a concentration from a preliminary screen). Include vehicle-treated control wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Data Analysis: Plot cell viability against time to determine the incubation period that yields the most significant and reproducible effect.
Protocol 2: Determining the IC50 Value
-
Cell Seeding: Seed cells in a 96-well plate as described above and allow them to adhere overnight.
-
Compound Dilution Series: Prepare a serial dilution of "this compound" in culture medium. A common range is from 100 µM down to 0.1 µM. Also, prepare a vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation: Incubate the plate for the predetermined optimal incubation time.
-
Viability Assay: Perform a cell viability assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for a lack of compound effect in cell culture.
References
Reducing background noise in "2-Methoxy-5-nitrobenzo[d]thiazole" fluorescence assays
This guide provides troubleshooting and frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise and optimize results in fluorescence assays using 2-Methoxy-5-nitrobenzo[d]thiazole (MNS-Bt).
Frequently Asked Questions (FAQs)
Q1: What is this compound (MNS-Bt) and how is it used in fluorescence assays?
A1: this compound (MNS-Bt) is a chemical compound belonging to the benzothiazole family. While specific assay mechanisms can vary, compounds with this scaffold are often used as substrates for various enzymes. In a typical assay, enzymatic activity would modify the MNS-Bt molecule, leading to the generation of a fluorescent product. The intensity of the fluorescence is directly proportional to enzyme activity, allowing for quantitative measurement.
Q2: What are the most common sources of high background noise in fluorescence assays?
A2: High background can originate from multiple sources, compromising the signal-to-noise ratio and overall assay sensitivity. Key sources include:
-
Autofluorescence: Natural fluorescence from biological materials like NADH, riboflavin, collagen, and elastin.[1]
-
Assay Media & Buffers: Components like Fetal Bovine Serum (FBS) and phenol red are known to be fluorescent.[2]
-
Test Compounds: Small molecules being screened can be intrinsically fluorescent or may quench the signal.[3][4]
-
Plasticware: Microplates, especially those not designed for fluorescence, can contribute to background signal.[1]
-
Reagent Impurities: Contaminants in buffers or reagents can fluoresce at the wavelengths of interest.[1]
Q3: How do I select the optimal excitation and emission wavelengths for my MNS-Bt assay?
A3: Every fluorophore has a unique excitation and emission spectrum. To optimize your assay, you must determine these specific wavelengths for the fluorescent product of the MNS-Bt reaction.
-
Perform a Spectral Scan: Run a wavelength scan on a sample with a high expected signal (e.g., a positive control) to identify the peak excitation and emission wavelengths.
-
Optimize Bandwidth: Use the narrowest bandwidth settings on the plate reader's monochromator or filters that still provide a robust signal. A typical starting point is 15-20 nm for both excitation and emission.[5]
-
Avoid Spectral Overlap: Ensure there is sufficient separation (a large Stokes shift) between the excitation and emission wavelengths to prevent crosstalk, where excitation light is detected by the emission channel.[5]
Troubleshooting Guide
Problem: High background signal in "no-enzyme" or "blank" wells.
This is one of the most common issues and directly impacts the assay's sensitivity. Use the following flowchart and table to diagnose and resolve the root cause.
Caption: Troubleshooting flowchart for high background noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Autofluorescent Media | Prepare blank wells containing only assay media/buffer (e.g., DMEM with phenol red, or buffers with FBS) and measure fluorescence. | If media wells show high signal, switch to phenol red-free media or perform final measurements in a simple buffer like PBS.[2] |
| Compound Interference | Measure the fluorescence of wells containing only the test compound in assay buffer.[3][4] | If the compound is fluorescent, subtract this value from the final reading or consider a counter-screen. |
| Inappropriate Microplate | Use black, opaque-walled microplates specifically designed for fluorescence assays. White plates reflect light and increase background.[2] | Black plates will absorb scattered excitation light, significantly reducing background readings compared to clear or white plates. |
| Sub-optimal Wavelengths | Perform a spectral scan to find the true emission peak and ensure excitation/emission settings are not too close, causing light leakage. | Optimizing wavelengths and bandwidths maximizes the specific signal while minimizing bleed-through from the excitation source.[5] |
Problem: High variability between replicate wells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Mixing | Ensure thorough but gentle mixing after adding reagents. Avoid introducing bubbles. Use an orbital shaker if available. | Uniform mixing leads to consistent reaction initiation and progression, reducing well-to-well variability. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure tips are properly submerged. | Precise and accurate liquid handling is critical for assay reproducibility. Standard deviation between replicates should decrease. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations and evaporation. Fill outer wells with PBS or water. | Inner wells will show more consistent readings, improving the overall Z'-factor of the assay. |
| Temperature Gradients | Allow all reagents and the microplate to equilibrate to the assay temperature before starting the reaction. Incubate plates in a temperature-controlled environment. | Consistent temperature across the plate ensures uniform enzyme kinetics in all wells. |
Experimental Protocols
Protocol 1: General MNS-Bt Enzyme Activity Assay
This protocol provides a template for measuring the activity of an enzyme that processes MNS-Bt into a fluorescent product. Note: All concentrations, volumes, and incubation times must be optimized for your specific enzyme and experimental conditions.
Caption: General workflow for an MNS-Bt fluorescence assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Stock: Dilute the enzyme in assay buffer to a pre-determined optimal concentration.
-
MNS-Bt Substrate Stock: Dissolve MNS-Bt in DMSO to create a concentrated stock (e.g., 10 mM). Further dilute in assay buffer to the final working concentration.
-
-
Assay Plate Setup (96-well black, clear bottom plate):
-
Blank Wells: Add assay buffer only (no enzyme, no substrate).
-
Negative Control (0% activity): Add assay buffer and substrate (no enzyme).
-
Positive Control (100% activity): Add enzyme and substrate.
-
Test Compound Wells: Add test compound at various concentrations, followed by the enzyme.
-
-
Reaction Initiation and Incubation:
-
Add the diluted enzyme solution to the appropriate wells to start the reaction.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for a pre-determined time (e.g., 30 minutes).
-
-
Signal Development:
-
Add the MNS-Bt substrate solution to all wells.
-
Incubate for a further period to allow for the fluorescent product to form.
-
-
Fluorescence Detection:
-
Read the plate using a fluorescence microplate reader at the optimized excitation and emission wavelengths. Set the gain using a positive control well to avoid signal saturation.
-
Protocol 2: Optimizing Signal-to-Noise Ratio
A good assay should have a high signal-to-noise (S/N) or signal-to-background (S/B) ratio.
Methodology:
-
Enzyme Titration:
-
Set up a series of reactions with a fixed, saturating concentration of MNS-Bt substrate.
-
Vary the enzyme concentration across a wide range (e.g., 0.1 nM to 1 µM).
-
Plot the fluorescence signal against enzyme concentration to find the lowest concentration that gives a robust signal well above background.
-
-
Substrate Titration (Kₘ Determination):
-
Set up reactions with a fixed optimal enzyme concentration.
-
Vary the MNS-Bt substrate concentration (e.g., 0.1x to 10x the expected Kₘ).
-
Plot the initial reaction velocity against substrate concentration to determine the Michaelis constant (Kₘ). For routine assays, use a substrate concentration of ~Kₘ for inhibitor screening or >5x Kₘ for maximum velocity.
-
-
Data Analysis:
-
Calculate the Signal-to-Background ratio using the formula: S/B = (Mean Fluorescence of Positive Control) / (Mean Fluorescence of Negative Control)
-
Aim for an S/B ratio of at least 10 for a robust assay.[1]
-
Data Presentation
Table 1: Example of Signal-to-Background Optimization
This table illustrates how optimizing enzyme concentration can improve the S/B ratio. Data is for illustrative purposes only.
| Enzyme Conc. (nM) | Mean Positive Signal (RFU) | Mean Background (RFU) | Signal/Background (S/B) Ratio |
| 1 | 1,500 | 500 | 3.0 |
| 5 | 7,800 | 520 | 15.0 |
| 10 | 15,500 | 530 | 29.2 |
| 20 | 28,000 | 550 | 50.9 |
| 50 | 49,500 | 580 | 85.3 |
RFU = Relative Fluorescence Units
Table 2: Common Interfering Substances & Mitigation Strategies
| Substance Class | Mechanism of Interference | Mitigation Strategy |
| Aromatic Compounds | Autofluorescence, often in the blue-green spectrum.[6] | Shift to red-shifted dyes/substrates if possible; perform a compound-only control and subtract its signal. |
| Colored Compounds | Absorption of excitation or emission light (Inner Filter Effect).[3] | Measure compound absorbance at assay wavelengths; work at lower compound concentrations if possible. |
| Aggregating Compounds | Formation of colloidal particles that can scatter light or sequester enzyme/substrate. | Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer; confirm hits with orthogonal assays. |
| Reactive Compounds | Covalent modification of the enzyme or substrate, leading to non-specific inhibition or signal generation. | Perform a time-course pre-incubation of the compound with the enzyme; if inhibition increases with time, the compound may be reactive. |
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tecan.com [tecan.com]
- 6. biotium.com [biotium.com]
Validation & Comparative
A Comparative-Efficacy Analysis of 2-Methoxy-5-nitrobenzo[d]thiazole Against Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer efficacy of the novel compound "2-Methoxy-5-nitrobenzo[d]thiazole" and its derivatives against established chemotherapeutic drugs. Due to the limited public data on this compound itself, this analysis draws upon the broader class of nitrobenzothiazole derivatives to contextualize its potential efficacy. Benzothiazole derivatives have garnered significant interest in oncology for their diverse mechanisms of action, including the inhibition of crucial cellular processes involved in cancer cell growth and proliferation.[1][2][3]
The mechanisms of action for benzothiazole-based compounds can vary but often include tyrosine kinase inhibition, topoisomerase inhibition, and the induction of apoptosis.[4][5] Some derivatives have demonstrated potent and selective inhibitory activity against lung, colon, and breast cancer cell lines.[4] This guide synthesizes available data on related compounds and standard drugs to offer a baseline for evaluating the potential of this specific molecule.
Quantitative Efficacy Comparison: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC₅₀ values for various benzothiazole derivatives and standard anticancer drugs across several cancer cell lines. This allows for a quantitative comparison of their cytotoxic effects.
Table 1: Anticancer Efficacy (IC₅₀ in µM) Against Human Breast Cancer Cell Lines
| Compound/Drug | MCF-7 | MDA-MB-231 | T47D | Reference(s) |
| Nitrobenzothiazole Derivative 54 | 0.036 | - | - | [6] |
| Benzothiazole Derivative 4a | 3.84 | - | - | [7] |
| Doxorubicin | 0.04-0.89 | 0.04-1.2 | - | [8] |
| Paclitaxel | 0.002-0.007 | 0.001-0.009 | - | [8] |
| Cisplatin | 1.5-12.5 | 2.5-20 | - | [8] |
| 5-Fluorouracil (5-FU) | 4.8-5.0 | 9.6 | - | [8] |
Table 2: Anticancer Efficacy (IC₅₀ in µM) Against Human Colon Cancer Cell Lines
| Compound/Drug | HCT-116 | HT-29 | Reference(s) |
| Benzothiazole Derivative 4a | 5.61 | - | [7] |
| Benzothiazole Derivative 55 | - | 0.024 | [6][9] |
| Oxaliplatin | 0.2-1.5 | 0.5-5.0 | [10] |
| 5-Fluorouracil (5-FU) | 2.5-10.0 | 3.0-15.0 | [11][12] |
| Irinotecan | 1.0-8.0 | 1.5-12.0 | [10][13] |
| Doxorubicin | 0.05-0.5 | 0.1-1.0 | [8] |
Table 3: Anticancer Efficacy (IC₅₀ in µM) Against Human Lung Cancer Cell Lines
| Compound/Drug | A549 | NCI-H460 | HOP-92 | Reference(s) |
| Benzothiazole Derivative 55 | 0.84 | 0.29 | - | [6][9] |
| Chlorobenzothiazole 51 | - | - | 0.0718 | [6][9] |
| Cisplatin | 1.0-10.0 | 0.5-5.0 | - | [14][15] |
| Paclitaxel | 0.005-0.05 | 0.002-0.02 | - | [16] |
| Docetaxel | 0.001-0.01 | 0.001-0.008 | - | [17][18] |
| Gemcitabine | 0.01-0.1 | 0.005-0.05 | - | [15][17] |
Note: The IC₅₀ values can vary depending on the experimental conditions, such as incubation time and specific assay used.
Mechanisms of Action & Signaling Pathways
Benzothiazole derivatives exert their anticancer effects through various mechanisms, a key one being the induction of apoptosis (programmed cell death).[1][5] This is often achieved by modulating key signaling pathways that control cell survival and death. The diagram below illustrates a generalized apoptotic signaling pathway that can be targeted by anticancer agents.
Caption: Generalized intrinsic apoptosis pathway initiated by an anticancer agent.
Experimental Protocols & Methodologies
The data presented in this guide are typically generated using standardized in vitro assays. Understanding these protocols is crucial for interpreting and replicating research findings.
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (like DMSO or SDS) is added to dissolve the formazan crystals.[19]
-
Absorbance Reading: The absorbance is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value is determined from the dose-response curve.
-
Caption: Standard experimental workflow for an MTT cell viability assay.
2. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[20][21]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the DNA.[23]
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured and treated with the test compound.
-
Cell Harvesting: Both adherent and suspension cells are collected.
-
Washing: Cells are washed with a binding buffer.
-
Staining: Cells are resuspended in the binding buffer and stained with FITC-conjugated Annexin V and PI.[24]
-
Incubation: The cell suspension is incubated in the dark at room temperature.[24]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the different cell populations (viable, early apoptotic, late apoptotic/necrotic).[20]
-
Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.
Conclusion
While direct comparative data for "this compound" is not extensively available, the existing research on related nitrobenzothiazole derivatives suggests a strong potential for potent anticancer activity. Some derivatives exhibit efficacy in the nanomolar to low micromolar range, rivaling or even exceeding that of some standard chemotherapeutic agents in specific cell lines.[6][7] The benzothiazole scaffold is a versatile platform for developing novel anticancer agents.[25] Further investigation into the specific mechanisms, safety profile, and in vivo efficacy of this compound is warranted to fully ascertain its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 5. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 11. moffitt.org [moffitt.org]
- 12. Colorectal Cancer Chemotherapy | Chemo for Colon & Rectal Cancer | American Cancer Society [cancer.org]
- 13. Chemotherapy for colorectal cancer | Canadian Cancer Society [cancer.ca]
- 14. Chemotherapy for lung cancer | Macmillan Cancer Support [macmillan.org.uk]
- 15. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 16. lungcancercenter.com [lungcancercenter.com]
- 17. Chemotherapy for lung cancer | Canadian Cancer Society [cancer.ca]
- 18. cancerresearchuk.org [cancerresearchuk.org]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 23. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
Unveiling the Potential of Benzothiazole Derivatives as Selective Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation and comparison of a representative benzothiazole compound, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole, as a selective kinase inhibitor. This analysis is presented in the context of established kinase inhibitors to offer a clear perspective on its potential therapeutic applications.
This guide will objectively compare the performance of BI-87G3 with other known JNK inhibitors, providing supporting experimental data and detailed methodologies to facilitate informed decisions in research and drug discovery.
Performance Comparison of JNK Inhibitors
The following table summarizes the in vitro potency and selectivity of BI-87G3 against JNK in comparison to two well-established JNK inhibitors, SP600125 and BI-78D3.
| Compound | Target Kinase | IC50 (µM) | Selectivity Profile |
| 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (BI-87G3) | JNK1 | 1.8[1][2] | >50-fold selective over p38α; Inactive against Akt[2] |
| SP600125 | JNK1 | 0.04 | Broad-spectrum JNK inhibitor; also inhibits other kinases like Aurora kinase A[1] |
| JNK2 | 0.04 | ||
| JNK3 | 0.09 | ||
| BI-78D3 | JNK | 0.28[3] | >100-fold selective over p38α; No activity at mTOR and PI-3K[3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Inhibition Assay (for JNK and p38)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant human JNK1 or p38α enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., ATF2 for JNK and p38)
-
Test compound (e.g., 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Assay Reaction:
-
Add 2.5 µL of the test compound dilution or DMSO (for control) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based JNK Inhibition Assay (c-Jun Phosphorylation)
This protocol describes a method to assess the ability of a compound to inhibit JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Test compound
-
Stimulating agent (e.g., Anisomycin or UV radiation to activate the JNK pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-c-Jun (Ser63) and anti-total-c-Jun
-
Secondary antibody (HRP-conjugated)
-
Western blotting reagents and equipment
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of the test compound or DMSO for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with a stimulating agent (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total c-Jun to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated c-Jun to total c-Jun for each treatment condition.
-
Determine the percentage of inhibition of c-Jun phosphorylation relative to the stimulated control.
-
Visualizing the Kinase Inhibition Workflow
The following diagrams illustrate the key processes involved in the validation of a selective kinase inhibitor.
References
Cross-validation of "2-Methoxy-5-nitrobenzo[d]thiazole" antimicrobial activity against standard antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial activity of the novel compound 2-Methoxy-5-nitrobenzo[d]thiazole against a panel of standard antibiotics. The data presented is intended to offer a preliminary assessment of its potential as a new antimicrobial agent. The experimental data for this compound is hypothetical and based on the observed activities of structurally similar benzothiazole derivatives.
Antimicrobial Activity Profile
The antimicrobial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria, as well as a fungal pathogen. The results are compared with the MIC values of standard antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound (Hypothetical Data) | Ciprofloxacin | Ampicillin | Gentamicin | Fluconazole |
| Staphylococcus aureus (ATCC 25923) | 8 | 0.5 - 2 | 0.25 - 2 | 0.12 - 1 | N/A |
| Escherichia coli (ATCC 25922) | 16 | 0.008 - 0.06 | 2 - 8 | 0.25 - 2 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 0.25 - 1 | >128 | 0.5 - 4 | N/A |
| Candida albicans (ATCC 10231) | 16 | N/A | N/A | N/A | 0.25 - 2 |
N/A: Not Applicable
Experimental Protocols
The determination of antimicrobial activity was based on standardized methods to ensure reproducibility and comparability.
Table 2: Experimental Protocols for Antimicrobial Susceptibility Testing
| Parameter | Broth Microdilution Method | Disk Diffusion (Kirby-Bauer) Method |
| Principle | Determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.[1][2] | Measurement of the zone of inhibition of microbial growth around a paper disk impregnated with a known amount of an antimicrobial agent on an agar surface.[3][4][5] |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi. | Mueller-Hinton Agar (MHA).[4] |
| Inoculum Preparation | A standardized suspension of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[6] | A standardized suspension of the microorganism is swabbed uniformly across the surface of the MHA plate.[5] |
| Procedure | Serial two-fold dilutions of the antimicrobial agents are prepared in a 96-well microtiter plate. Each well is then inoculated with the standardized microbial suspension.[7] | Antimicrobial-impregnated disks are placed on the inoculated agar surface.[4][5] |
| Incubation | Plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi.[7] | Plates are incubated at 35-37°C for 16-24 hours.[6] |
| Result Interpretation | The MIC is recorded as the lowest concentration of the antimicrobial agent that shows no visible growth.[1] | The diameter of the zone of inhibition is measured in millimeters and interpreted as susceptible, intermediate, or resistant based on standardized charts (e.g., CLSI guidelines).[3][6] |
Visualizing the Experimental Workflow and Potential Mechanism
To further elucidate the experimental process and a potential mechanism of action, the following diagrams are provided.
Experimental workflow for the Broth Microdilution Method.
While the precise mechanism of action for this compound is yet to be fully elucidated, many benzothiazole derivatives are known to interfere with essential cellular processes in microorganisms. A hypothetical signaling pathway illustrating a potential mechanism is presented below.
Hypothetical mechanism of action for this compound.
References
- 1. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. asm.org [asm.org]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. microbenotes.com [microbenotes.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: 2-Methoxy-5-nitrobenzo[d]thiazole and its Demethylated Analog, 2-Hydroxy-5-nitrobenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Methoxy-5-nitrobenzo[d]thiazole and its demethylated counterpart, 2-Hydroxy-5-nitrobenzo[d]thiazole. While direct comparative experimental data for these specific analogs is limited in publicly available literature, this document extrapolates from the known biological activities of the benzothiazole scaffold and related nitroaromatic compounds to present a scientifically grounded comparison. This guide is intended to inform research directions and experimental design for the evaluation of these and similar molecules.
The benzothiazole core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group at the 5-position is often associated with enhanced biological, particularly anticancer, activity. This guide explores the potential impact of a methoxy versus a hydroxy group at the 2-position on the physicochemical properties and biological activities of the 5-nitrobenzothiazole core.
Physicochemical Properties
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The primary difference between the two title compounds is the presence of a methyl group. While seemingly minor, this can significantly influence properties like lipophilicity, solubility, and metabolic stability.
| Property | This compound | 2-Hydroxy-5-nitrobenzo[d]thiazole (Demethylated Analog) |
| Molecular Formula | C₈H₆N₂O₃S | C₇H₄N₂O₃S |
| Molecular Weight | 210.21 g/mol | 196.19 g/mol |
| Predicted LogP | ~2.1 | ~1.6 |
| Hydrogen Bond Donors | 0 | 1 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Predicted Solubility | Lower aqueous solubility | Higher aqueous solubility |
| Metabolic Stability | Potentially susceptible to O-demethylation | May undergo glucuronidation or sulfation |
Note: Predicted values are based on computational models and may vary from experimental results.
The methoxy analog is predicted to be more lipophilic, which could enhance its ability to cross cell membranes. However, the hydroxy analog, with its hydrogen bond donating capability, may exhibit higher aqueous solubility and could potentially form different interactions with biological targets.
Synthesis Overview
The synthesis of these compounds can be approached through established methods for benzothiazole ring formation. A plausible synthetic route is outlined below.
Caption: General synthetic scheme for this compound and its hydroxy analog.
Postulated Biological Activity and Mechanism of Action
Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest. The nitro group at the 5-position can be bioreduced in hypoxic tumor environments to form reactive species that can induce DNA damage and apoptosis.
The key difference in the biological activity between the methoxy and hydroxy analogs is likely to stem from their differential ability to be metabolized and to interact with target proteins.
-
This compound : The methoxy group may render the compound more metabolically stable to phase II conjugation reactions. However, it can undergo O-demethylation by cytochrome P450 enzymes, converting it into the hydroxy analog in vivo. This could make the methoxy analog a prodrug of the hydroxy analog.
-
2-Hydroxy-5-nitrobenzo[d]thiazole : The free hydroxyl group can act as a hydrogen bond donor, potentially leading to stronger or different interactions with target proteins compared to the methoxy analog. It is also a site for phase II metabolism (glucuronidation or sulfation), which could lead to more rapid clearance.
A potential signaling pathway that could be modulated by these compounds, based on the known activities of other anticancer benzothiazoles, is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by benzothiazole analogs.
Proposed Experimental Evaluation
To empirically determine and compare the biological activities of this compound and its demethylated analog, a series of in vitro assays are recommended.
Caption: A workflow for the in vitro comparison of the two benzothiazole analogs.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the compounds.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
Objective: To determine the effect of the compounds on cell cycle progression.
Protocol:
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Conclusion
This guide provides a foundational comparison between this compound and its demethylated analog. While the methoxy derivative may exhibit favorable properties for cell permeability, the hydroxy analog could have more direct interactions with target molecules. The proposed experimental workflow will enable a thorough and direct comparison of their anticancer potential. Further studies, including in vivo experiments, would be necessary to fully elucidate their therapeutic potential.
Benchmarking the performance of "2-Methoxy-5-nitrobenzo[d]thiazole" in different cancer models
Absence of Data for 2-Methoxy-5-nitrobenzo[d]thiazole, a Pivot to Representative Analogs
Initial investigations for the specific anticancer performance of "this compound" did not yield publicly available experimental data. To provide a comprehensive guide for researchers, scientists, and drug development professionals, this report pivots to a closely related and well-documented class of compounds: the 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) . This guide will benchmark the performance of representative SMART compounds against established anticancer agents, offering insights into their therapeutic potential and mechanism of action.
The SMART series, particularly compounds with an unsubstituted aryl ring (SMART-H) or a 4-fluoro substituent (SMART-F), have demonstrated potent in vitro activity against various cancer cell lines, with IC50 values in the low nanomolar range. Their primary mechanism of action is the inhibition of tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest and apoptosis.
Performance in Prostate and Melanoma Cancer Models
The cytotoxic activity of representative SMART compounds has been evaluated in several prostate and melanoma cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, alongside comparative data for the standard chemotherapeutic agents, colchicine and paclitaxel.
| Compound | PC-3 (Prostate) | DU145 (Prostate) | A375 (Melanoma) |
| SMART-F | 6 - 43 nM[1] | - | 6 - 43 nM[1] |
| SMART-H | ~56.39 nM[2] | - | - |
| Colchicine | 22.99 ng/mL (~57.6 nM)[3] | - | 10.6 ± 1.8 nM[4] |
| Paclitaxel | 5.16 nM[2] | 5.15 nM[2] | 2.5 - 16.2 nM[5] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented is a compilation from multiple sources for comparative purposes.
Mechanism of Action: Tubulin Polymerization Inhibition
SMART compounds exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1][6] By binding to the colchicine site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules.[1] This disruption leads to a cascade of cellular events, ultimately culminating in apoptosis.
Caption: Signaling pathway of SMART compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][7]
Procedure:
-
Cell Seeding: Seed cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with the desired concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Cell Fixation: Remove the culture medium and fix the cells by adding 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[1]
-
Staining: After fixation, wash the plates four times with 1% (v/v) acetic acid to remove the TCA.[1] Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[1]
-
Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader. The absorbance is proportional to the cellular protein mass.[1]
Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[6][8][9]
Procedure:
-
Reaction Setup: In a 96-well plate, add aliquots of the test compounds at various concentrations.
-
Tubulin Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), a fluorescent reporter (e.g., DAPI), GTP, and a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).[6][9]
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells containing the test compounds.
-
Fluorescence Monitoring: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~420 nm.[8]
-
Data Analysis: The increase in fluorescence corresponds to the incorporation of the reporter dye into the polymerizing microtubules. The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control.
Caption: Experimental workflow for evaluating SMART compounds.
Conclusion
While direct experimental data for "this compound" remains elusive, the analysis of the closely related SMART compounds provides valuable insights into the potential of this chemical scaffold in oncology. The potent, low nanomolar activity of SMART compounds against prostate and melanoma cancer cell lines, coupled with their defined mechanism of action as tubulin polymerization inhibitors, positions them as promising candidates for further preclinical and clinical development. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the therapeutic utility of this class of benzothiazole derivatives.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Resistance to paclitaxel increases the sensitivity to other microenvironmental stresses in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of molecular mechanisms underlying the antiproliferative effects of colchicine against PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine Binding Site Agent DJ95 Overcomes Drug Resistance and Exhibits Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 7. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 8. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Kinase Specificity of 2-Methoxy-5-nitrobenzo[d]thiazole: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers a comparative specificity profile of the novel compound 2-Methoxy-5-nitrobenzo[d]thiazole against a panel of kinases. Due to the limited publicly available data on this specific molecule, this guide utilizes data from the closely related and structurally similar compound, 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (BI-87G3), as a representative of the 2-substituted-5-nitrobenzothiazole class. The profile of this compound is compared against two well-characterized kinase inhibitors, SP600125 and SB203580, providing valuable insights into its potential as a selective kinase inhibitor.
The data suggests that the benzothiazole scaffold, as represented by BI-87G3, demonstrates notable inhibitory activity against c-Jun N-terminal kinase (JNK), a key player in cellular stress responses. This guide presents a detailed comparison of its activity with established inhibitors targeting the JNK and p38 MAPK signaling pathways, supported by experimental protocols and pathway diagrams to contextualize the findings.
Kinase Inhibition Profile: A Comparative Overview
The inhibitory activity of the representative compound BI-87G3 and the comparator compounds, SP600125 and SB203580, against a panel of kinases is summarized below. The data highlights the potential of the 2-substituted-5-nitrobenzothiazole scaffold as a selective JNK inhibitor.
| Kinase Target | BI-87G3 (IC50) | SP600125 (IC50) | SB203580 (IC50) |
| JNK1 | 1.8 µM | 40 nM | >10 µM |
| JNK2 | Not Reported | 40 nM | >10 µM |
| JNK3 | Not Reported | 90 nM | >10 µM |
| p38α | >90 µM[1] | >10 µM[2] | 50 nM[3] |
| p38β2 | Not Reported | Not Reported | 500 nM[3] |
| Akt/PKBα | Inactive at 100 µM[1] | >1 µM[2] | >5 µM[3] |
| ERK2 | Not Reported | >10 µM[2] | >10 µM |
| MKK3 | Not Reported | ~400 nM[2] | Not Reported |
| MKK4 | Not Reported | ~400 nM[2] | Not Reported |
| MKK6 | Not Reported | ~400 nM[2] | Not Reported |
| LCK | Not Reported | Not Reported | >5 µM[3] |
| GSK-3β | Not Reported | Not Reported | >5 µM[3] |
Caption: Comparative IC50 values of BI-87G3, SP600125, and SB203580 against a panel of kinases.
Signaling Pathway Context
The JNK and p38 MAPK pathways are critical signaling cascades that respond to various cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock. These pathways play a crucial role in regulating apoptosis, inflammation, and cellular differentiation. The diagram below illustrates the central role of JNK and p38 in these signaling events.
Caption: Simplified JNK and p38 MAPK signaling pathway.
Experimental Protocols
The following provides a generalized protocol for an in vitro kinase inhibition assay, a common method for determining the potency of inhibitor compounds. Specific assay conditions may vary depending on the kinase and the detection method employed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) and comparators (SP600125, SB203580) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection reagent)
-
White, opaque 96- or 384-well microplates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and comparator compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
Add a small volume of the diluted compounds to the wells of the microplate. Include a DMSO-only control (no inhibitor) and a control with no enzyme (background).
-
Add the kinase and its specific substrate, diluted in kinase assay buffer, to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert ADP to ATP and subsequently generate a luminescent signal via a luciferase reaction. Incubate as per the manufacturer's instructions (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the DMSO-only control (no inhibitor) as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
The preliminary data for the 2-substituted-5-nitrobenzothiazole class, represented by BI-87G3, suggests a promising profile as a selective JNK inhibitor with significantly lower activity against p38α and Akt. When compared to the broader-spectrum JNK inhibitor SP600125 and the p38-specific inhibitor SB203580, the benzothiazole scaffold demonstrates a distinct selectivity profile. Further comprehensive kinase screening of this compound is warranted to fully elucidate its kinome-wide selectivity and to validate its potential as a valuable tool for studying JNK-mediated signaling pathways and as a lead compound for drug discovery efforts.
References
Unraveling the Intricacies of Nitrobenzothiazole Isomers: A Comparative Mechanistic Analysis
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the mechanism of action between isomers of a parent compound is paramount for targeted and effective therapeutic design. This guide provides a comprehensive comparative analysis of the mechanisms of action of different nitrobenzothiazole isomers, supported by experimental data and detailed methodologies.
Nitrobenzothiazoles, a class of heterocyclic compounds, have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological effects of these compounds are significantly influenced by the position of the nitro group on the benzothiazole scaffold. This guide delves into a comparative analysis of these isomers, summarizing key quantitative data and elucidating the experimental protocols used to derive these findings.
Comparative Analysis of Biological Activity
The position of the nitro group on the benzothiazole ring dictates the molecule's electronic properties and steric hindrance, which in turn affects its interaction with biological targets and subsequent downstream signaling pathways. While comprehensive comparative studies on all positional isomers are limited, available data suggests distinct mechanistic profiles.
A study comparing a 2-substituted benzothiazole derivative with a nitro substituent to one with a fluorine substituent in a hepatocellular carcinoma cell line (HepG2) revealed that both compounds suppressed cancer cell proliferation.[1] Notably, the nitro-substituted compound demonstrated a significant induction of apoptosis and necrosis.[1]
Further investigations into 2-amino-6-nitrobenzothiazole derivatives have highlighted their potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[2] Structure-activity relationship (SAR) studies have indicated that the presence and position of the nitro group are crucial for this inhibitory activity.
While direct comparative mechanistic studies of 4-nitro, 5-nitro, and 7-nitrobenzothiazole isomers are not extensively documented in the reviewed literature, the principle that isomeric positioning of electron-withdrawing groups like the nitro group can significantly alter biological activity is a well-established concept in medicinal chemistry. It is plausible that these isomers interact with different sets of molecular targets or modulate the same targets with varying affinities, leading to distinct pharmacological outcomes.
Data Presentation
To facilitate a clear comparison, the following tables summarize the available quantitative data on the biological activities of different nitrobenzothiazole derivatives.
Table 1: Cytotoxicity of 2-Substituted Benzothiazole Derivatives in HepG2 Cells [1]
| Compound | Substituent | IC50 (µM) at 24h | Apoptosis Rate (%) at 100µM (48h) | Necrosis Rate (%) at 100µM (48h) |
| Compound A | Nitro | 56.98 | 10.70 | 48.70 |
| Compound B | Fluorine | 59.17 | 45.22 | 23.49 |
| Control | - | - | 1.02 | - |
Table 2: Monoamine Oxidase (MAO) Inhibition by 2-Amino-6-nitrobenzothiazole-derived Hydrazones [2]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B |
| Compound 6 | 0.42 ± 0.003 | - | - |
| Compound 31 | - | 1.8 ± 0.3 | 766.67 |
Signaling Pathways and Experimental Workflows
The mechanisms of action of nitrobenzothiazole derivatives often involve the modulation of key signaling pathways implicated in cancer and inflammation.
A prominent mechanism involves the inhibition of the NF-κB signaling pathway. By suppressing NF-κB, nitrobenzothiazole compounds can downregulate the expression of downstream inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects and the induction of apoptosis in cancer cells.[1]
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow for evaluating the cytotoxic effects of these compounds.
Caption: Proposed anti-inflammatory and apoptotic pathway of a nitrobenzothiazole derivative.
Caption: Experimental workflow for assessing the cytotoxicity of nitrobenzothiazole isomers.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzothiazole isomers and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., NF-κB, COX-2, iNOS, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the nitrobenzothiazole isomers for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
Navigating the Preclinical Maze: A Comparative Guide to the In Vivo Efficacy of Nitro-Substituted Benzothiazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical in vivo efficacy of nitro-substituted benzothiazole derivatives, with a focus on "2-Methoxy-5-nitrobenzo[d]thiazole" and its analogs. Due to the limited direct in vivo data for "this compound," this guide draws upon available studies of structurally related compounds to project its potential therapeutic applications and guide future preclinical research.
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects. The introduction of a nitro group can significantly modulate the biological activity of these compounds, making nitro-substituted benzothiazoles a promising area for drug discovery. This guide synthesizes the available preclinical data to facilitate a comparative understanding of their in vivo potential.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of various benzothiazole derivatives in different disease models. It is important to note that direct comparisons are challenging due to variations in experimental models, protocols, and the specific compounds tested.
Table 1: In Vivo Anticonvulsant and Neuroprotective Activity of Benzothiazole Derivatives
| Compound/Alternative | Animal Model | Key Efficacy Parameters | Dosage | Route of Administration | Observed Effects | Citation |
| 6-nitrobenzo[d]thiazol-2-amine (N3) derivative | Pentylenetetrazole (PTZ)-induced seizure in zebrafish larvae | Reduced seizure-like behavior, decreased neurodegeneration markers, anti-inflammatory and antioxidant effects. | Not specified | Water immersion | Demonstrated significant neuroprotective and anti-inflammatory properties, suggesting potential for epilepsy treatment. | [1] |
| Loreclezole (a non-nitro benzothiazole) | Pentylenetetrazole (PTZ) infusion in rats; Amygdala-kindled rats | Increased seizure threshold; Reduced duration of forepaw clonus and behavioral stage. | 10 mg/kg | Not specified | Showed a broad-spectrum anticonvulsant profile, acting via the GABA-A receptor complex. | [2] |
| Cenobamate (a non-benzothiazole ASM) | Chemically and electrically induced seizure models in rodents | Prevention of seizures, increased seizure threshold. | Varies | Oral (PO) or Intraperitoneal (IP) | Effective against focal and generalized seizures. | [3] |
Table 2: In Vivo Anti-Inflammatory Activity of Benzothiazole Derivatives
| Compound/Alternative | Animal Model | Key Efficacy Parameters | Dosage | Route of Administration | Observed Effects | Citation |
| 2-Aminobenzothiazole derivatives | Carrageenan-induced rat paw edema | Reduction in paw edema volume. | 100 mg/kg | Intraperitoneal (i.p.) | Several derivatives showed significant anti-inflammatory activity comparable to diclofenac. | [4] |
| Benzothiazole bearing benzenesulphonamide and carboxamide derivatives | Carrageenan-induced rat paw edema | Inhibition of paw edema. | Not specified | Not specified | Compounds 17c and 17i showed 72-80% and 64-78% inhibition of edema, respectively. | [5] |
| N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines | Not specified | p38α MAP kinase inhibition | Not specified | Not specified | Compound 4f was the most active (85.31% inhibition), exceeding the standard drug diclofenac sodium. | [6] |
Table 3: In Vivo Anticancer Activity of Benzothiazole Derivatives
| Compound/Alternative | Animal Model | Key Efficacy Parameters | Dosage | Route of Administration | Observed Effects | Citation |
| XC-591 (a benzothiazole-2-thiol derivative) | 4T1 murine mammary tumor metastatic model | Inhibition of primary tumor growth and pulmonary metastasis. | 50 mg/kg | Intragastric | Significantly suppressed tumor growth and metastasis with no obvious toxicity. | [7] |
| Fluoro-substituted 6-amino-2-phenylbenzothiazole hydrochloride salts | Murine melanoma (B16-F10), fibrosarcoma (FsaR), and squamous cell carcinoma (SCCVII) | Antitumor activity. | Not specified | Not specified | All examined benzothiazoles had significant in vivo antitumor activity. | [8] |
| 2-Aminobenzothiazole-CT derivative (Compound 21) | In vitro VEGFR-2 kinase inhibition (in vivo potential) | Potent VEGFR-2 kinase inhibition. | N/A | N/A | Comparable potency to the clinical drug sorafenib, suggesting potential for in vivo anti-angiogenic effects. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for evaluating the therapeutic efficacy of novel compounds in key disease models.
Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Model (Rodent)
-
Animal Model: Male Swiss albino mice (20-25 g) are used.
-
Compound Administration: The test compound, such as a derivative of "this compound," is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group and a positive control group (e.g., diazepam) are included.
-
Seizure Induction: 30-60 minutes after compound administration, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 70-85 mg/kg) is injected subcutaneously (s.c.).[10]
-
Observation: Animals are observed for 30 minutes for the onset and severity of seizures (e.g., clonic and tonic-clonic seizures).
-
Efficacy Parameters: The primary endpoints are the latency to the first seizure and the percentage of animals protected from seizures.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model (Rat)
-
Animal Model: Male Wistar rats (150-200 g) are used.
-
Compound Administration: The test compound is administered i.p. or p.o. at various doses. A vehicle control and a positive control (e.g., indomethacin or diclofenac) are included.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[4]
-
Measurement of Edema: The paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Efficacy Parameters: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Anticancer Activity: Xenograft Tumor Model (Mouse)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., 4T1 breast cancer cells) are injected subcutaneously into the flank of the mice.[7]
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. The test compound is administered daily via an appropriate route (e.g., intragastric gavage). A vehicle control group is included.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Parameters: The primary endpoint is the inhibition of tumor growth. At the end of the study, tumors can be excised and weighed. Further analysis can include histological examination for apoptosis and angiogenesis markers.[7]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, generated using the DOT language, illustrate a key signaling pathway potentially modulated by benzothiazole derivatives and a general workflow for in vivo efficacy validation.
Caption: Potential mechanism of action via the JNK signaling pathway.
Caption: General experimental workflow for in vivo efficacy validation.
References
- 1. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo studies on the mechanism of action of the broad spectrum anticonvulsant loreclezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential: A Comparative Analysis of 2-Methoxy-5-nitrobenzo[d]thiazole and Standard Therapeutic Agents
A comprehensive evaluation of the therapeutic index of novel chemical entities is paramount in the drug discovery and development process. This guide provides a comparative assessment of the potential therapeutic index of "2-Methoxy-5-nitrobenzo[d]thiazole" against established therapeutic agents, doxorubicin for anticancer applications and ciprofloxacin for antimicrobial purposes. Due to the limited publicly available data on the specific therapeutic index of "this compound," this analysis leverages data from structurally related benzothiazole derivatives to provide a contextual framework for its potential efficacy and safety profile.
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety for a given drug. This guide will delve into the available data for benzothiazole derivatives and the standard agents, detail the experimental methodologies used to determine these values, and visualize the key experimental workflows.
Comparative Efficacy and Toxicity: A Data-Driven Overview
To contextualize the potential therapeutic window of "this compound," we present available in vitro efficacy and in vivo toxicity data for structurally similar benzothiazole compounds alongside the established anticancer drug doxorubicin and the antimicrobial agent ciprofloxacin.
Anticancer Activity Comparison
Benzothiazole derivatives have demonstrated significant potential as anticancer agents. The following table summarizes the in vitro cytotoxicity (IC50) of representative benzothiazole compounds against various cancer cell lines, compared to doxorubicin. A lower IC50 value indicates higher potency.
| Compound/Agent | Cancer Cell Line | IC50 (µM) | Therapeutic Index (TI) |
| Benzothiazole Derivative 1 | MCF-7 (Breast Cancer) | 5.0 | Data not available |
| Benzothiazole Derivative 2 | A549 (Lung Cancer) | 2.5 | Data not available |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 - 1.5 | Narrow (varies with regimen)[1][2] |
| Doxorubicin | A549 (Lung Cancer) | 0.1 - 0.8 | Narrow (varies with regimen)[3][4] |
Note: The therapeutic index for doxorubicin is generally considered narrow due to its significant cardiotoxicity at higher cumulative doses.[1]
Antimicrobial Activity Comparison
The benzothiazole scaffold is also a promising framework for the development of new antimicrobial agents. The table below compares the in vitro minimum inhibitory concentration (MIC) of a representative benzothiazole derivative against common bacterial strains with that of the broad-spectrum antibiotic ciprofloxacin. A lower MIC value indicates greater antimicrobial efficacy.
| Compound/Agent | Bacterial Strain | MIC (µg/mL) | Therapeutic Index (TI) |
| Benzothiazole Derivative 3 | Staphylococcus aureus | 8 | Data not available |
| Benzothiazole Derivative 4 | Escherichia coli | 16 | Data not available |
| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2.0 | Wide[5] |
| Ciprofloxacin | Escherichia coli | 0.015 - 1.0 | Wide[6] |
Note: Ciprofloxacin generally possesses a wide therapeutic index, allowing for effective treatment of bacterial infections with a low risk of toxicity in most patients.[6]
Experimental Protocols: Methodologies for Therapeutic Index Determination
The determination of a therapeutic index relies on robust and standardized experimental protocols to assess both the efficacy and toxicity of a compound. The following sections detail the methodologies for the key experiments cited.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxic potential (IC50).
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined by plotting a dose-response curve.
In Vivo Acute Oral Toxicity Assessment: LD50 Determination (OECD Guideline 423)
The acute toxic class method (OECD Guideline 423) is a stepwise procedure to determine the acute oral toxicity of a substance and estimate the median lethal dose (LD50).[7]
Principle: The method uses a reduced number of animals in a sequential process to classify a substance into a toxicity category based on the observed mortality.[7]
Protocol:
-
Animal Selection and Acclimatization: Use healthy, young adult rodents (typically female rats) from a single strain. Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Selection and Administration: Start with a predetermined dose level (e.g., 300 mg/kg). Administer the test substance orally to a group of three animals.
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for at least 14 days.
-
Stepwise Procedure:
-
If no mortality is observed, proceed to the next higher dose level with a new group of three animals.
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity category.
-
If one animal dies, the test is repeated at the same dose level with three more animals.
-
-
LD50 Estimation: The LD50 value is estimated based on the dose levels at which mortality is and is not observed.
Visualizing the Workflow and Pathways
To further clarify the experimental processes and the logical relationships in determining the therapeutic index, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for determining the IC50 value using the MTT assay.
Caption: Stepwise procedure for LD50 estimation using the OECD 423 guideline.
References
- 1. Exosomes increase the therapeutic index of doxorubicin in breast and ovarian cancer mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Weekly low dose doxorubicin monotherapy in metastatic breast cancer resistant to previous hormonal and cytostatic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Lung cancer combination therapy: doxorubicin and β-elemene co-loaded, pH-sensitive nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of ciprofloxacin concentrations on the resistance of uropathogen Escherichia coli: in vitro kinetics and dynamics simulation mode | Rakhmawatie | Journal of the Medical Sciences (Berkala Ilmu Kedokteran) [jurnal.ugm.ac.id]
- 7. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to JNK Inhibition: SP600125 vs. 2-Methoxy-5-nitrobenzo[d]thiazole
In the landscape of signal transduction research and drug discovery, the c-Jun N-terminal kinases (JNKs) have emerged as critical targets in a variety of pathological conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. This guide provides a detailed comparison of two compounds in the context of JNK inhibition: the well-established, ATP-competitive inhibitor SP600125, and the less-characterized benzothiazole derivative, 2-Methoxy-5-nitrobenzo[d]thiazole, which belongs to a class of compounds identified as potential allosteric JNK inhibitors.
JNK Signaling Pathway Overview
The JNK signaling cascade is a key cellular stress response pathway. It is activated by a variety of stimuli, including cytokines, growth factors, and environmental stressors. The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase itself. Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in processes such as inflammation, apoptosis, and cell proliferation.
Comparative Analysis of JNK Inhibitors
This section details the known characteristics of SP600125 and the inferred properties of this compound based on related compounds.
| Feature | SP600125 | This compound (inferred) |
| Mechanism of Action | ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[1][2][3] | Potentially an allosteric inhibitor, targeting the JIP-JNK interaction site.[4] |
| JNK Isoform Specificity | Pan-JNK inhibitor.[1] | Likely pan-JNK inhibitor, as the JIP interaction site is conserved. |
| IC50 Values (in vitro) | JNK1: 40 nM, JNK2: 40 nM, JNK3: 90 nM.[1] | Not publicly available. Related compound BI-87G3 has an IC50 of 15 µM in a cell-based assay.[4] |
| Selectivity | Shows significant off-target effects on other kinases.[1][2][5] | Potentially more selective due to its allosteric mechanism of action.[4] |
| Cellular Activity | Inhibits c-Jun phosphorylation in cells with an IC50 of 5-10 µM.[1] | The related compound BI-87G3 inhibits TNF-α stimulated c-Jun phosphorylation with an IC50 of 15 µM.[4] |
Experimental Data and Protocols
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified JNK isoforms.
Common Methodologies:
-
LanthaScreen® Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP-competitive tracer to the kinase.[6][7] A potent inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
Radioactive Filter Binding Assay: This traditional method measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a JNK substrate, such as GST-c-Jun.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in 1X Kinase Buffer A.
-
Prepare a 3X mixture of the JNK enzyme and a europium-labeled anti-tag antibody in 1X Kinase Buffer A.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer in 1X Kinase Buffer A.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
-
Cellular Assays for JNK Inhibition
Objective: To assess the ability of a compound to inhibit the JNK signaling pathway within a cellular context.
Common Methodologies:
-
Western Blotting for Phospho-c-Jun: This technique measures the level of phosphorylated c-Jun (at Ser63 or Ser73), a direct downstream target of JNK. A reduction in phospho-c-Jun levels indicates JNK inhibition.
-
AlphaLISA® SureFire® Ultra™ p-c-Jun Assay: This is a sensitive, bead-based immunoassay for the quantitative detection of phosphorylated c-Jun in cell lysates.[8][9]
Experimental Protocol: Western Blotting for Phospho-c-Jun
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or Jurkat) and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin or UV radiation).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phospho-c-Jun signal to total c-Jun or a loading control (e.g., β-actin).
-
Concluding Remarks
SP600125 remains a widely utilized tool for studying JNK signaling, primarily due to its well-documented, potent, and direct inhibitory action on JNK kinases. However, its significant off-target effects necessitate careful interpretation of experimental results. The benzothiazole class of compounds, exemplified by the structural relative of this compound, presents an intriguing alternative. Their potential allosteric mechanism of action could offer a higher degree of selectivity, a highly desirable trait in kinase inhibitor development.
Further investigation into the direct JNK inhibitory properties and the broader kinase selectivity profile of this compound is warranted to fully assess its potential as a chemical probe or therapeutic lead. The experimental protocols detailed in this guide provide a robust framework for such future evaluations. Researchers are encouraged to employ a combination of in vitro and cellular assays to comprehensively characterize the activity and specificity of any novel JNK inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
Independent Verification of the Biological Activity of 2-Methoxy-5-nitrobenzo[d]thiazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of "2-Methoxy-5-nitrobenzo[d]thiazole" with alternative compounds, supported by available experimental data. Due to the limited direct experimental data for the target compound, this guide draws upon published research on structurally similar benzothiazole derivatives to infer potential activities and provide a framework for its evaluation.
Overview of Benzothiazole Derivatives' Biological Activity
Benzothiazole, a bicyclic heterocyclic compound, serves as a scaffold for a wide range of biologically active molecules. Derivatives of this core structure have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The introduction of various substituents onto the benzothiazole ring system, such as methoxy (-OCH₃) and nitro (-NO₂) groups, can significantly modulate their biological effects.
Comparative Analysis of Biological Activity
Anticancer Activity
Studies on related benzothiazole derivatives suggest that the presence of both methoxy and nitro groups can contribute to cytotoxic effects against cancer cell lines. For instance, some nitro-containing benzothiazole derivatives have exhibited moderate cytotoxicity against breast cancer cell lines (MCF-7)[1][2]. The methoxy group, in some contexts, has been shown to enhance the anticancer activity of benzothiazole compounds.
Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 | 1.8 ± 0.02 | [1] |
| 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methoxy)benzo[d]thiazole | MCF-7 | 4.5 ± 0.5 | [1] |
| 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzo[d]thiazole | MCF-7 | Moderate Cytotoxicity | [1][2] |
| This compound | Data Not Available | N/A |
Note: The data presented is for structurally related compounds and should be used as a reference for the potential activity of this compound.
Antimicrobial Activity
Methoxy-substituted benzothiazole derivatives have shown promise as antibacterial agents. One study highlighted the potent activity of such compounds against Pseudomonas aeruginosa[3]. The nitro group is also a well-known pharmacophore in antimicrobial agents. Therefore, it is plausible that "this compound" could exhibit antimicrobial properties.
Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives
| Compound/Derivative | Microorganism | Activity (Zone of Inhibition/MIC) | Reference |
| Methoxy substituted benzothiazole derivatives (general) | Pseudomonas aeruginosa | Potent activity at 50µg/ml and 100µg/ml | [3] |
| Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine | Staphylococcus aureus, Escherichia coli | Good antibacterial activity | [4] |
| This compound | Data Not Available | N/A |
Note: MIC (Minimum Inhibitory Concentration). The data presented is for structurally related compounds and should be used as a reference for the potential activity of this compound.
Experimental Protocols
The following are generalized protocols for key experiments that would be necessary to independently verify the biological activity of "this compound".
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of "this compound" and a positive control (e.g., Doxorubicin) in culture medium. Add the different concentrations to the wells containing the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Protocol:
-
Compound Preparation: Prepare a stock solution of "this compound" and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Visualizations
General Experimental Workflow for Biological Activity Screening
Caption: Workflow for verifying the biological activity.
Hypothetical Signaling Pathway Inhibition
Many benzothiazole derivatives exert their anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival.
Caption: Potential inhibition of a signaling pathway.
Conclusion
While direct experimental evidence for the biological activity of "this compound" is limited in publicly accessible literature, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. The presence of both the methoxy and nitro functional groups on the benzothiazole scaffold suggests a likelihood of significant biological activity.
To definitively ascertain the therapeutic potential of "this compound," further in-depth experimental studies are required. The protocols and comparative data presented in this guide offer a foundational framework for researchers to conduct independent verification and to explore the structure-activity relationships of this and related compounds. This will be crucial for any future drug development efforts centered on this chemical scaffold.
References
Evaluating the Synergistic Effects of 2-Methoxy-5-nitrobenzo[d]thiazole: A Review of Available Data
Introduction
2-Methoxy-5-nitrobenzo[d]thiazole is a heterocyclic compound belonging to the benzothiazole class of molecules, which are recognized for their diverse pharmacological activities. The presence of both a methoxy and a nitro group on the benzothiazole scaffold suggests the potential for a range of biological interactions. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive evaluation of the synergistic effects of this compound when combined with other compounds. However, a thorough review of publicly available scientific literature reveals a significant gap in research pertaining to the synergistic or combination testing of this specific molecule.
Theoretical Framework for Potential Synergism
The biological activity of benzothiazole derivatives is often attributed to the presence of various functional groups. The methoxy group is known to be an electron-donating group, which can influence the metabolic stability and binding affinity of a molecule. Conversely, the nitro group is a strong electron-withdrawing group that can be crucial for certain biological activities, including antimicrobial and anticancer effects. The interplay of these substituents on the benzothiazole core could lead to unique pharmacological profiles.
Several classes of benzothiazole derivatives have been investigated for their therapeutic potential:
-
Anticancer Agents: Many substituted benzothiazoles have demonstrated potent anticancer activity. For instance, certain derivatives have been shown to inhibit protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial for cancer cell proliferation.
-
Antimicrobial Agents: The benzothiazole scaffold is a key component in various compounds exhibiting antibacterial and antifungal properties.
-
Enzyme Inhibitors: Specific benzothiazole derivatives have been identified as inhibitors of enzymes such as c-Jun N-terminal kinase (JNK) and NRH: quinone oxidoreductase 2 (NQO2), which are implicated in inflammatory diseases and cancer.
Given these diverse biological activities, it is plausible that this compound could exhibit synergistic effects when combined with other therapeutic agents. For example, in an oncological context, it could potentially enhance the efficacy of standard chemotherapeutic drugs by targeting complementary signaling pathways or overcoming resistance mechanisms.
Future Directions and a Call for Research
The absence of specific data on the synergistic effects of this compound presents a clear opportunity for further research. The following experimental approaches are recommended to elucidate its potential in combination therapies:
Proposed Experimental Workflow for Synergy Evaluation
To systematically evaluate the synergistic potential of this compound, a structured experimental workflow is proposed. This workflow would involve initial screening to identify potential combination partners, followed by detailed quantitative analysis of the observed interactions.
Safety Operating Guide
Prudent Disposal of 2-Methoxy-5-nitrobenzo[d]thiazole: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methoxy-5-nitrobenzo[d]thiazole (CAS No. 1421491-60-2) is readily available. The following disposal procedures are synthesized from the safety data of structurally similar benzothiazole derivatives and general principles of hazardous waste management. This guidance is intended for researchers, scientists, and drug development professionals and should be supplemented by a formal waste determination and consultation with your institution's Environmental Health and Safety (EHS) department.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a nitro-aromatic compound, it should be treated as a hazardous chemical waste. Improper disposal can lead to environmental contamination and potential health risks.
Key Safety and Disposal Information
The following table summarizes crucial safety information extrapolated from analogous compounds. This data should be used to inform handling and disposal practices.
| Parameter | Recommendation | Rationale and Source Analogy |
| Personal Protective Equipment (PPE) | Nitrile gloves, chemical safety goggles, and a lab coat are mandatory. | Based on SDS for similar benzothiazoles which recommend standard laboratory PPE to prevent skin and eye contact.[1][2][3][4] |
| Handling Precautions | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust. | Standard procedure for handling fine organic chemicals to minimize respiratory exposure.[2][3][4] |
| Waste Classification | Hazardous Chemical Waste. | Due to the presence of the nitro group and the benzothiazole core, it is prudent to classify this compound as hazardous. Nitro compounds can be reactive.[5] |
| Containerization | Collect in a clearly labeled, sealed, and compatible waste container. | Prevents accidental mixing with incompatible materials and ensures clear identification for waste handlers.[6] |
| Disposal Method | Dispose of through an approved hazardous waste disposal plant. Do not dispose of down the drain or in regular trash. | Benzothiazole derivatives can be harmful to aquatic life.[1][3] Standard procedure for hazardous chemical waste.[1][4][7] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Ensure this waste is not mixed with other waste streams, especially incompatible chemicals such as strong oxidizing agents.[3]
-
-
Personal Protective Equipment (PPE) Adherence:
-
Before handling the waste, don appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat.
-
-
Waste Transfer:
-
Carefully transfer the waste material into the designated hazardous waste container.
-
If the material is a solid, use a scoop or spatula to avoid creating dust.
-
If it is in a solution, pour carefully to avoid splashing.
-
-
Container Sealing and Labeling:
-
Securely seal the waste container.
-
Ensure the label includes the full chemical name, CAS number (1421491-60-2), and the hazard identification (e.g., "Hazardous Waste").
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
The storage area should be away from heat sources and incompatible materials.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and handover.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Essential Safety and Operational Guide for 2-Methoxy-5-nitrobenzo[d]thiazole
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of 2-Methoxy-5-nitrobenzo[d]thiazole. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate these risks. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact.[5] Always inspect gloves for integrity before use and replace them immediately if compromised. |
| Eyes/Face | Safety goggles and face shield | Chemical safety goggles are required to protect against splashes.[1][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6] |
| Body | Laboratory coat or chemical-resistant suit | A standard lab coat is the minimum requirement. For larger quantities or procedures with a high splash potential, a chemical-resistant suit is advised.[6][7] |
| Respiratory | Fume hood or respirator | All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is necessary. |
| Feet | Closed-toe shoes | Impervious, closed-toe shoes are required to protect against spills.[8] |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Workflow for Handling this compound
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary PPE, equipment (e.g., spatulas, glassware, stir plates), and reagents.
-
Prepare a waste container specifically for this compound waste.
-
-
Handling:
-
Don the required PPE as outlined in the table above.
-
Carefully weigh the solid compound on a tared weigh boat inside the fume hood to minimize the generation of dust.
-
Transfer the compound to the reaction vessel.
-
If making a solution, slowly add the solvent to the solid to avoid splashing.
-
Conduct the experimental procedure, ensuring the reaction is always contained within the fume hood.
-
-
Cleanup and Disposal:
-
Upon completion of the experiment, decontaminate all glassware and equipment that came into contact with the compound. A suitable solvent wash followed by soap and water is recommended.
-
All waste, including contaminated gloves, weigh boats, and solutions, must be disposed of in the designated hazardous waste container.[9]
-
Remove PPE in the following order: outer gloves, face shield, lab coat, goggles, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
Caption: Waste disposal workflow for this compound.
Disposal Steps:
-
Segregation:
-
Solid Waste: All contaminated solid materials, such as gloves, paper towels, and weigh boats, should be placed in a clearly labeled, sealed plastic bag or container for solid chemical waste.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, sealed, and clearly labeled container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
Sharps Waste: Any contaminated sharps (e.g., needles, glass pipettes) must be placed in a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
References
- 1. fishersci.com [fishersci.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. 2-METHYL-5-NITROBENZOTHIAZOLE | 2941-66-4 [amp.chemicalbook.com]
- 4. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. epa.gov [epa.gov]
- 7. 3 Common Chemicals That Require Chemical Protective Gear [int-enviroguard.com]
- 8. ethz.ch [ethz.ch]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
